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  • Product: Calcium D-Galactonate
  • CAS: 69617-74-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility of Calcium D-Galactonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development As a Senior Application Scientist, I've witnessed firsthand how a fund...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development

As a Senior Application Scientist, I've witnessed firsthand how a fundamental property like solubility can dictate the trajectory of a promising active pharmaceutical ingredient (API). Calcium D-galactonate, a salt of D-galactonic acid, finds applications in various sectors, including pharmaceuticals and food science, often valued for its role as a calcium source and stabilizer.[1][2] However, its successful formulation into effective and stable dosage forms is intrinsically linked to its behavior in different solvent systems. This is particularly crucial during synthesis, purification, and the development of liquid formulations or amorphous solid dispersions where organic solvents are indispensable.

This technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of Calcium D-Galactonate in organic solvents. In the absence of extensive published quantitative data, this guide will focus on the foundational principles governing its solubility, predictive insights based on analogous compounds, and a robust experimental framework for determining this critical parameter. Our approach is grounded in scientific integrity, providing you with the rationale behind experimental choices to empower your research and development endeavors.

The Molecular Architecture of Calcium D-Galactonate and its Implications for Solubility

To comprehend the solubility of Calcium D-Galactonate, we must first appreciate its molecular structure. It is an ionic salt, consisting of a calcium cation (Ca²⁺) and two D-galactonate anions. The D-galactonate anion is a carboxylate derived from D-galactonic acid, which is a sugar acid. This structure is characterized by a carboxylate group (-COO⁻) and multiple hydroxyl (-OH) groups along its carbon chain.

The solubility of this compound is a result of the interplay between the lattice energy of its crystal structure and the solvation energy of its ions in a given solvent. For dissolution to occur, the energy released upon solvation of the calcium and D-galactonate ions must overcome the energy that holds them together in the solid state.

The presence of both a charged carboxylate group and polar hydroxyl groups suggests a complex solubility profile. While it is known to be soluble in water[3], its behavior in organic solvents will be dictated by the solvent's ability to interact with these functional groups.

Theoretical Framework for Predicting Solubility in Organic Solvents

The age-old principle of "like dissolves like" provides a foundational, albeit simplified, starting point. We can categorize organic solvents based on their polarity and hydrogen bonding capabilities to anticipate their interaction with Calcium D-Galactonate.

The Role of Solvent Polarity and Dielectric Constant

Polar solvents are generally better at dissolving ionic compounds. The dielectric constant of a solvent is a measure of its ability to separate ions. Solvents with high dielectric constants are more effective at shielding the electrostatic attraction between the Ca²⁺ and D-galactonate ions, thus promoting dissolution.

  • Polar Protic Solvents: These solvents (e.g., methanol, ethanol) possess a hydrogen atom attached to an electronegative atom and can engage in hydrogen bonding. They can act as both hydrogen bond donors and acceptors. These are expected to be the most promising organic solvents for Calcium D-Galactonate. The hydroxyl groups of the solvent can interact with the hydroxyl and carboxylate groups of the D-galactonate anion, while the polar nature of the solvent can solvate the calcium cation. Studies on similar calcium salts, like calcium oxalate, have shown higher solubility in methanol compared to less polar alcohols, with solubility decreasing as the dielectric constant of the alcohol decreases.[4]

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have high dielectric constants but lack an acidic proton. They are excellent at solvating cations due to the presence of a lone pair on an electronegative atom. DMSO, in particular, is a powerful solvent for many inorganic salts.[5] The formation of calcium complexes with DMSO in aqueous solutions has been reported, suggesting a strong interaction.[6] Therefore, DMSO and DMF are anticipated to be effective solvents for Calcium D-Galactonate.

  • Nonpolar Solvents: Solvents such as hexane, toluene, and diethyl ether have low dielectric constants and lack the ability to form strong interactions with ions. Consequently, Calcium D-Galactonate is expected to have very low to negligible solubility in these solvents.

Hydrogen Bonding

The D-galactonate anion has multiple hydroxyl groups and a carboxylate group, all of which can participate in hydrogen bonding. Solvents that are effective hydrogen bond donors and acceptors will have a greater capacity to solvate the anion, thereby increasing the overall solubility.

Anticipated Solubility Trends of Calcium D-Galactonate in Common Organic Solvents

Based on the theoretical principles and data from analogous calcium salts, we can predict the qualitative solubility of Calcium D-Galactonate in various organic solvents. This information is summarized in the table below. It is crucial to note that these are predictive assessments and should be confirmed by experimental determination.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighCapable of hydrogen bonding with the hydroxyl and carboxylate groups of the galactonate anion and solvating the calcium cation. The solubility of other calcium salts like calcium oxalate is highest in methanol among alcohols.[4]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighHigh dielectric constants effectively shield ionic charges. DMSO is known to be a strong solvent for inorganic salts.[5]
Ketones AcetoneLow to ModerateAcetone is a polar aprotic solvent but has a lower dielectric constant than DMSO or DMF. It is expected to have some solvating power but less than the more polar aprotic solvents.
Ethers Tetrahydrofuran (THF)LowLower polarity and inability to act as a hydrogen bond donor limit its ability to solvate the ionic compound.
Halogenated Solvents Dichloromethane, ChloroformVery LowThese solvents are relatively nonpolar and are poor at solvating ions.
Hydrocarbons Hexane, TolueneNegligibleNonpolar nature prevents effective interaction with the ionic and polar functional groups of Calcium D-Galactonate.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the scarcity of published data, experimental determination of the solubility of Calcium D-Galactonate in your specific organic solvents of interest is paramount. The following section provides a detailed, step-by-step methodology based on the widely accepted equilibrium solubility (shake-flask) method. This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Prepare Solid: Calcium D-Galactonate add_excess Add Excess Solid to Solvent prep_solid->add_excess prep_solvent Prepare Solvent: Organic Solvent of Choice prep_solvent->add_excess agitate Agitate at Constant Temperature add_excess->agitate check_equilibrium Periodically Sample and Analyze agitate->check_equilibrium t = 24h, 48h, 72h check_equilibrium->agitate Not at equilibrium separate Separate Solid and Liquid Phases check_equilibrium->separate Equilibrium reached analyze Analyze Supernatant (e.g., HPLC, ICP-MS) separate->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for the experimental determination of Calcium D-Galactonate solubility.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of Calcium D-Galactonate in a specific organic solvent at a constant temperature.

Materials:

  • Calcium D-Galactonate (of known purity)

  • Organic solvent (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Vials with sealed caps

  • Syringe filters (chemically compatible with the solvent)

  • Analytical balance

  • Analytical instrumentation for quantification (e.g., HPLC-CAD/ELSD, ICP-MS/OES for calcium analysis)

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Calcium D-Galactonate to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Prepare multiple replicate samples for each solvent.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature.

    • Agitate the samples for an extended period (e.g., 72 hours) to ensure equilibrium is reached.

    • Self-Validation Step: To confirm that equilibrium has been achieved, take samples at different time points (e.g., 24, 48, and 72 hours). The concentration should plateau when equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a chemically compatible syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Analysis of Solute Concentration:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of Calcium D-Galactonate in the diluted sample.

      • For Calcium Analysis (ICP-MS/OES): This method directly measures the concentration of calcium ions. It is highly sensitive and specific.

      • For Galactonate Analysis (HPLC with Charged Aerosol Detection - CAD or Evaporative Light Scattering Detection - ELSD): Since the galactonate anion lacks a strong chromophore for UV detection, CAD or ELSD is more suitable.

  • Calculation of Solubility:

    • From the measured concentration in the diluted sample, calculate the concentration in the original undiluted supernatant. This value represents the solubility of Calcium D-Galactonate in the chosen solvent at the experimental temperature.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Causality in Experimental Design: Why These Steps Matter

  • Using Excess Solid: This ensures that the solution is truly saturated and in equilibrium with the solid phase.

  • Constant Temperature: Solubility is highly dependent on temperature.[5] Maintaining a constant temperature is crucial for obtaining reproducible results.

  • Sealed Vials: This prevents solvent evaporation, which would lead to an overestimation of solubility.

  • Confirmation of Equilibrium: Taking samples at multiple time points is the only way to be certain that the system has reached equilibrium and the measured solubility is the true thermodynamic solubility.

  • Filtration: This step is critical to remove any suspended solid particles that would otherwise contribute to the measured concentration and lead to inaccurate results.

Conclusion and Future Perspectives

Understanding the solubility of Calcium D-Galactonate in organic solvents is a critical step in its development as a pharmaceutical or food ingredient. While direct quantitative data in the literature is scarce, a systematic approach based on fundamental chemical principles and robust experimental design can provide the necessary insights.

This guide has outlined the theoretical considerations for predicting solubility and provided a detailed, self-validating protocol for its experimental determination. By following this framework, researchers can generate reliable solubility data for Calcium D-Galactonate in their specific solvent systems of interest. This, in turn, will enable more efficient process development, formulation design, and ultimately, the successful application of this versatile compound.

Future research should focus on generating and publishing quantitative solubility data for Calcium D-Galactonate in a wide range of pharmaceutically relevant organic solvents at various temperatures. Such data would be invaluable to the scientific community and would facilitate the development of predictive models for the solubility of this and other similar compounds.

References

  • ChemBK. (2024, April 9). Calcium D-galactonate. Retrieved from [Link]

  • Chem-Impex. Calcium-D-galactonate. Retrieved from [Link]

  • J&K Scientific LLC. Calcium-D-galactonate | 69617-74-9. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubMed. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 13). Solubility of Salts of Weak Acids: Calcium Salts. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ResearchGate. (2014, March 1). Formation and stability of calcium complexes of dimethyl sulfoxide in water. Retrieved from [Link]

  • PubMed. (n.d.). Solubility of calcium oxalate in 1-alkanols and ethanol--water mixtures. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Solubility and Solvation Parameters of Calcium Carbonate in Mixed Ethanol-water Mixtures at 301.15 K. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 11 DETERMINATION OF THE SOLUBILITY OF A SPARINGLY SOLUBLE SALT BY RADIOTRACER METHOD. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

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Exploratory

Synthesis and purification of Calcium D-Galactonate for lab use

An In-Depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Calcium D-Galactonate Authored by a Senior Application Scientist Foreword: The Scientific and Commercial Significance of Calcium D-Galacto...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Calcium D-Galactonate

Authored by a Senior Application Scientist

Foreword: The Scientific and Commercial Significance of Calcium D-Galactonate

Calcium D-galactonate, the calcium salt of D-galactonic acid, is a molecule of considerable interest in the pharmaceutical, food, and specialty chemical industries.[1] As a readily bioavailable source of both calcium and the sugar acid D-galactonate, it finds applications ranging from nutritional supplements to a precursor for value-added chemical synthesis. The inherent challenge for researchers and drug development professionals lies in the efficient and reproducible synthesis of high-purity Calcium D-galactonate suitable for laboratory and downstream applications. This guide provides a comprehensive overview of the principal synthesis and purification methodologies, grounded in authoritative scientific principles and field-proven insights.

Foundational Chemistry: Understanding D-Galactose and its Oxidation Products

D-galactose, a C-4 epimer of D-glucose, is an aldohexose that serves as the primary precursor for D-galactonic acid synthesis.[2] The key to this transformation is the selective oxidation of the aldehyde group at the C1 position to a carboxylic acid, yielding D-galactonic acid.[2][3] It is crucial to distinguish D-galactonic acid from other oxidation products of D-galactose, such as D-galacturonic acid (oxidation at C6) and D-galactaric (mucic) acid (oxidation at both C1 and C6), to appreciate the selectivity required in the synthesis process.[2][3]

Synthesis Methodologies: A Comparative Analysis

The laboratory synthesis of D-galactonic acid, and its subsequent conversion to Calcium D-galactonate, can be broadly categorized into three approaches: chemical oxidation, electrochemical oxidation, and enzymatic/microbial conversion. The choice of methodology is often dictated by factors such as desired yield, purity requirements, scalability, and available laboratory infrastructure.

Chemical Oxidation: The Classical Approach

Historically, the oxidation of aldoses like D-galactose has been achieved using chemical oxidizing agents. While effective, this method often requires careful control of reaction conditions to prevent over-oxidation to D-galactaric acid.

Mechanism and Rationale

The oxidation of the anomeric carbon's hydroxyl group in D-galactose can be achieved with various oxidizing agents.[2] For instance, mild oxidizing agents will selectively oxidize the aldehyde group. The subsequent addition of a calcium salt, typically calcium carbonate or calcium hydroxide, neutralizes the newly formed D-galactonic acid, leading to the precipitation of Calcium D-galactonate.

Electrochemical Oxidation: A Controlled and Greener Alternative

Electrochemical methods offer a high degree of control over the oxidation process and are considered a greener alternative to traditional chemical oxidation by minimizing the use of hazardous reagents.

Mechanism and Rationale

The electrocatalytic oxidation of D-galactose is typically performed in an alkaline medium on the surface of noble metal electrodes, such as platinum or gold.[4] On a gold electrode, the oxidation is catalyzed by hydrous gold oxides and has been shown to produce D-galactonic acid with high yields (up to 86%).[4] The applied potential can be precisely controlled to favor the selective oxidation of the aldehyde group, thus minimizing the formation of byproducts. The use of lead adatoms on a platinum electrode has also been demonstrated to significantly increase the yield of galactonic acid.[4]

Experimental Workflow: Electrochemical Synthesis

cluster_synthesis Electrochemical Synthesis cluster_purification Purification Galactose D-Galactose Solution in Alkaline Medium (e.g., 0.1 M NaOH) Electrolysis Controlled Potential Electrolysis (e.g., on Au or Pt-Pb electrode) Galactose->Electrolysis GalactonicAcid D-Galactonic Acid Solution Electrolysis->GalactonicAcid Neutralization Neutralization with CaCO3 or Ca(OH)2 GalactonicAcid->Neutralization Crystallization Crystallization Neutralization->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying FinalProduct High-Purity Calcium D-Galactonate Drying->FinalProduct

Caption: Workflow for electrochemical synthesis and subsequent purification.

Enzymatic and Microbial Conversion: The Biocatalytic Route

Biocatalytic methods, employing either isolated enzymes or whole microbial cells, offer high specificity and operate under mild conditions, making them an attractive and sustainable approach.

Mechanism and Rationale

Several microorganisms, such as Gluconobacter oxydans, are known to efficiently convert galactose to galactonic acid through aerobic fermentation.[1] This biotransformation is catalyzed by enzymes like galactose dehydrogenase, which facilitates the oxidation of D-galactose to galactonolactone, which then spontaneously or enzymatically hydrolyzes to D-galactonic acid.[5] The pH of the fermentation broth is a critical parameter and is often controlled by the addition of calcium carbonate, which neutralizes the forming acid and directly leads to the crystallization of the less soluble Calcium D-galactonate.[1][6] This in-situ product removal can drive the equilibrium of the reaction towards the product, resulting in high yields.[1]

Isolated enzymes, such as glucose oxidase, have also been shown to catalyze the oxidation of D-galactose to D-galactonic acid.[7] Galactose oxidase is another relevant enzyme, though its primary product is the corresponding aldehyde.[8][9][10][11]

Synthesis Pathway: Microbial Fermentation

cluster_0 Microbial Cell (e.g., Gluconobacter oxydans) cluster_1 Fermentation Broth Galactose_in D-Galactose Galactose_dehydrogenase Galactose Dehydrogenase Galactose_in->Galactose_dehydrogenase Oxidation Galactonolactone D-Galactonolactone Galactose_dehydrogenase->Galactonolactone Hydrolysis Spontaneous/ Enzymatic Hydrolysis Galactonolactone->Hydrolysis Galactonic_Acid_out D-Galactonic Acid Hydrolysis->Galactonic_Acid_out CaCO3 Calcium Carbonate (pH control & Ca2+ source) Galactonic_Acid_out->CaCO3 Neutralization Calcium_Galactonate Calcium D-Galactonate (Precipitate) CaCO3->Calcium_Galactonate

Caption: Microbial synthesis of Calcium D-Galactonate.

Synthesis MethodTypical YieldKey AdvantagesKey Disadvantages
Chemical Oxidation Moderate to HighWell-established, relatively simple setup.Potential for over-oxidation, use of hazardous reagents.
Electrochemical Oxidation High (up to 86%)[4]High selectivity, green chemistry principles, precise control.Requires specialized electrochemical equipment.
Microbial Fermentation Very High (e.g., 390 g/L galactonic acid)[1]High specificity, mild reaction conditions, sustainable.Can be slower, requires sterile techniques and microbial culture expertise.

Purification: The Path to Analytical Grade Calcium D-Galactonate

Regardless of the synthesis method, purification is a critical step to obtain Calcium D-galactonate of the desired purity. The most common and effective method for this is crystallization.

Crystallization: Leveraging Solubility Differences

Calcium D-galactonate has a relatively low solubility in water, which decreases further at lower temperatures.[1][12] This property is exploited for its purification.

Mechanism and Rationale

After synthesis, the crude reaction mixture containing Calcium D-galactonate is often concentrated to induce supersaturation. Cooling the concentrated solution then leads to the crystallization of Calcium D-galactonate, leaving more soluble impurities in the mother liquor. The efficiency of this process can be enhanced by the addition of a miscible organic solvent, such as methanol or ethanol, in which Calcium D-galactonate is poorly soluble.[12][13]

Detailed Experimental Protocols

Protocol 1: Synthesis via Microbial Fermentation using Gluconobacter oxydans

This protocol is adapted from the principles described in the literature for the microbial conversion of galactose.[1]

  • Inoculum Preparation: Cultivate Gluconobacter oxydans in a suitable growth medium until a sufficient cell density is reached.

  • Fermentation: In a sterilized bioreactor, prepare a fermentation medium containing D-galactose as the carbon source. Inoculate with the prepared culture.

  • pH Control and Product Formation: Maintain the pH of the fermentation broth around 6.0 by the controlled addition of a sterile calcium carbonate slurry. As D-galactonic acid is produced, it will be neutralized by the calcium carbonate, forming Calcium D-galactonate.

  • Crystallization and Harvest: The low solubility of Calcium D-galactonate will cause it to crystallize and precipitate out of the solution during the fermentation process.[1] After the fermentation is complete (typically monitored by the cessation of galactose consumption), the crystalline product can be harvested by filtration or centrifugation.

  • Washing and Drying: The harvested crystals should be washed with cold deionized water to remove residual medium components and then dried under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude Calcium D-galactonate in a minimal amount of hot deionized water.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then transfer it to a cold bath (e.g., 0-4 °C) to maximize crystal formation. Seeding with a small crystal of pure Calcium D-galactonate can aid in initiating crystallization.

  • Solvent-Assisted Precipitation (Optional): If the yield from cooling is low, the cautious addition of methanol or ethanol can be used to precipitate more product.[12][13]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water or an alcohol-water mixture, and dry in a vacuum oven.

Analytical Methods for Quality Control

Ensuring the purity and identity of the synthesized Calcium D-galactonate is paramount. A combination of analytical techniques should be employed.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To quantify the amount of D-galactonic acid and detect any residual D-galactose or other organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the D-galactonate anion.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups of Calcium D-galactonate.
Titrimetric Analysis (e.g., with EDTA) To determine the calcium content of the salt.[14]
Thermogravimetric Analysis (TGA) To determine the water of hydration content.

Conclusion: A Pathway to High-Purity Calcium D-Galactonate

The synthesis and purification of Calcium D-galactonate for laboratory use can be successfully achieved through a variety of methods, each with its own set of advantages and considerations. While traditional chemical oxidation methods are viable, the specificity and high yields offered by microbial fermentation, coupled with the precise control of electrochemical synthesis, represent more advanced and often preferred routes. The cornerstone of obtaining a high-purity product lies in a well-executed crystallization procedure. By understanding the underlying chemical and biochemical principles and adhering to rigorous analytical quality control, researchers and drug development professionals can confidently produce Calcium D-galactonate suitable for their specific applications.

References

  • Avcı, F. G., Prasun, T., & Wendisch, V. F. (n.d.). Reaction scheme of D-galactose oxidation to D-galactonic acid. ResearchGate. Retrieved from [Link]

  • Parpot, P., et al. (2007). Electrocatalytic oxidation of D-galactose in alkaline medium. ResearchGate. Retrieved from [Link]

  • Cass, A. E. G., & Davis, G. (1984). Redox activation of galactose oxidase: thin-layer electrochemical study. PubMed. Retrieved from [Link]

  • (n.d.). CHAPTER 6: Galactose Chemistry. In Galactose. Retrieved from [Link]

  • Fialová, P., et al. (2006). Enzymatic synthesis of aldonic acids. PubMed. Retrieved from [Link]

  • Liu, P., et al. (2020). Profiles of selective oxidation of D-galactose to D-galactonic acid and HMF to HMFCA using P. putida ATCC 47054 cells. ResearchGate. Retrieved from [Link]

  • (n.d.). D-Galacturonic acid. Wikipedia. Retrieved from [Link]

  • Abad, J. M., et al. (2021). Electrochemical studies of galactose oxidase. Digital CSIC. Retrieved from [Link]

  • van der Meer, T., et al. (2021). Electrochemical Activation of Galactose Oxidase: Mechanistic Studies and Synthetic Applications. ACS Catalysis. Retrieved from [Link]

  • Isbell, H. S., et al. (1951). Synthesis of D-galactose-1-C^14 and D-talose-1-C^14. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

  • Abad, J. M., et al. (2021). Electrochemical studies of galactose oxidase. ResearchGate. Retrieved from [Link]

  • Zhang, X., et al. (2018). Process for the Successive Production of Calcium Galactonate Crystals by Gluconobacter Oxydans. PubMed. Retrieved from [Link]

  • (2022). D-Galacturonic acid. American Chemical Society. Retrieved from [Link]

  • Kuivanen, J., et al. (2012). Engineering Filamentous Fungi for Conversion of d-Galacturonic Acid to l-Galactonic Acid. Applied and Environmental Microbiology. Retrieved from [Link]

  • Hasona, A., et al. (2007). Enzymatic synthesis of 2-keto-D-gluconate and 2-keto-D-galactonate from D-glucose and D-galactose with cell culture of Pseudomonas fluorescens. ResearchGate. Retrieved from [Link]

  • Singh, R., & Singh, D. N. (2017). Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. PMC. Retrieved from [Link]

  • Singh, R., & Singh, D. N. (2020). Functional consequences of genetic variations in DgoR, a GntR/FadR family transcriptional repressor of D-galactonate metabolism in Escherichia coli. ASM Journals. Retrieved from [Link]

  • (n.d.). Calcium galactonate (CAS 6622-52-2) Market Research Report 2025. MarketPublishers.com. Retrieved from [Link]

  • (1993). CALCIUM/TRITIMETRIC. USDA. Retrieved from [Link]

  • (n.d.). Specialized Manufacturing of Calcium Lactate Gluconate (CLG) by West Bengal Chemical Industries Ltd (WBCIL). Quest Journals. Retrieved from [Link]

  • De Jong, E., et al. (2021). An efficient approach for the conversion of a dairy waste-derived product GGS from an inedible Greek yogurt side product. Green Chemistry. Retrieved from [Link]

  • (1994). CALCIUM and compounds, as Ca 7020. NIOSH - CDC. Retrieved from [Link]

  • (2016). Method for producing d-galacturonic acid derivatives and compositions directly from pectins. Google Patents.
  • Burda, W. N., et al. (2015). Purification, crystallization and structural elucidation of d-galactaro-1,4-lactone cycloisomerase from Agrobacterium tumefaciens involved in pectin degradation. PMC. Retrieved from [Link]

  • Burda, W. N., et al. (2015). Purification, crystallization and structural elucidation of D-galactaro-1,4-lactone cycloisomerase from Agrobacterium tumefaciens involved in pectin degradation. PubMed. Retrieved from [Link]

  • (n.d.). Purification of an Acidic Enzyme Using Ceramic Hydroxyapatite Chromatography: Effective Removal of Acidic Impurities. Bio-Rad. Retrieved from [Link]

  • Zielke, C., & Bisping, B. (2013). Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures. PubMed. Retrieved from [Link]

  • Belton, D. J., & Hickman, D. (2017). Traditional materials from new sources – conflicts in analytical methods for calcium carbonate. NTU Repository. Retrieved from [Link]

  • (1996). Method for purification of calcium carbonate. Google Patents.
  • Zhuang, D., et al. (2022). Abnormal Crystallization Sequence of Calcium Carbonate in the Presence of Synechococcus sp. PCC 7942. ResearchGate. Retrieved from [Link]

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Foundational

Biological role of D-galactonate in metabolic pathways

An In-depth Technical Guide on the Biological Role of D-Galactonate in Metabolic Pathways Authored by: A Senior Application Scientist Abstract D-galactonate, an aldonic sugar acid derived from D-galactose, is a widely di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Role of D-Galactonate in Metabolic Pathways

Authored by: A Senior Application Scientist

Abstract

D-galactonate, an aldonic sugar acid derived from D-galactose, is a widely distributed metabolite of significant interest in microbiology, clinical biochemistry, and biotechnology. While often considered a minor player compared to central carbohydrates like glucose, D-galactonate serves as a crucial carbon source for numerous bacteria, particularly enteric species, and acts as a key intermediate in alternative galactose catabolic routes. In mammals, its accumulation is a hallmark of the genetic disorder galactosemia, making it a critical biomarker. This guide provides a comprehensive, in-depth exploration of the metabolic pathways involving D-galactonate, the intricate regulatory circuits that govern its flux, and the modern experimental methodologies employed for its investigation. We will dissect the enzymatic steps, genetic organization, and physiological relevance of D-galactonate metabolism, offering a technical resource for researchers, scientists, and drug development professionals aiming to understand and manipulate these fundamental biological processes.

Core Metabolic Pathways of D-Galactonate Catabolism

While multiple pathways exist for D-galactose metabolism, the entry of D-galactonate into central metabolism is primarily characterized by a specialized version of the Entner-Doudoroff pathway in prokaryotes.

The Modified Entner-Doudoroff Pathway in Escherichia coli

In the model organism Escherichia coli, D-galactonate is not metabolized via the canonical Leloir pathway but is instead catabolized through a distinct, inducible pathway that converts it into intermediates of glycolysis.[1][2] This pathway is encoded by the D-galactonate (dgo) operon.

The sequence of enzymatic reactions is as follows:

  • Transport : D-galactonate is actively transported from the extracellular environment into the cytoplasm by a specific permease, DgoT.[1]

  • Dehydration : Once inside the cell, D-galactonate is dehydrated by D-galactonate dehydratase (DgoD) to yield 2-dehydro-3-deoxy-D-galactonate.[1][3][4][5] This is the committed step of the pathway.

  • Phosphorylation : The intermediate is then phosphorylated by 2-dehydro-3-deoxy-D-galactonate kinase (DgoK), consuming one molecule of ATP to produce 2-dehydro-3-deoxy-D-galactonate 6-phosphate.[1]

  • Aldol Cleavage : Finally, 2-dehydro-3-deoxy-D-galactonate 6-phosphate aldolase (DgoA) cleaves the six-carbon phosphorylated intermediate into two readily metabolizable three-carbon molecules: pyruvate and D-glyceraldehyde 3-phosphate , which directly enter central metabolism.[1][6]

D_galactonate_Catabolism D_galactonate_ext D-Galactonate (Extracellular) D_galactonate_int D-Galactonate (Cytoplasm) D_galactonate_ext->D_galactonate_int DgoT (Transporter) KDG 2-Dehydro-3-deoxy- D-galactonate D_galactonate_int->KDG DgoD (Dehydratase) KDGP 2-Dehydro-3-deoxy- D-galactonate 6-P KDG->KDGP DgoK (Kinase) ATP -> ADP Pyruvate Pyruvate KDGP->Pyruvate DgoA (Aldolase) G3P D-Glyceraldehyde 3-P KDGP->G3P DgoA (Aldolase) Central_Metabolism Central Metabolism Pyruvate->Central_Metabolism G3P->Central_Metabolism

Figure 1: The modified Entner-Doudoroff pathway for D-galactonate catabolism in E. coli.

The De Ley-Doudoroff Pathway: An Alternative Route from D-Galactose

While the Leloir pathway is the primary route for D-galactose catabolism in most organisms, some bacteria, such as Pseudomonas saccharophila and Azotobacter vinelandii, utilize the De Ley-Doudoroff pathway.[7][8][9] This pathway represents a significant route for the formation of D-galactonate from D-galactose.

The initial steps diverge from the Leloir pathway:

  • Oxidation : D-galactose is first oxidized at the C1 position by D-galactose 1-dehydrogenase (EC 1.1.1.48), an NAD⁺-dependent enzyme, to form D-galactono-1,4-lactone.[9][10]

  • Hydrolysis : The lactone is unstable and spontaneously or enzymatically hydrolyzes to D-galactonate .

From this point, D-galactonate enters the same modified Entner-Doudoroff pathway described above, where it is converted to pyruvate and glyceraldehyde 3-phosphate.[7] This pathway is a critical alternative when the Leloir pathway is absent or non-functional.

Galactose_Pathways cluster_0 Leloir Pathway (Common) cluster_1 De Ley-Doudoroff Pathway D_Galactose_L D-Galactose Gal1P Galactose-1-P D_Galactose_L->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE UDPGlc->Gal1P GALT D_Galactose_DD D-Galactose Galactono_lactone D-Galactono-1,4-lactone D_Galactose_DD->Galactono_lactone Galactose Dehydrogenase D_Galactonate D-Galactonate Galactono_lactone->D_Galactonate Hydrolysis Modified_ED Modified Entner-Doudoroff Pathway D_Galactonate->Modified_ED

Figure 2: Comparison of the initial steps of the Leloir and De Ley-Doudoroff pathways for D-galactose metabolism.

Genetic Regulation: The dgo Operon and the DgoR Repressor

The metabolism of D-galactonate is tightly controlled at the transcriptional level. In E. coli, the structural genes (dgoK, dgoA, dgoD, dgoT) are organized into a single functional unit, the dgo operon.[2] The expression of this operon is negatively regulated by the DgoR protein, the product of the first gene in the operon.[1][6][11]

  • Repression : In the absence of D-galactonate, the DgoR protein, a member of the GntR family of transcriptional regulators, binds to two inverted repeat operator sites that overlap the dgo promoter.[11][12] This binding physically blocks RNA polymerase from initiating transcription, effectively shutting down the expression of the metabolic enzymes.

  • Induction : D-galactonate functions as a specific effector (inducer) for this system.[1] When present in the cytoplasm, D-galactonate binds directly to the DgoR repressor. This binding induces a conformational change in DgoR, reducing its affinity for the operator DNA.[11] The DgoR-inducer complex detaches from the promoter, allowing for the transcription of the dgo operon and the synthesis of the catabolic enzymes.

This regulatory mechanism ensures that the cell only expends energy producing the D-galactonate metabolizing enzymes when the substrate is available. This regulation is crucial for bacterial fitness, particularly in environments like the mammalian gut where nutrient availability fluctuates.[1][13]

DgoR_Regulation cluster_0 No Inducer Present cluster_1 Inducer Present Promoter dgo Promoter Operator Operator Transcription_Active Transcription Active Promoter->Transcription_Active RNA Pol dgo_genes dgoK, dgoA, dgoD, dgoT Transcription_Blocked Transcription Blocked DgoR DgoR Repressor DgoR->Operator Binds D_Galactonate D-Galactonate (Inducer) D_Galactonate->DgoR Binds & Inactivates

Figure 3: Negative regulation of the dgo operon by the DgoR repressor and induction by D-galactonate.

Eukaryotic and Clinical Significance

While its role as a primary carbon source is most prominent in bacteria, D-galactonate metabolism has important implications in eukaryotes, including humans.

Role in Ascorbate (Vitamin C) Biosynthesis

In some photosynthetic algae like Euglena gracilis, and potentially in plants, a stereoisomer of galactonate, L-galactonate , is a key intermediate in an alternative pathway for L-ascorbic acid (Vitamin C) biosynthesis.[14][15][16] This pathway proceeds via D-galacturonate, a component of pectin:

  • Reduction : D-galacturonate is reduced to L-galactonate by D-galacturonate reductase .[17][18]

  • Lactonization : L-galactonate is then converted to L-galactono-1,4-lactone by aldonolactonase .[14][15]

  • Oxidation : L-galactono-1,4-lactone is subsequently oxidized to L-ascorbic acid.

The identification of this pathway highlights the metabolic plasticity surrounding sugar acids and underscores the importance of stereospecific enzymes in determining the ultimate fate of a metabolite.[14][15]

Biomarker in Classical Galactosemia

In humans, D-galactonate is normally a minor metabolic product. However, its levels become significantly elevated in individuals with classical galactosemia , an autosomal recessive disorder caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT), a key component of the Leloir pathway.[1][19]

When the Leloir pathway is blocked, accumulating D-galactose is shunted into alternative metabolic routes. One such route is oxidation by an NAD⁺-dependent dehydrogenase, leading to the formation of D-galactonate.[1] The accumulation of D-galactonate, along with galactitol, in red blood cells and urine is a hallmark of the disease.[20] Therefore, the quantitative analysis of D-galactonate serves as a crucial secondary biomarker for diagnosing and monitoring the dietary management of galactosemic patients.[20]

Methodologies for Investigation

Studying D-galactonate metabolism requires a suite of biochemical, genetic, and analytical techniques.

Key Experimental Protocols

Protocol 1: Spectrophotometric Assay for D-Galactonate Dehydratase (DgoD) Activity

This protocol measures the activity of the first enzyme in the catabolic pathway by monitoring the formation of the product, which can be converted to a compound that absorbs light at a specific wavelength.

  • Principle : D-galactonate dehydratase converts D-galactonate to 2-dehydro-3-deoxy-D-galactonate. This product can be detected by reacting it with a thiobarbituric acid (TBA) reagent after periodate oxidation, which forms a pink chromophore measurable at 549 nm.

  • Reaction Mixture : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of D-galactonate (e.g., 10 mM) and any required cofactors like MgCl₂.

  • Initiation : Equilibrate the reaction mixture at the optimal temperature (e.g., 37°C). Initiate the reaction by adding the enzyme source (e.g., purified DgoD or cell-free extract).

  • Termination and Detection : At various time points, remove aliquots of the reaction and stop the reaction by adding an acid (e.g., 10% trichloroacetic acid).

  • Colorimetric Reaction : Add periodate reagent to the terminated reaction, followed by arsenite reagent to quench excess periodate. Finally, add TBA reagent and heat at 100°C for 10 minutes.

  • Quantification : After cooling, measure the absorbance at 549 nm. Calculate the amount of product formed using a standard curve generated with a known amount of a similar keto-deoxy sugar acid.

Protocol 2: Analysis of dgo Operon Expression using a Reporter Fusion

This genetic approach allows for the quantitative study of gene regulation in response to inducers.

  • Construct Generation : Clone the promoter region of the dgo operon (containing the operator sites for DgoR) upstream of a promoterless reporter gene, such as lacZ (encoding β-galactosidase) or gfp (encoding green fluorescent protein), in a suitable plasmid or for chromosomal integration.

  • Transformation : Introduce the reporter construct into the bacterial strain of interest (e.g., wild-type E. coli and a dgoR deletion mutant).

  • Induction Experiment : Grow the bacterial cultures in a defined minimal medium with a non-inducing carbon source (e.g., glycerol). Divide the cultures and supplement one with D-galactonate to a final concentration of ~1-5 mM.

  • Assay :

    • For LacZ : After a period of induction, harvest the cells, lyse them, and perform a β-galactosidase assay using ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate. Measure the resulting yellow color at 420 nm and calculate activity in Miller units.

    • For GFP : Measure the fluorescence of the culture directly using a fluorometer or plate reader (excitation ~485 nm, emission ~510 nm), normalized to cell density (OD₆₀₀).

  • Interpretation : Compare the reporter activity in the presence and absence of D-galactonate in both the wild-type and dgoR mutant strains. This will reveal the level of induction by D-galactonate and confirm the repressive role of DgoR.[1]

Analytical Techniques for Quantification

Accurate quantification of D-galactonate in complex biological matrices is essential for clinical diagnosis and metabolic research.

TechniquePrincipleSample PreparationAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC/MS) Volatile derivatives of D-galactonate are separated by GC and identified/quantified by MS.Extraction followed by chemical derivatization (e.g., trimethylsilylation) to increase volatility.[20]High sensitivity and specificity; excellent for resolving isomers.Requires derivatization, which can be time-consuming.
Liquid Chromatography-Mass Spectrometry (LC/MS) D-galactonate is separated by LC and detected by MS, often using electrospray ionization (ESI).Minimal, typically protein precipitation and filtration.[21]High throughput; no derivatization needed; suitable for polar compounds.Potential for ion suppression from matrix components.
Enzymatic Assays Coupled enzyme reactions where the final product (e.g., NADH) is measured spectrophotometrically.Cell lysis or extraction.High specificity if a specific enzyme (e.g., galactose dehydrogenase) is used.May lack sensitivity for very low concentrations; requires purified enzymes.

Summary of Key Enzymes

Enzyme NameEC NumberReaction CatalyzedMetabolic Pathway
D-Galactose 1-Dehydrogenase1.1.1.48D-galactose + NAD⁺ → D-galactono-1,4-lactone + NADHDe Ley-Doudoroff
D-Galactonate Dehydratase4.2.1.6D-galactonate → 2-dehydro-3-deoxy-D-galactonate + H₂OModified Entner-Doudoroff
2-Dehydro-3-deoxy-D-galactonate Kinase2.7.1.582-dehydro-3-deoxy-D-galactonate + ATP → 2-dehydro-3-deoxy-D-galactonate 6-P + ADPModified Entner-Doudoroff
2-Dehydro-3-deoxy-D-galactonate-6-P Aldolase4.1.2.212-dehydro-3-deoxy-D-galactonate 6-P → Pyruvate + D-glyceraldehyde 3-PModified Entner-Doudoroff
D-Galacturonate Reductase1.1.1.365D-galacturonate + NADPH → L-galactonate + NADP⁺Ascorbate Biosynthesis

Future Directions and Applications

  • Drug Development : The D-galactonate metabolic pathway is essential for the colonization and virulence of certain enteric pathogens.[22] The enzymes of the dgo operon, particularly D-galactonate dehydratase, represent potential targets for the development of novel antimicrobial agents that could disrupt bacterial metabolism in the host gut without affecting human cells.

  • Biotechnology and Metabolic Engineering : There is growing interest in using engineered microorganisms to convert renewable biomass into valuable chemicals. D-galactose, derived from lignocellulose or whey permeate, can be efficiently converted to D-galactonate by engineered E. coli strains.[23] D-galactonate itself is a valuable platform chemical with applications in the cosmetic and polymer industries.[23]

  • Host-Microbe Interactions : Further research is needed to fully elucidate the role of D-galactonate metabolism in the complex interplay between the gut microbiota and the host. Understanding how commensal and pathogenic bacteria compete for sugar acids like D-galactonate could provide new insights into gut health and dysbiosis.[13]

References

  • Singh, B., Arya, G., Kundu, N., & Chaba, R. (2019). Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. Journal of Bacteriology, 201(4), e00578-18. [Link]

  • PubMed. (2019). Molecular and Functional Insights Into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). DgoR negatively regulates d-galactonate metabolism. [Link]

  • Shigeoka, S., et al. (2008). The Pathway via D-Galacturonate/L-Galactonate Is Significant for Ascorbate Biosynthesis in Euglena gracilis: IDENTIFICATION AND FUNCTIONAL CHARACTERIZATION OF ALDONOLACTONASE. Journal of Biological Chemistry, 283(45), 31133–31141. [Link]

  • PubMed. (2008). The pathway via D-galacturonate/L-galactonate is significant for ascorbate biosynthesis in Euglena gracilis: identification and functional characterization of aldonolactonase. National Center for Biotechnology Information. [Link]

  • Gaur, V. (2023). To understand the regulation of D-galactonate metabolism in Escherichia coli under stress conditions. DSpace at My University. [Link]

  • Grokipedia. (n.d.). Galactonate dehydratase. [Link]

  • ASM Journals. (2019). Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. [Link]

  • Wikipedia. (n.d.). Galactonate dehydratase. [Link]

  • ResearchGate. (n.d.). Eukaryotic pathways for d-galacturonate and d-glucuronate catabolism. [Link]

  • Scilit. (2008). The Pathway via D-Galacturonate/L-Galactonate Is Significant for Ascorbate Biosynthesis in Euglena gracilis. [Link]

  • WikiMili. (n.d.). Galactonate dehydratase. [Link]

  • Yun, E. J., et al. (2024). Catabolism of 2-keto-3-deoxy-galactonate and the production of its enantiomers. Applied Microbiology and Biotechnology, 108(1), 1-13. [Link]

  • ResearchGate. (n.d.). The catabolic D-galacturonic acid pathway in A. niger. [Link]

  • Frontiers. (2020). A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway. [Link]

  • Szumilo, T. (1980). Purification and properties of D-galactonate dehydratase from Mycobacterium butyricum. Biochimica et Biophysica Acta (BBA) - Enzymology, 613(2), 449-459. [Link]

  • PubMed. (2015). Metabolic engineering of Escherichia coli for biosynthesis of D-galactonate. National Center for Biotechnology Information. [Link]

  • Peltonen, K., & Richard, P. (2022). Identification of a D-galacturonate reductase efficiently using NADH as a cofactor. AMB Express, 12(1), 74. [Link]

  • Wong, T. Y. (1995). The DeLey-Doudoroff Pathway of Galactose Metabolism in Azotobacter vinelandii. Applied and Environmental Microbiology, 61(6), 2417-2419. [Link]

  • Wikipedia. (n.d.). D-galactose 1-dehydrogenase. [Link]

  • PubMed. (2000). Enzymatic conversion of D-galactose to D-tagatose: heterologous expression and characterisation of a thermostable L-arabinose isomerase from Thermoanaerobacter mathranii. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2008). (PDF) The pathway via D-galacturonate/L-galactonate is significant for ascorbate biosynthesis in Euglena gracilis: Identification and functional characterization of aldonolactonase. [Link]

  • ResearchGate. (n.d.). D-galactonate metabolism in enteric bacteria: a molecular and physiological perspective. [Link]

  • ResearchGate. (n.d.). The bacterial pathway for oxidative galacturonate catabolism. [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of 2-keto-D-gluconate and 2-keto-D-galactonate from D-glucose and D-galactose with cell culture of. [Link]

  • Wikipedia. (n.d.). Leloir pathway. [Link]

  • PubMed. (2014). l-Galactose metabolism in Bacteroides vulgatus from the human gut microbiota. National Center for Biotechnology Information. [Link]

  • Tuscany Diet. (2022). Leloir Pathway Explained: Steps, Enzymes, and Galactosemia. [Link]

  • NIH. (2021). Quantitative Galactose Colorimetric Competitive Assay Based on Galactose Dehydrogenase and Plasmonic Gold Nanostars. [Link]

  • PubMed. (2004). Identification of galactitol and galactonate in red blood cells by gas chromatography/mass spectrometry. National Center for Biotechnology Information. [Link]

  • Oreate AI Blog. (2026). Unlocking the Leloir Pathway: A Journey Through Galactose Metabolism. [Link]

  • ResearchGate. (2021). (PDF) Functional consequences of genetic variations in DgoR, a GntR/FadR family transcriptional repressor of D-galactonate metabolism in Escherichia coli. [Link]

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Exploratory

The Ubiquitous Yet Understated Role of D-Galactonate in Biological Systems: A Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract D-Galactonate, an aldonic sugar acid, is a widely distributed metabolite in nature, found in microorganisms, plants, and animals....

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galactonate, an aldonic sugar acid, is a widely distributed metabolite in nature, found in microorganisms, plants, and animals. While often encountered as an intermediate in various metabolic pathways, its physiological significance is an expanding area of research. This technical guide provides a comprehensive overview of the natural occurrence of D-galactonate, its biosynthetic and metabolic pathways, and its interplay with essential ions like calcium, particularly in the structural context of plant biology. We delve into the established and putative physiological roles of D-galactonate and present detailed analytical methodologies for its detection and quantification in biological matrices. This document serves as a foundational resource for researchers investigating carbohydrate metabolism, cellular signaling, and the development of novel therapeutic agents.

Introduction: Unveiling D-Galactonate

D-Galactonate is the carboxylate form of D-galactonic acid, an oxidized derivative of D-galactose. While commercially available as a calcium salt (Calcium D-galactonate) for stability and ease of use in research and industrial applications, its natural occurrence is primarily as the D-galactonate anion within cellular and extracellular fluids.[1] This guide will explore the natural presence and metabolism of the D-galactonate moiety and the significant, often co-localized, roles of calcium ions in the biological systems where D-galactonate is found.

The study of D-galactonate is crucial for understanding fundamental aspects of carbohydrate metabolism across different kingdoms of life. In recent years, its importance in host-microbe interactions and as a potential biomarker for metabolic disorders has brought it to the forefront of scientific inquiry.[2] This guide aims to synthesize the current knowledge and provide practical insights for its study.

Natural Occurrence and Distribution

D-galactonate is not merely a laboratory chemical but a naturally occurring molecule with a broad distribution. Its presence is a testament to the diverse metabolic strategies employed by various organisms.

In Microorganisms: A Key Carbon Source

Enteric bacteria, such as Escherichia coli, can utilize D-galactonate as a sole carbon source, highlighting its nutritional relevance in the gut microbiome.[3] The metabolism of D-galactonate in these bacteria is well-characterized and involves a specific set of genes organized in the dgo operon.[4] Its prevalence extends to other bacteria, including Stenotrophomonas maltophilia and Pseudomonas saccharophila, where it serves as an intermediate in D-galactose metabolism.[1] The ability of gut microbiota to metabolize sugar acids liberated from dietary polysaccharides underscores the importance of the D-galactonate pathway in host-bacterial interactions.[5]

In Plants: A Product of Cell Wall Metabolism

In the plant kingdom, D-galactonate's presence is intrinsically linked to the metabolism of pectin, a major component of the plant cell wall.[6] Pectin is rich in D-galacturonic acid, which can be catabolized into intermediates that lead to the formation of D-galactonate.[7][8]

Calcium plays a pivotal role in plant cell wall structure and integrity by forming cross-links between pectin molecules, creating a stable calcium-pectate gel.[9][10] While Calcium D-galactonate as a distinct salt is not the primary structural component, the co-localization and interaction of calcium ions and pectin-derived sugar acids are fundamental to cell wall physiology.[11] The enzymatic degradation of pectin during processes like fruit ripening can release D-galacturonic acid, which is then available for metabolic conversion.

In Animals and Humans: A Minor Metabolite of Galactose

In mammals, D-galactonate is a product of an alternative pathway for D-galactose metabolism.[1] Under normal physiological conditions, it is produced in small amounts. However, in individuals with galactosemia, a genetic disorder affecting the primary galactose metabolism pathway, the levels of D-galactonate and galactitol are significantly elevated in tissues and bodily fluids.[1][12] This makes urinary D-galactonate a potential biomarker for monitoring the dietary management of galactosemia.[13] Its presence has been confirmed in various mammalian tissues and secretions.[1]

Biosynthesis and Metabolic Pathways

The metabolic routes leading to and from D-galactonate vary significantly across different organisms. Understanding these pathways is key to appreciating its biological roles.

Bacterial D-Galactonate Catabolism: The Modified Entner-Doudoroff Pathway

In E. coli and other enteric bacteria, D-galactonate is metabolized through a modified Entner-Doudoroff pathway. The process is initiated by the transport of D-galactonate into the cell, followed by a series of enzymatic reactions that ultimately yield pyruvate and D-glyceraldehyde-3-phosphate, which can then enter central carbon metabolism.[3]

bacterial_d_galactonate_pathway D_Galactonate_ext D-Galactonate (extracellular) D_Galactonate_int D-Galactonate (intracellular) D_Galactonate_ext->D_Galactonate_int DgoT (Transporter) TDG 2-Dehydro-3-deoxy-D-galactonate D_Galactonate_int->TDG DgoD (Dehydratase) TDGP 2-Dehydro-3-deoxy-D-galactonate-6-P TDG->TDGP DgoK (Kinase) + ATP Pyruvate Pyruvate TDGP->Pyruvate DgoA (Aldolase) G3P Glyceraldehyde-3-P TDGP->G3P DgoA (Aldolase) Central_Metabolism Central Metabolism Pyruvate->Central_Metabolism G3P->Central_Metabolism

Caption: Bacterial catabolism of D-galactonate.

Plant Metabolism: Links to Pectin and Ascorbic Acid Synthesis

In plants, D-galactonate can arise from the catabolism of D-galacturonic acid, a primary constituent of pectin. This pathway is particularly active during cell wall remodeling. Furthermore, a proposed pathway for L-ascorbic acid (Vitamin C) biosynthesis involves the conversion of D-galacturonic acid to L-galactonic acid, an epimer of D-galactonic acid, highlighting the close metabolic relationship.

plant_d_galactonate_metabolism Pectin Pectin D_Galacturonic_Acid D-Galacturonic Acid Pectin->D_Galacturonic_Acid Pectin Degradation L_Galactonic_Acid L-Galactonic Acid D_Galacturonic_Acid->L_Galactonic_Acid Reduction L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Galactonic_Acid->L_Ascorbic_Acid Lactonization & Oxidation

Caption: Putative metabolic fate of pectin-derived D-galacturonic acid in plants.

Animal Metabolism: The Galactose Oxidation Pathway

In animals, D-galactonate is formed from D-galactose via an oxidation reaction. This pathway becomes more prominent when the primary Leloir pathway for galactose metabolism is saturated or impaired.

animal_d_galactose_metabolism D_Galactose D-Galactose D_Galactonate D-Galactonate D_Galactose->D_Galactonate Oxidation Galactitol Galactitol D_Galactose->Galactitol Reduction Leloir_Pathway Leloir Pathway (Primary Metabolism) D_Galactose->Leloir_Pathway Phosphorylation gc_ms_workflow Sample Biological Sample Extraction Extraction & Deproteinization Sample->Extraction Internal_Standard Add Internal Standard (e.g., 13C-Galactonate) Extraction->Internal_Standard Derivatization Derivatization (e.g., TMS) Internal_Standard->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Sources

Foundational

A Comprehensive Technical Guide to Calcium D-Galactonate for Researchers and Drug Development Professionals

Introduction: Defining the Role of Calcium D-Galactonate Calcium D-Galactonate is the calcium salt of D-galactonic acid, an oxidized form of D-galactose. While structurally related to the more common calcium gluconate, i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Role of Calcium D-Galactonate

Calcium D-Galactonate is the calcium salt of D-galactonic acid, an oxidized form of D-galactose. While structurally related to the more common calcium gluconate, it possesses a unique stereochemistry derived from galactose. This seemingly subtle difference influences its physicochemical properties and potential biological interactions, making it a compound of interest in various scientific domains.

For researchers and drug development professionals, Calcium D-Galactonate presents a multifaceted utility. It serves not only as a biocompatible source of calcium but also as a functional excipient in pharmaceutical formulations and a versatile ingredient in the food and cosmetics industries.[1][2] Its applications range from enhancing the texture and stability of food products to improving the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1][2] Furthermore, it is utilized in biochemical research, particularly in studies related to carbohydrate metabolism.[2] This guide provides an in-depth examination of its core chemical identity, structure, properties, and the technical methodologies required for its effective application and quality control.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific applications. Calcium D-Galactonate is identified by a specific CAS (Chemical Abstracts Service) number, which ensures unambiguous identification in global databases and procurement channels.

CAS Number: 69617-74-9[1][3]

The molecular structure consists of a central calcium ion (Ca²⁺) ionically bonded to two D-galactonate anions. Each D-galactonate anion is a six-carbon chain with five hydroxyl (-OH) groups and a carboxylate (-COO⁻) group at one end. The stereochemistry, inherited from D-galactose, is crucial to its identity and is systematically named as (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate.[2][] The compound typically crystallizes with five molecules of water, forming a pentahydrate.[][5]

Molecular Identifiers:

  • IUPAC Name: calcium;bis((2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate);pentahydrate[2][5]

  • Molecular Formula: C₁₂H₂₂CaO₁₄·5H₂O (Pentahydrate)[6]

  • SMILES (Pentahydrate): C([O-])O)O)O">C@HO)O.C([O-])O)O)O">C@HO)O.O.O.O.O.O.[Ca+2][5][6]

  • InChI Key (Pentahydrate): GBYWVMUWGXQZBD-TYCUOJIBSA-L[2][]

Physicochemical Properties

The functional utility of Calcium D-Galactonate in various applications is dictated by its physical and chemical properties. These parameters are critical for formulation development, ensuring stability, and predicting behavior in physiological systems.

PropertyValueSource(s)
Molecular Weight 520.45 g/mol (Pentahydrate)[][5][6]
Appearance White to off-white crystalline powder[1][3]
Solubility Soluble in water.[7]
Storage Conditions Store at 2-8 °C in a dry, cool, well-ventilated place.[1][6][8]
Purity Typically ≥ 98-99%[1][3]

Synthesis and Manufacturing Insights

Understanding the provenance of a chemical reagent is vital for assessing its quality and potential impurity profile. Calcium D-Galactonate can be produced through several routes, most commonly involving the oxidation of D-galactose.

Common Synthesis Pathways:

  • Chemical Synthesis: A prevalent method involves the reaction of D-galactose with a suitable calcium base, such as calcium hydroxide.[7] The D-galactose is oxidized to D-galactonic acid, which is then neutralized by the calcium hydroxide to form the calcium salt. The product can be crystallized from the solution, often as a pentahydrate.[7][9]

  • Biocatalytic Synthesis: An alternative, "greener" approach utilizes microorganisms. Strains of Gluconobacter oxydans have been shown to efficiently convert galactose to galactonic acid through aerobic fermentation.[10] The addition of a calcium source during fermentation allows for the direct crystallization of Calcium D-Galactonate from the broth, which can simplify purification.[10] This method is notable for its high yield and sustainability.

The choice of synthesis route impacts the final product's purity. For instance, biocatalytic methods may introduce residual fermentation media components, whereas chemical synthesis might leave unreacted starting materials or by-products. Therefore, robust analytical characterization is non-negotiable.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of Calcium D-Galactonate is paramount, especially in pharmaceutical and food applications. A multi-pronged analytical approach is required.

Identification and Structural Confirmation
  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (hydroxyl, carboxylate) and the overall molecular fingerprint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the carbon skeleton and stereochemistry, although the complexity of the sugar acid can make interpretation challenging.

  • Mass Spectrometry (MS): To confirm the molecular weight of the galactonate anion.

Purity and Assay Determination

The assay of calcium salts is often focused on quantifying the calcium content, as this is a direct measure of the active salt concentration.

  • Complexometric Titration: This is a standard pharmacopeial method for calcium determination. The sample is dissolved, and the calcium ions are titrated with a standardized solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA).[11][12] A colorimetric indicator is used to determine the endpoint. The causality of this choice rests on its high accuracy, cost-effectiveness, and robustness for quantifying metallic ions.

  • Ion Chromatography (IC): A more advanced technique that can simultaneously quantify calcium and other cations (e.g., sodium, potassium, magnesium), which may be present as impurities.[13] This method offers high sensitivity and specificity.

  • Inductively Coupled Plasma (ICP): ICP-MS or ICP-AES are powerful techniques for trace elemental analysis, crucial for detecting heavy metal impurities and accurately quantifying calcium content.[12][14]

Workflow for Quality Control

A logical workflow ensures that each batch of Calcium D-Galactonate meets the required specifications before use in research or manufacturing.

QC_Workflow cluster_0 Phase 1: Initial Inspection & Identification cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Decision Sample Receive Raw Material (Calcium D-Galactonate) Appearance Visual Inspection (Appearance, Color) Sample->Appearance Solubility Solubility Test (in Water) Appearance->Solubility Identification Spectroscopic ID (e.g., FT-IR) Solubility->Identification Assay Calcium Assay (Complexometric Titration / IC) Identification->Assay Impurities Impurity Profiling (Heavy Metals via ICP-MS) Assay->Impurities LOD Loss on Drying (LOD) (Water Content) Impurities->LOD Decision Compare to Specifications LOD->Decision Pass Release for Use Decision->Pass Pass Fail Reject & Quarantine Decision->Fail Fail

Quality Control Workflow for Calcium D-Galactonate.

Applications in Research and Drug Development

The properties of Calcium D-Galactonate make it suitable for a range of specialized applications.

  • Pharmaceutical Excipient: Due to its good solubility and biocompatibility, it can be used as a filler, binder, or stabilizer in tablet and other solid dosage formulations.[1] Its role can be to improve the physical characteristics of the formulation and potentially enhance the dissolution of poorly soluble drugs.[1][2]

  • Calcium Source: In nutritional supplements and fortified foods, it serves as a bioavailable source of calcium.[2][] It is also used in animal feed for the same purpose.[2]

  • Biochemical Research: D-galactonate is a metabolite in certain biological pathways.[15][16] Using Calcium D-Galactonate as a substrate or reference standard is essential for studying enzymes involved in galactose metabolism and for investigating metabolic disorders like galactosemia, where galactonate levels can be elevated.[15][16][17]

  • Food and Cosmetics: In the food industry, it acts as a stabilizer, texture enhancer, and gelling agent, particularly in dairy and bakery products.[1][2] In cosmetics, it functions as a moisturizing agent.[1][2]

Experimental Protocol: Assay by Complexometric Titration

This protocol provides a step-by-step method for determining the calcium content in a sample of Calcium D-Galactonate, a critical measure of its purity and strength.

Objective: To quantify the percentage of calcium in a Calcium D-Galactonate sample using EDTA titration.

Materials:

  • Calcium D-Galactonate sample

  • 0.05 M Disodium Edetate (EDTA) solution, standardized

  • Sodium hydroxide solution (e.g., 8 M)

  • Calcon mixture (or other suitable indicator like Hydroxy Naphthol Blue)

  • Dilute hydrochloric acid

  • Deionized water

  • Analytical balance, burette, flasks, beakers

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 g of the Calcium D-Galactonate sample into a 250 mL conical flask.[11]

  • Dissolution: Add 3 mL of dilute hydrochloric acid and 10 mL of deionized water. Gently heat and boil the solution for about 10 minutes to ensure complete dissolution and to expel carbon dioxide if any carbonate impurities are present.[11]

  • Cooling and Dilution: Allow the solution to cool to room temperature. Dilute the contents to approximately 50 mL with deionized water.[11]

  • pH Adjustment: Add 8 mL of sodium hydroxide solution to raise the pH to >12. This is crucial as the Ca-EDTA complex is more stable at high pH, and it prevents interference from other metal ions like magnesium.

  • Indicator Addition: Add approximately 0.1 g of the calcon indicator mixture. The solution should turn a pink or wine-red color, indicating the presence of free calcium ions.[11]

  • Titration: Titrate the solution with standardized 0.05 M Disodium Edetate solution. The endpoint is reached when the color of the solution sharply changes from pink/red to a full, clear blue.[11] This color change signifies that all calcium ions have been chelated by the EDTA.

  • Calculation: Record the volume of EDTA solution used (V_EDTA). Calculate the percentage of calcium in the sample using the appropriate formula, considering the molarity of the EDTA solution and the atomic weight of calcium.

Safety and Handling

Calcium D-Galactonate is generally considered a safe compound for its intended applications in food and pharmaceuticals.[7] However, as with any chemical powder, appropriate laboratory practices should be followed. It may cause skin and eye irritation, and inhalation of dust should be avoided.[18] In case of contact, rinse the affected area with plenty of water.[7] Always consult the product's Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.[8][18]

Conclusion

Calcium D-Galactonate is a well-defined chemical entity with a unique molecular structure and valuable physicochemical properties. For researchers and developers, it offers a versatile tool, serving as a biocompatible calcium source, a functional excipient, and a key reagent in metabolic research. A thorough understanding of its identity, coupled with robust analytical characterization as outlined in this guide, is essential for its effective and safe application in the advancement of science and medicine.

References

  • ChemBK. (2024). Calcium D-galactonate. Retrieved from [Link]

  • Isbell, H. S., Schwebel, A., & Frush, H. L. (1951). Synthesis of D-galactose-1-C¹⁴ and D-talose-1-C¹⁴. Journal of Research of the National Bureau of Standards, 47(3), 145-149.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Calcium galactonate. Retrieved from [Link]

  • LookChem. (n.d.). Calcium D-galactonate CAS NO.69617-74-9. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66510805, Calium-D-galactonate pentahydrate. Retrieved from [Link]

  • Xu, Y., Li, S., Liu, J., Zheng, Z., & Yong, Y. (2018). Process for the Successive Production of Calcium Galactonate Crystals by Gluconobacter oxydans. Bioresource Technology, 259, 238-243. doi:10.1016/j.biortech.2018.04.043
  • Singh, A., & Sen, R. (2017). Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. Journal of Bacteriology, 199(14), e00130-17. doi:10.1128/JB.00130-17
  • Singh, A., & Sen, R. (2020). Functional consequences of genetic variations in DgoR, a GntR/FadR family transcriptional repressor of D-galactonate metabolism in Escherichia coli. Journal of Bacteriology, 202(11), e00085-20. doi:10.1128/JB.00085-20
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5461127, D-Galactonate. Retrieved from [Link]

  • Pharmaguideline. (2008). Method of Analysis for Calcium Carbonate. Retrieved from [Link]

  • Choi, S. G., Wu, S., & Chu, J. (2017). Methods for Calcium Carbonate Content Measurement of Biocemented Soils. Journal of Materials in Civil Engineering, 29(1), 04016194.
  • International Journal of Research and Analytical Reviews. (2019). Determination of assay of Calcium Carbonate and its Alkali salts & Magnesium content by Ion Chromatography. Retrieved from [Link]

  • Belton, D. J., & Hickman, D. (2019). Characterisation and Traceability of Calcium Carbonate from the Seaweed Lithothamnium calcareum. Solids, 2(2), 193-206.

Sources

Exploratory

An Uncharted Territory: Proposing a Framework for the Thermal Stability and Degradation Profile of Calcium D-Galactonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: As a Senior Application Scientist, it is imperative to build upon a foundation of verifiable data. However, in the lan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: As a Senior Application Scientist, it is imperative to build upon a foundation of verifiable data. However, in the landscape of materials science and pharmaceutical development, we occasionally encounter compounds of interest for which comprehensive characterization data is not yet publicly available. Calcium D-Galactonate, a compound with potential applications in food and pharmaceuticals, is one such case. Extensive searches for its thermal stability and degradation profile have yielded no specific experimental data, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) thermograms, nor have its thermal degradation products been identified.

This technical guide, therefore, takes a novel approach. Instead of presenting established data, it serves as a comprehensive framework and a proposed investigational plan for the thorough characterization of the thermal stability and degradation profile of Calcium D-Galactonate. It is designed to guide researchers in generating the critical data required to ensure its safety, efficacy, and stability in various applications. We will draw upon established principles of thermal analysis of related sugar salts to hypothesize potential behaviors and outline the necessary experimental protocols.

Introduction to Calcium D-Galactonate: The Knowns and the Unknowns

Calcium D-Galactonate is the calcium salt of D-galactonic acid, an oxidized form of D-galactose.[1][2] It is recognized for its use in nutritional supplements and as a food additive, valued for its high calcium content and solubility.[2][3] Often found in its pentahydrate form (C₁₂H₂₂CaO₁₄·5H₂O), its molecular integrity under thermal stress is a critical parameter for its application in manufacturing processes that involve heating, such as pasteurization, sterilization, or as an excipient in drug formulations subjected to thermal processing.[3][4]

While its basic chemical properties are documented, its thermal behavior remains largely uncharted. Understanding its thermal stability is paramount for:

  • Predicting shelf-life and storage conditions: Defining the temperature limits to prevent degradation and loss of potency.

  • Ensuring manufacturing process compatibility: Determining its suitability for processes involving heat.

  • Identifying potential toxic degradation products: A crucial aspect of safety assessment for both food and pharmaceutical applications.

  • Developing stable formulations: Providing the necessary data for formulation scientists to create robust products.

This guide will lay out the theoretical underpinnings and practical experimental designs to elucidate the thermal decomposition pathway of Calcium D-Galactonate.

Theoretical Framework: Anticipated Thermal Behavior of a Sugar Salt

Based on the thermal behavior of analogous compounds like calcium salts of other carboxylic acids and sugars, we can hypothesize a multi-stage thermal decomposition for Calcium D-Galactonate pentahydrate.[5]

Hypothesized Decomposition Stages:

  • Dehydration: The initial stage would likely involve the loss of water of hydration. For the pentahydrate form, this may occur in one or multiple steps, depending on the binding energies of the water molecules within the crystal lattice. This is an endothermic process.

  • Decomposition of the Anhydrous Salt: Following dehydration, the anhydrous Calcium D-Galactonate would undergo decomposition. This is expected to be the most complex stage, involving the breakdown of the galactonate anion. This process is typically exothermic.

  • Formation of Calcium Carbonate: A common intermediate in the thermal decomposition of calcium organic salts is the formation of calcium carbonate (CaCO₃).

  • Decomposition of Calcium Carbonate: At higher temperatures (typically above 600°C), calcium carbonate decomposes into calcium oxide (CaO) and carbon dioxide (CO₂). This is a well-characterized endothermic decomposition.

Proposed Experimental Investigation: A Roadmap to Characterization

To comprehensively characterize the thermal stability and degradation profile of Calcium D-Galactonate, a suite of analytical techniques should be employed.

Core Thermoanalytical Techniques

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[6] It is the primary tool for determining the temperature ranges of decomposition and quantifying the mass loss at each stage.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[7] It provides information on endothermic and exothermic transitions, such as melting, crystallization, and decomposition.

The logical workflow for this initial analysis is depicted below:

G cluster_0 Thermoanalytical Workflow start Calcium D-Galactonate Sample tga Thermogravimetric Analysis (TGA) start->tga Heating under controlled atmosphere dsc Differential Scanning Calorimetry (DSC) start->dsc Heating under controlled atmosphere data_analysis Correlate TGA and DSC Data tga->data_analysis dsc->data_analysis report Preliminary Thermal Profile data_analysis->report

Caption: Proposed workflow for the initial thermoanalytical investigation of Calcium D-Galactonate.

Identification of Degradation Products

To understand the degradation pathway and identify potential toxic byproducts, hyphenated techniques are essential.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique involves heating the sample to its decomposition temperature and then separating and identifying the volatile degradation products using GC-MS. This is a powerful tool for elucidating the structure of unknown compounds formed during thermal degradation.

The experimental workflow for degradation product analysis is as follows:

G cluster_1 Degradation Product Identification sample Calcium D-Galactonate pyrolysis Pyrolysis at determined decomposition temperatures sample->pyrolysis gcms GC-MS Analysis pyrolysis->gcms Transfer of volatile products identification Library Matching and Spectral Interpretation gcms->identification pathway Propose Degradation Pathway identification->pathway

Caption: Proposed workflow for the identification of thermal degradation products of Calcium D-Galactonate.

Detailed Experimental Protocols (Proposed)

The following are proposed, detailed protocols for the key experiments outlined above. These protocols are based on best practices for the thermal analysis of organic salts.

Protocol for Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of Calcium D-Galactonate pentahydrate into a clean, tared TGA pan (platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min.

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

    • Temperature Range: 25 °C to 800 °C.

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature.

    • Determine the onset and peak temperatures of each decomposition step from the derivative of the TGA curve (DTG).

    • Quantify the percentage mass loss for each step.

Protocol for Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of Calcium D-Galactonate pentahydrate into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 600 °C (or until complete decomposition as determined by TGA).

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • Identify endothermic and exothermic peaks.

    • Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

Anticipated Data and Interpretation

Based on the proposed experiments, we can anticipate the following data, which will allow for a comprehensive understanding of the thermal profile of Calcium D-Galactonate.

Table 1: Hypothetical TGA/DSC Data for Calcium D-Galactonate Pentahydrate

Decomposition StageTemperature Range (°C)Mass Loss (%) (TGA)Thermal Event (DSC)Enthalpy (J/g)Probable Evolved Species
Dehydration80 - 150~18%Endothermic(To be determined)H₂O
Anhydrous Decomposition200 - 400(To be determined)Exothermic(To be determined)CO, CO₂, H₂O, organic fragments
Carbonate Formation400 - 500(To be determined)(To be determined)(To be determined)CO₂
Carbonate Decomposition>600~18% (of anhydrous)Endothermic(To be determined)CO₂

Note: The values in this table are hypothetical and serve as a guide for what to expect from experimental results.

Forced Degradation Studies: A Pharmaceutical Perspective

For drug development professionals, forced degradation studies are crucial for developing stability-indicating analytical methods.[8][9][10] These studies intentionally stress the drug substance to produce degradation products.

Proposed Forced Degradation Conditions for Calcium D-Galactonate:

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation (Solid State): Heat the solid powder at a temperature just below the decomposition onset (determined by TGA) for a specified period.

  • Photostability: Expose the solid and a solution to UV light according to ICH Q1B guidelines.

The resulting degradation products would then be analyzed by a stability-indicating HPLC method, and their structures elucidated using LC-MS/MS and NMR.

Conclusion and Future Directions

While the specific thermal stability and degradation profile of Calcium D-Galactonate are not yet publicly documented, this guide provides a robust framework for its comprehensive investigation. By employing the outlined thermoanalytical and chromatographic techniques, researchers can generate the necessary data to ensure its safe and effective use in food and pharmaceutical applications.

The proposed research will not only fill a critical knowledge gap but also contribute to a deeper understanding of the thermal behavior of sugar salts. The elucidation of its degradation pathways will be invaluable for formulation scientists, quality control analysts, and regulatory bodies. It is our hope that this guide will stimulate and direct future research into this promising compound.

References

  • ChemBK. (2024). Calcium D-galactonate. Retrieved from [Link]

  • PubChem. (n.d.). Calium-D-galactonate pentahydrate. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Pharmaceutical Technology. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Retrieved from [Link]

  • PubMed Central. (2019). Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. Retrieved from [Link]

  • ChemBAM. (n.d.). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (2002). Thermal decomposition of the calcium salts of several carboxylic acids. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Effects of Salts on the Initial Thermal Degradation of Concentrated Aqueous Solutions of Sucrose. Retrieved from [Link]

  • PubMed Central. (2015). Characteristics of the Thermal Degradation of Glucose and Maltose Solutions. Retrieved from [Link]

  • SciELO. (2010). Thermal stability and thermal decomposition of sucralose. Retrieved from [Link]

  • Contract Pharma. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Retrieved from [Link]

  • Semantic Scholar. (2015). Characteristics of the Thermal Degradation of Glucose and Maltose Solutions. Retrieved from [Link]

  • MDPI. (2019). Study on the Product Characteristics of Pyrolysis Lignin With Calcium Salt Additives. Retrieved from [Link]

  • PubMed. (2024). D-galactonate metabolism in enteric bacteria: a molecular and physiological perspective. Retrieved from [Link]

  • PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • Malvern Panalytical. (2018). Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers. Retrieved from [Link]

  • ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]

  • Ebatco. (n.d.). Thermogravimetric Analysis of Calcium Oxalate. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • ResearchGate. (2018). (a, b) Thermogravimetric analysis (TGA) and (c, d) derivative thermogravimetry (DTG) of sucrose and sucrose‐calcium chelate. Retrieved from [Link]

  • ResearchGate. (2007). Gas chromatography–mass spectrometric analysis of products from on-line pyrolysis/silylation of plant gums used as binding media. Retrieved from [Link]

  • Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]

  • S-prep GmbH. (n.d.). Pyrolysis GC-MS to Characterize Artificial Sweeteners. Retrieved from [Link]

  • EPSC2022. (2022). Analysis of aromatic organic salts with gas chromatography-mass spectrometry and implications for their detection at Mars surface with in situ experiments. Retrieved from [Link]

  • Redalyc. (2004). Thermal behavior of alginic acid and its sodium salt. Retrieved from [Link]

  • ResearchGate. (2011). Thermal Decomposition Kinetics of Malonic Acid in the Condensed Phase. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis and Spectroscopic and Thermal Decomposition Studies of Alkali Metal Salts of 2-Oximidopropionate. Retrieved from [Link]

  • MDPI. (2020). High Temperature Properties and Thermal Decomposition of Inorganic Salts with Oxyanions. Retrieved from [Link]

Sources

Foundational

The Strategic Utility of Calcium D-Galactonate in Modern Organic Synthesis: A Technical Guide

Abstract Calcium D-galactonate, a stable and water-soluble salt of D-galactonic acid, is emerging from its traditional roles in the food and pharmaceutical industries to become a valuable precursor in the field of organi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Calcium D-galactonate, a stable and water-soluble salt of D-galactonic acid, is emerging from its traditional roles in the food and pharmaceutical industries to become a valuable precursor in the field of organic synthesis. Derived from the renewable feedstock D-galactose, this C6 sugar acid offers a rich platform of stereocenters and functional groups. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of Calcium D-Galactonate's potential as a chiral building block. We will delve into the fundamental chemistry of the D-galactonate moiety, detailing its conversion into key synthetic intermediates and showcasing its application in the stereoselective synthesis of complex molecules, including a pathway to L-ascorbic acid (Vitamin C). This document will combine theoretical principles with actionable, field-proven insights and detailed experimental protocols to empower chemists to leverage this versatile and sustainable starting material.

Introduction: Unlocking the Potential of a Bio-Derived Precursor

The imperative for sustainable and efficient chemical synthesis has driven a renewed focus on utilizing the "chiral pool" – readily available, enantiomerically pure compounds from natural sources.[1] Monosaccharides and their derivatives are prime candidates, offering a dense array of stereochemical information at a low cost.[2] Calcium D-galactonate, the calcium salt of the oxidized form of D-galactose, represents a particularly attractive, yet often overlooked, member of this pool.[3]

Traditionally used as a food additive and a source of calcium, its synthetic potential lies in the D-galactonate anion.[4] This polyhydroxylated carboxylic acid possesses a unique stereochemical arrangement that can be exploited for the synthesis of a variety of complex chiral molecules. This guide will illuminate the path from this stable salt to valuable synthetic intermediates and final products.

Physicochemical Properties of Calcium D-Galactonate

For practical application in a laboratory setting, a clear understanding of the physical and chemical properties of the starting material is paramount.

PropertyValueReference(s)
Chemical Formula C₁₂H₂₂CaO₁₄ (anhydrous)[5]
Molecular Weight 430.37 g/mol (anhydrous)[5]
Appearance White crystalline powder[4]
Solubility Soluble in water[6]
Stereochemistry (2R,3S,4S,5R)-configuration[7]

The Gateway to Synthesis: From Calcium Salt to Key Intermediates

The journey from the stable calcium salt to a versatile synthetic intermediate begins with the liberation of the free D-galactonic acid, which can then be transformed, most notably, into its corresponding lactone.

Liberation of D-Galactonic Acid

The first crucial step in utilizing Calcium D-Galactonate is the conversion to the free D-galactonic acid. This is readily achieved by treatment with an acid, followed by removal of the insoluble calcium salt. Ion-exchange chromatography is a highly effective method for this transformation, ensuring a clean product free of inorganic salts.

Experimental Protocol: Preparation of D-Galactonic Acid from Calcium D-Galactonate

  • Dissolution: Dissolve Calcium D-Galactonate in deionized water to a concentration of approximately 10-15% (w/v).

  • Ion Exchange: Pass the solution through a column packed with a strongly acidic cation-exchange resin (e.g., Dowex 50W-X8, H⁺ form).

  • Elution: Elute the column with deionized water, collecting the acidic eluent.

  • Monitoring: Monitor the pH of the eluent. The initial fractions will be acidic, containing D-galactonic acid. Continue elution until the pH returns to neutral.

  • Concentration: Combine the acidic fractions and concentrate the solution under reduced pressure to obtain D-galactonic acid as a syrup. This syrup can be used directly in the next step.

The Cornerstone Intermediate: Synthesis of D-Galactono-1,4-lactone

The intramolecular esterification of D-galactonic acid to form D-galactono-1,4-lactone is a pivotal transformation.[3] This cyclic ester masks the carboxylic acid functionality, altering the molecule's reactivity and providing a rigid scaffold for further stereoselective modifications.[8][9] The lactonization is typically achieved by heating the syrupy D-galactonic acid, often with the azeotropic removal of water.

G cluster_0 Step 1: Acidification cluster_1 Step 2: Lactonization Calcium_D_Galactonate Calcium D-Galactonate D_Galactonic_Acid D-Galactonic Acid Calcium_D_Galactonate->D_Galactonic_Acid H⁺ (Ion-Exchange Resin) D_Galactono_1_4_lactone D-Galactono-1,4-lactone D_Galactonic_Acid->D_Galactono_1_4_lactone Heat (-H₂O)

Experimental Protocol: Synthesis of D-Galactono-1,4-lactone

  • Starting Material: Begin with the syrupy D-galactonic acid obtained from the previous step.

  • Solvent: Add a suitable solvent for azeotropic removal of water, such as toluene or ethanol.

  • Heating: Heat the mixture to reflux. The lactonization process will begin as water is removed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Crystallization: Once the reaction is complete, cool the solution to induce crystallization of D-galactono-1,4-lactone. The product can be further purified by recrystallization from a suitable solvent like ethanol.[9]

Strategic Transformations: The Chiral Pool in Action

With D-galactono-1,4-lactone in hand, a multitude of synthetic pathways become accessible. The inherent chirality of the molecule can be used to direct the stereochemical outcome of subsequent reactions.

The Importance of Protecting Groups

The multiple hydroxyl groups in D-galactonate and its derivatives present a significant challenge in achieving regioselectivity.[10] Therefore, a robust protecting group strategy is essential. The choice of protecting groups will depend on the desired transformation and the required deprotection conditions.[11][12]

Common Protecting Groups for Hydroxyl Functions in Sugar Derivatives:

Protecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsKey Features
Acetyl AcAcetic anhydride, pyridineMild base (e.g., K₂CO₃/MeOH)Economical, easily removed.[10]
Benzoyl BzBenzoyl chloride, pyridineBase (stronger than for Ac)More stable than acetyl.[10]
Benzyl BnBenzyl bromide, NaHHydrogenolysis (H₂, Pd/C)Stable to acid and base.[13]
tert-Butyldimethylsilyl TBDMSTBDMSCl, imidazoleFluoride source (e.g., TBAF)Stable to a wide range of conditions.
Acetonide -Acetone, acid catalystMild acidProtects cis-diols.[10]

An orthogonal protecting group strategy, where different protecting groups can be removed selectively without affecting others, is often employed in complex syntheses.[11]

Case Study: Synthesis of L-Ascorbic Acid (Vitamin C)

A compelling demonstration of the synthetic utility of D-galactonate is its role in a potential pathway to L-ascorbic acid. This synthesis requires an inversion of stereochemistry at C5, transforming the D-galacto configuration to the L-gulo configuration. The overall pathway from D-galacturonic acid (a close relative of D-galactonic acid) is known to proceed through an L-galactonic acid intermediate.[13][14]

G D_Galacturonic_Acid D-Galacturonic Acid L_Galactonic_Acid L-Galactonic Acid D_Galacturonic_Acid->L_Galactonic_Acid Reduction (e.g., H₂, Ni catalyst) L_Galactono_lactone L-Galactono-1,4-lactone L_Galactonic_Acid->L_Galactono_lactone Lactonization (Acid, Heat) 2_Keto_L_gulonic_acid 2-Keto-L-gulonic Acid L_Galactono_lactone->2_Keto_L_gulonic_acid Oxidation L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) 2_Keto_L_gulonic_acid->L_Ascorbic_Acid Lactonization & Enolization

Conceptual Synthetic Pathway from D-Galactonic Acid:

  • Epimerization/Reduction: The key step is the transformation of the D-galactonate backbone to L-galactonate. This can be conceptually approached through a reduction of D-galacturonic acid.[13]

  • Lactonization: L-galactonic acid is then converted to L-galactono-1,4-lactone.[15]

  • Oxidation: The lactone is oxidized at the C2 position to yield 2-keto-L-gulonic acid.

  • Final Rearrangement: Treatment with acid catalyzes the final lactonization and enolization to furnish L-ascorbic acid.[13]

This pathway highlights how the stereochemical information encoded in the starting material can be manipulated to produce a different, high-value enantiomer.

Access to Chiral Heterocycles

The D-galactono-1,4-lactone is an excellent precursor for the synthesis of various chiral heterocyclic compounds. The lactone ring can be opened by nucleophiles, and the polyol chain provides multiple sites for further functionalization and cyclization. For example, nitrogen nucleophiles can be used to generate chiral lactams, which are important scaffolds in medicinal chemistry.[16]

Future Outlook and Conclusion

Calcium D-galactonate represents a sustainable, versatile, and economically viable entry point into the chiral pool. Its rich stereochemistry and functionality make it an ideal starting material for the synthesis of complex, high-value molecules. As the principles of green chemistry become increasingly integrated into synthetic design, the use of such bio-derived precursors will undoubtedly expand.

This guide has provided a foundational understanding of the synthetic potential of Calcium D-Galactonate. By mastering the initial transformations to key intermediates like D-galactono-1,4-lactone and employing strategic use of protecting groups, synthetic chemists can unlock a vast array of possibilities. The continued exploration of novel transformations of D-galactonate and its derivatives will further solidify its position as a cornerstone of modern, stereoselective organic synthesis.

References

  • Sugar-Derived Building Blocks for the Synthesis of Non-Carbohydrate Natural Products. (2002). ACS Symposium Series.

  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). (2024). Suzhou Highfine Biotech.

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Tocris Bioscience.

  • Buy D-Galactonic acid, gamma-lactone (EVT-1199817). (n.d.). EvitaChem.

  • Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. (n.d.). Research and Reviews: Journal of Chemistry.

  • Process for the Successive Production of Calcium Galactonate Crystals by Gluconobacter Oxydans. (2018). PubMed.

  • Synthesis of vitamin C from pectic substances. (n.d.). National Bureau of Standards.

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  • Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. (2021). Chemical Communications.

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  • Scheme 1. Possible pathways for the oxidation of galactose (3) to the lactones 6a,b. (n.d.). ResearchGate.

  • Engineering Filamentous Fungi for Conversion of d-Galacturonic Acid to l-Galactonic Acid. (2012). Applied and Environmental Microbiology.

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  • Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. (2019). Chemical Communications.

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  • Progress in Synthesis of Nitrogen Heterocycles Catalyzed by Chiral Phosphine. (2022). Chinese Journal of Organic Chemistry.

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  • Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase. (2014). Organic & Biomolecular Chemistry.

  • Application Notes and Protocols for the Chemical Synthesis of Galactonic Acid from D-Galactose. (2025). Benchchem.

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  • Method for producing d-galacturonic acid derivatives and compositions directly from pectins. (2016). Google Patents.

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  • δ‐Galactonolactone: Synthesis, Isolation, and Comparative Structure and Stability Analysis of an Elusive Sugar Derivative. (2004). ResearchGate.

  • Optimisation of Catalytic Oxidation Conditions for the 2-Keto-L-Gulonic Acid Production Using Response Surface Methodology. (2023). ResearchGate.

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Exploratory

The D-Galactonate Operon in Escherichia coli: A Technical Guide to its Regulation and Metabolism

This guide provides an in-depth exploration of the D-galactonate (dgo) operon in Escherichia coli, designed for researchers, scientists, and professionals in drug development. We will dissect the molecular intricacies of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the D-galactonate (dgo) operon in Escherichia coli, designed for researchers, scientists, and professionals in drug development. We will dissect the molecular intricacies of the D-galactonate metabolic pathway, the genetic architecture of the dgo operon, its sophisticated regulatory network, and the experimental methodologies crucial for its investigation. This document is structured to offer not just a recitation of facts, but a causal understanding of the system's design and function, reflecting field-proven insights into microbial metabolic regulation.

Introduction: The Significance of D-Galactonate Metabolism

D-galactonate, a hexonate sugar acid, is a widely available carbon source in various natural environments, including the mammalian gut where E. coli thrives.[1][2] The ability to metabolize such alternative sugars is a key factor in the ecological fitness and potential pathogenicity of enteric bacteria.[1][3][4] The dgo operon in E. coli encodes the enzymatic machinery necessary for the transport and catabolism of D-galactonate, converting it into intermediates of central glycolysis.[2][5] Understanding the regulation of this operon is not only fundamental to microbial physiology but also holds potential for identifying novel antimicrobial targets, as D-galactonate metabolism has been implicated in bacterial colonization and virulence.[3][4][6]

The D-Galactonate Metabolic Pathway: A Modified Entner-Doudoroff Route

E. coli metabolizes D-galactonate through a modified version of the Entner-Doudoroff pathway.[1][5] The process begins with the transport of D-galactonate into the cytoplasm, followed by a series of enzymatic conversions to produce pyruvate and D-glyceraldehyde-3-phosphate, which then enter central metabolism.

The key enzymatic steps are as follows:

  • Transport : D-galactonate is transported into the cell by the D-galactonate transporter, DgoT, a proton-dependent symporter.[1][7]

  • Dehydration : The enzyme D-galactonate dehydratase (DgoD) removes a water molecule from D-galactonate to form 2-dehydro-3-deoxy-D-galactonate (KDG).[1]

  • Phosphorylation : KDG is then phosphorylated by 2-dehydro-3-deoxy-D-galactonate kinase (DgoK), yielding 2-dehydro-3-deoxy-D-galactonate-6-phosphate (KDPG).[1]

  • Cleavage : Finally, KDPG aldolase (DgoA) cleaves KDPG into pyruvate and D-glyceraldehyde-3-phosphate.[1]

D_Galactonate_Metabolism cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm D-Galactonate_ext D-Galactonate DgoT DgoT (Transporter) D-Galactonate_ext->DgoT Transport D-Galactonate_int D-Galactonate DgoT->D-Galactonate_int KDG 2-dehydro-3-deoxy- D-galactonate D-Galactonate_int->KDG DgoD (Dehydratase) KDPG 2-dehydro-3-deoxy- D-galactonate-6-P KDG->KDPG DgoK (Kinase) Pyruvate Pyruvate KDPG->Pyruvate DgoA (Aldolase) GAP D-glyceraldehyde-3-P KDPG->GAP DgoA (Aldolase) Glycolysis Central Metabolism (Glycolysis) Pyruvate->Glycolysis GAP->Glycolysis

Figure 1: D-Galactonate metabolic pathway in E. coli.

Genetic Organization of the dgo Operon

The genes encoding the proteins for D-galactonate metabolism are organized into a single transcriptional unit, the dgo operon.[1][2] In E. coli K-12, this operon has the following gene order: dgoR, dgoK, dgoA, dgoD, and dgoT.[1]

GeneProtein ProductFunction
dgoRDgoRTranscriptional repressor of the dgo operon
dgoK2-dehydro-3-deoxy-D-galactonate kinasePhosphorylates 2-dehydro-3-deoxy-D-galactonate
dgoAKDPG aldolaseCleaves 2-dehydro-3-deoxy-D-galactonate-6-phosphate
dgoDD-galactonate dehydrataseDehydrates D-galactonate
dgoTD-galactonate transporterTransports D-galactonate into the cell

Table 1: Genes of the dgo operon and their functions.[1][2][7]

A single D-galactonate-inducible promoter is located upstream of the first gene, dgoR, which drives the transcription of the entire operon.[1][8]

Regulation of the dgo Operon: A System of Negative Repression

The expression of the dgo operon is tightly controlled, primarily through a negative feedback loop mediated by the transcriptional repressor DgoR.[1][2][5] DgoR belongs to the GntR family of transcriptional regulators.[1][9]

The Role of the DgoR Repressor

In the absence of D-galactonate, the DgoR protein, which is constitutively expressed at a low level, binds to specific operator sites within the dgo promoter region.[1][2] This binding physically obstructs the binding of RNA polymerase, thereby repressing the transcription of the operon.[1] DgoR binds to two closely spaced inverted repeats (IR1 and IR2) that overlap with the promoter sequence.[1][3]

Induction by D-Galactonate

When D-galactonate is present in the environment and transported into the cell, it acts as an inducer.[1][10] D-galactonate binds directly to the DgoR repressor, causing a conformational change in the protein.[1][8][9] This allosteric modification reduces DgoR's affinity for its operator sites on the DNA.[10] Consequently, DgoR dissociates from the promoter, allowing RNA polymerase to initiate transcription of the dgo operon.[1] This leads to the synthesis of the enzymes required for D-galactonate metabolism.

Dgo_Operon_Regulation cluster_no_inducer Absence of D-Galactonate cluster_inducer Presence of D-Galactonate DNA_off dgo Promoter/Operator dgoR_gene_off dgoR dgoKADT_genes_off dgoKADT DgoR_protein_off DgoR Repressor DgoR_protein_off->DNA_off Binds & Represses RNAP_off RNA Polymerase RNAP_off->DNA_off Binding Blocked label_off Transcription OFF DNA_on dgo Promoter/Operator dgoR_gene_on dgoR mRNA mRNA DNA_on->mRNA Transcription dgoKADT_genes_on dgoKADT DgoR_protein_on DgoR Repressor Inactive_DgoR Inactive DgoR DgoR_protein_on->Inactive_DgoR Conformational Change D_Galactonate D-Galactonate (Inducer) D_Galactonate->DgoR_protein_on Binds to RNAP_on RNA Polymerase RNAP_on->DNA_on Binds & Transcribes Dgo_proteins Dgo Proteins mRNA->Dgo_proteins Translation label_on Transcription ON

Figure 2: Negative regulation of the dgo operon by DgoR.

Catabolite Repression

In addition to specific regulation by DgoR, the dgo operon is also subject to global carbon catabolite repression (CCR).[11][12] This is a common mechanism in bacteria that ensures the preferential utilization of energy-efficient carbon sources like glucose over others.[11][13] When glucose is present, the expression of operons for metabolizing alternative sugars, including the dgo operon, is repressed.[11][14] This is partly mediated by the cyclic AMP (cAMP) and cAMP receptor protein (CRP) complex.[12][15] Low glucose levels lead to high cAMP levels, allowing the cAMP-CRP complex to form and act as a transcriptional activator for many catabolic operons. The precise molecular details of cAMP-CRP interaction with the dgo promoter are an area of ongoing research.

Experimental Methodologies for Studying the dgo Operon

A combination of genetic, biochemical, and molecular biology techniques is employed to investigate the dgo operon.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

Causality: To quantify the transcriptional response of the dgo operon to inducers (D-galactonate) or repressors (glucose), qRT-PCR is the method of choice. This technique provides a sensitive and accurate measure of mRNA levels of the dgo genes.

Protocol:

  • Bacterial Culture: Grow E. coli strains (e.g., wild-type and a ΔdgoR mutant) in minimal medium supplemented with a specific carbon source (e.g., glycerol as a neutral source, glucose, or D-galactonate).[5]

  • RNA Isolation: Harvest bacterial cells during the exponential growth phase and isolate total RNA using a commercial kit or a standard protocol like TRIzol extraction.[5][16]

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers.

  • qRT-PCR: Perform qRT-PCR using gene-specific primers for the dgo genes and a housekeeping gene (e.g., rrsA) for normalization. The reaction is typically monitored using a fluorescent dye like SYBR Green.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. A significant increase in dgo gene transcripts in the presence of D-galactonate compared to glucose confirms induction.[16]

Protein-DNA Interaction: Electrophoretic Mobility Shift Assay (EMSA)

Causality: To demonstrate the direct binding of the DgoR repressor to its operator DNA sequence, EMSA is a fundamental in vitro technique. This assay visualizes the formation of a protein-DNA complex as a band with retarded mobility on a non-denaturing polyacrylamide gel.

Protocol:

  • Protein Purification: Overexpress and purify the DgoR protein, often as a tagged fusion protein (e.g., His-tagged) from an E. coli expression strain.[17]

  • Probe Labeling: Synthesize and label a short DNA fragment containing the putative DgoR binding site (the dgo operator) with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

  • Binding Reaction: Incubate the purified DgoR protein with the labeled DNA probe in a suitable binding buffer. To test for specificity, include unlabeled competitor DNA (specific and non-specific) in separate reactions. To demonstrate the effect of the inducer, add D-galactonate to the binding reaction.

  • Electrophoresis: Separate the binding reaction products on a native polyacrylamide gel.

  • Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A shifted band, corresponding to the DgoR-DNA complex, will be observed. This shift should be diminished in the presence of a specific competitor and the inducer, D-galactonate.[1]

In Vivo Gene Regulation: Reporter Gene Fusions

Causality: To study the regulatory activity of the dgo promoter in vivo, transcriptional fusions to reporter genes like lacZ (encoding β-galactosidase) or a fluorescent protein (e.g., Venus) are invaluable.[1][2] The expression of the reporter gene is placed under the control of the dgo promoter, and its activity can be easily measured.

Protocol:

  • Construct Creation: Clone the promoter region of the dgo operon upstream of a promoterless reporter gene in a suitable plasmid or integrate it into the E. coli chromosome.[2]

  • Bacterial Strains: Introduce the reporter construct into wild-type and mutant E. coli strains (e.g., ΔdgoR).

  • Culture Conditions: Grow the reporter strains under various conditions (e.g., with and without D-galactonate, with glucose).

  • Reporter Assay:

    • β-galactosidase Assay: If using a lacZ fusion, measure the β-galactosidase activity using a colorimetric assay with a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside).

    • Fluorescence Measurement: If using a fluorescent reporter, measure the fluorescence of the bacterial culture using a fluorometer or a fluorescence microscope.

  • Data Interpretation: An increase in reporter activity in the presence of D-galactonate and constitutive high-level expression in the ΔdgoR mutant would confirm the negative regulatory role of DgoR.[1][3]

Figure 3: Experimental workflow for investigating dgo operon regulation.

Conclusion and Future Directions

The D-galactonate operon in E. coli serves as a paradigm for understanding the intricate control of alternative sugar metabolism in bacteria. Its regulation by the DgoR repressor, modulated by the inducer D-galactonate, allows the bacterium to efficiently respond to the availability of this carbon source. The significance of this metabolic pathway in the context of host-microbe interactions suggests that the components of the dgo operon, particularly the DgoT transporter and the DgoR regulator, could be explored as potential targets for novel therapeutic agents aimed at limiting bacterial colonization and virulence. Future research will likely focus on the structural biology of DgoR-DNA and DgoR-inducer interactions, a more detailed understanding of its integration into the global regulatory network of the cell, and its role in the physiology of pathogenic E. coli strains.

References

  • Singh, S., et al. (2019). Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. Journal of Bacteriology, 201(5), e00281-18. [Link]

  • ResearchGate. (n.d.). DgoR negatively regulates d-galactonate metabolism. [Link]

  • UniProt. (n.d.). dgoR - Galactonate operon transcriptional repressor. UniProtKB. [Link]

  • ASM Journals. (2019). Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. [Link]

  • ASM Journals. (2025). Functional consequences of genetic variations in DgoR, a GntR/FadR family transcriptional repressor of D-galactonate metabolism in Escherichia coli. [Link]

  • Gaur, V. (2023). To understand the regulation of D-galactonate metabolism in Escherichia coli under stress conditions. DSpace at My University. [Link]

  • PubMed. (2019). Molecular and Functional Insights Into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. [Link]

  • UniProt. (n.d.). dgoT - D-galactonate transporter. UniProtKB. [Link]

  • National Center for Biotechnology Information. (2023). Glucose Transport in Escherichia coli: From Basics to Transport Engineering. PMC. [Link]

  • ResearchGate. (2019). Molecular and Functional Insights into the Regulation of D-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. [Link]

  • ResearchGate. (n.d.). Transport and degradation pathways of the sugar acids galacturonate,... [Link]

  • Frontiers. (2020). Structural and Functional Analyses of the Transcription Repressor DgoR From Escherichia coli Reveal a Divalent Metal-Containing D-Galactonate Binding Pocket. [Link]

  • ResearchGate. (n.d.). The dgo operon is significantly induced by d-galactonate. [Link]

  • PubMed Central. (2025). Functional consequences of genetic variations in DgoR, a GntR/FadR family transcriptional repressor of D-galactonate metabolism in Escherichia coli. [Link]

  • PubMed. (2015). Metabolic engineering of Escherichia coli for biosynthesis of D-galactonate. [Link]

  • Wikipedia. (n.d.). Catabolite repression. [Link]

  • National Center for Biotechnology Information. (2002). Catabolite Repression of Escherichia coli Biofilm Formation. PMC. [Link]

  • YouTube. (2022). Catabolite Repression | cAMP, CAP, Glucose and Lac Operon. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Structural Elucidation of Calcium D-Galactonate via NMR Spectroscopy

Abstract This application note provides a detailed protocol and theoretical framework for the complete structural elucidation of Calcium D-Galactonate using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the complete structural elucidation of Calcium D-Galactonate using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the causality behind experimental choices. We present a self-validating workflow employing a suite of 1D and 2D NMR experiments—including ¹H, ¹³C, COSY, HSQC, and HMBC—to unambiguously determine the molecular structure and assign all proton and carbon resonances. This document serves as both a practical guide for laboratory execution and an in-depth resource for understanding the nuances of applying NMR to sugar acids.

Foundational Principles: The Analyte and the Technique

The Unique Chemistry of Calcium D-Galactonate

Calcium D-Galactonate is the calcium salt of D-galactonic acid, a six-carbon sugar acid.[1][] Unlike its parent monosaccharide, D-galactose, which exists in a dynamic equilibrium between cyclic (pyranose and furanose) and open-chain forms in solution, D-galactonic acid is locked in its linear, open-chain conformation.[3] This is due to the oxidation of the anomeric carbon (C1) from an aldehyde to a carboxylic acid, which cannot form a hemiacetal to close the ring.

This structural distinction is paramount for NMR analysis. The absence of anomeric protons and the presence of a C1 carboxylate group and a C6 primary alcohol create a distinct chemical environment compared to cyclic sugars. The calcium cation (Ca²⁺) acts as a counter-ion to the negatively charged galactonate carboxylate group, but it does not typically induce significant conformational changes that would complicate the NMR spectra in an aqueous solution.

The Power of NMR for Carbohydrate Analysis

NMR spectroscopy is the most powerful analytical technique for determining the covalent structure of organic molecules in solution.[4][5] However, its application to carbohydrates presents a unique challenge: severe signal overlap.[4] The non-anomeric protons of the sugar backbone often resonate within a narrow chemical shift range (typically 3-5.5 ppm), making definitive assignment from a simple 1D ¹H spectrum nearly impossible.[4][5]

To overcome this, a multi-dimensional approach is essential. By correlating nuclear spins through chemical bonds, 2D NMR experiments effectively spread the crowded information into a second dimension, resolving ambiguities and enabling a confident "walk" through the molecule's spin system. This guide leverages a suite of experiments designed to provide orthogonal and confirmatory data, ensuring the final structure is robustly defined.[6]

A Validated Workflow for Structural Elucidation

The protocol described herein is designed as a self-validating system. Each experiment provides a piece of the structural puzzle, and the collective data from the 2D experiments must be internally consistent, confirming the assignments made from the 1D spectra.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Elucidation SamplePrep Sample Preparation (Dissolution in D₂O) H1 1D ¹H NMR SamplePrep->H1 C13 1D ¹³C NMR AssignH Proton System Assignment (via COSY) H1->AssignH COSY 2D COSY AssignC Direct C-H Assignment (via HSQC) C13->AssignC HSQC 2D HSQC COSY->AssignH HMBC 2D HMBC HSQC->AssignC Confirm Long-Range Correlation & Final Confirmation (via HMBC) HMBC->Confirm AssignH->AssignC AssignC->Confirm Structure Final Structure Assignment Confirm->Structure

Figure 1: A comprehensive workflow for the NMR-based structural elucidation of Calcium D-Galactonate.

Detailed Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. This protocol ensures a pure, homogeneous solution suitable for high-resolution NMR.

  • Weighing: Accurately weigh 10-20 mg of Calcium D-Galactonate powder. A higher concentration is generally better for ¹³C and 2D NMR experiments, which are less sensitive.

  • Solvent Selection: Use high-purity Deuterium Oxide (D₂O, 99.9% D). D₂O is the solvent of choice as it is transparent in the ¹H NMR spectrum, preventing a massive solvent signal from obscuring the analyte peaks.[7] The hydroxyl (-OH) protons on the galactonate backbone will exchange with deuterium in the solvent to become non-observable -OD groups, simplifying the spectrum by removing their signals and associated couplings.[4][5]

  • Dissolution: Add approximately 0.6 mL of D₂O to the vial containing the sample.

  • Homogenization: Vortex the sample for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution is critical. If necessary, gentle warming or sonication can aid dissolution.

  • Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP can be added. DSS is set to 0.00 ppm for both ¹H and ¹³C referencing.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (500 MHz or higher is recommended for better signal dispersion).[7]

Experiment Purpose Key Parameters to Set Causality/Rationale
1D ¹H Observe all proton signals and their multiplicities.ns (Number of Scans): 16-64, Solvent suppression (e.g., presaturation)Provides the initial overview of the proton environment. The number of scans is chosen to achieve a good signal-to-noise ratio. Solvent suppression is critical to attenuate the residual HDO peak.
1D ¹³C Observe all carbon signals.ns: 1024-4096, Proton decouplingIdentifies the number of unique carbons and their chemical environments. The carboxylate C1 will be significantly downfield. Proton decoupling collapses C-H coupling, resulting in sharp singlet peaks for each carbon and improving sensitivity via the Nuclear Overhauser Effect (NOE).
2D COSY Identify proton-proton (H-H) scalar couplings.ns: 4-8 per incrementCOSY (Correlation Spectroscopy) is the cornerstone for tracing the proton backbone.[8] A cross-peak between two protons indicates they are coupled (typically through 2 or 3 bonds), allowing for the connection of adjacent methine groups (e.g., H2-H3, H3-H4).
2D HSQC Correlate protons to their directly attached carbons.ns: 8-16 per increment, ¹JCH ≈ 145 HzHSQC (Heteronuclear Single Quantum Coherence) provides unambiguous one-bond C-H correlations.[9] It is far more sensitive than its predecessor, HMQC. This experiment is crucial for assigning a specific carbon resonance to a pre-assigned proton.[10] The quaternary C1 carboxylate will be absent from this spectrum.
2D HMBC Identify long-range (2-3 bond) H-C correlations.ns: 16-64 per increment, nJCH ≈ 8 HzHMBC (Heteronuclear Multiple Bond Correlation) is the final piece of the puzzle. It reveals correlations over two and three bonds, which are essential for confirming the overall carbon skeleton and piecing together different spin systems. For instance, it will show correlations from H2 and H3 to the C1 carboxylate, confirming its position.[11]

Data Analysis and Structural Interpretation

The process of spectral interpretation is a logical progression, using the results from one experiment to constrain the possibilities in the next.

G cluster_1d Step 1: 1D Analysis cluster_cosy Step 2: COSY Analysis cluster_hsqc Step 3: HSQC Analysis cluster_hmbc Step 4: HMBC Confirmation H1 Analyze ¹H Spectrum: Identify all proton signals and their multiplicities. C13 Analyze ¹³C Spectrum: Identify C1 carboxylate (>175 ppm) and C2-C6 backbone carbons. COSY Trace H-H Connectivity: Start from a unique proton (e.g., H2) and 'walk' the spin system: H2 → H3 → H4 → H5 → H6a/H6b H1->COSY HSQC Assign C-H Pairs: Use assigned proton shifts to identify their directly bonded carbons (C2-C6). C13->HSQC COSY->HSQC HMBC Confirm Structure: - Verify ²J & ³J correlations (e.g., H2 → C1, C3, C4) - Confirm C1 position via correlations from H2 & H3. HSQC->HMBC

Figure 2: Step-by-step logic for interpreting the NMR data to elucidate the structure of Calcium D-Galactonate.

Expected Spectral Data and Interpretation

While the exact chemical shifts can vary slightly based on pH, temperature, and concentration, the following table provides expected values based on data for the closely related D-galacturonic acid and general carbohydrate chemistry principles.[12]

Atom Expected ¹H Shift (ppm) Expected Multiplicity Expected ¹³C Shift (ppm) Key 2D Correlations
C1 (-COO⁻) N/AN/A175 - 180HMBC: H2, H3
C2-H2 ~4.0 - 4.2Doublet (d)~72 - 74COSY: H3; HSQC: C2; HMBC: C1, C3, C4
C3-H3 ~3.7 - 3.9Doublet of doublets (dd)~70 - 72COSY: H2, H4; HSQC: C3; HMBC: C1, C2, C4, C5
C4-H4 ~4.2 - 4.4Doublet of doublets (dd)~78 - 80COSY: H3, H5; HSQC: C4; HMBC: C2, C3, C5, C6
C5-H5 ~3.8 - 4.0Multiplet (m)~74 - 76COSY: H4, H6a, H6b; HSQC: C5; HMBC: C3, C4, C6
C6-H6a, H6b ~3.6 - 3.8Multiplet (m)~62 - 64COSY: H5; HSQC: C6; HMBC: C4, C5

Interpretation Walkthrough:

  • Identify C1: The ¹³C spectrum will show a distinct signal in the 175-180 ppm region, characteristic of a carboxylate carbon. This signal will be absent in the HSQC spectrum.

  • Trace the Backbone (COSY): Starting from any resolved proton signal, you can trace the entire H2-H3-H4-H5-H6 spin system using the cross-peaks in the COSY spectrum. For example, the H2 signal will show a cross-peak only to H3. The H3 signal will show cross-peaks to both H2 and H4, and so on.

  • Assign Carbons (HSQC): Once the protons are assigned, overlaying the HSQC spectrum allows for the direct assignment of their attached carbons. The ¹H shift of H2 on one axis will correlate to the ¹³C shift of C2 on the other.

  • Final Confirmation (HMBC): The HMBC spectrum provides the ultimate validation. Look for key long-range correlations:

    • H2 to C1: This three-bond correlation confirms the connectivity between the start of the sugar backbone and the carboxylate group.

    • H3 to C1: A weaker, three-bond correlation may also be visible, further supporting the C1 assignment.

    • H5 to C6 and H6 to C5: These correlations confirm the end of the chain.

    • H2 to C4, H3 to C5, etc.: Cross-chain correlations validate the overall assignments and linear structure.

Method Validation and Trustworthiness

The described multi-dimensional NMR approach is inherently self-validating. An incorrect assignment at any stage will lead to inconsistencies in the subsequent analytical steps. For example, if H2 and H3 were misassigned, the correlations observed in the HMBC spectrum (e.g., to C1) would not align with the proposed structure. The convergence of data from ¹H, ¹³C, COSY, HSQC, and HMBC experiments to a single, consistent structural solution ensures the trustworthiness of the result. For use in regulated environments, further method validation should be performed according to established guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[13]

Conclusion

NMR spectroscopy provides an unparalleled, non-destructive method for the complete and unambiguous structural elucidation of Calcium D-Galactonate. By employing a logical workflow that combines 1D and 2D NMR techniques, researchers can overcome the inherent challenges of carbohydrate analysis to confidently assign every proton and carbon atom. This application note furnishes the detailed protocols and scientific rationale necessary for scientists to successfully implement this methodology, ensuring data integrity and advancing research and development in pharmaceuticals and related fields.

References

  • Serianni, A. S. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1–19. [Link]

  • Wikipedia contributors. (2023). Nuclear magnetic resonance spectroscopy of carbohydrates. Wikipedia, The Free Encyclopedia. [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18864–18873. [Link]

  • Canadian Glycomics Network (GlycoNet). (2020). Carbohydrate Chemistry Part 7. 1D NMR Analysis of Carbohydrates. YouTube. [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. National Institutes of Health. [Link]

  • Jarosz, M., & Jarosz, M. (2015). NMR of carbohydrates. Nuclear Magnetic Resonance, 44, 218-243. [Link]

  • Nudelman, F., & Weiner, S. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(15), 9243-9303. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). D-Galacturonic Acid. BMRB Entry bmse000216. [Link]

  • Canadian Glycomics Network (GlycoNet). (2020). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. YouTube. [Link]

  • Creative Biostructure. (n.d.). Using NMR for Glycomics and Sugar Analysis. Creative Biostructure Website. [Link]

  • National Center for Biotechnology Information. (n.d.). Galactonic acid. PubChem Compound Summary for CID 128869. [Link]

  • National Center for Biotechnology Information. (n.d.). D-Galactonate. PubChem Compound Summary for CID 5461127. [Link]

  • Boer, H., et al. (2009). 1 H NMR chemical shifts and coupling constants of D- galacturonic acid and D-galactaric acid in D 2 O, pH 6 at 25°C. ResearchGate. [Link]

  • Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Richard, P., et al. (2008). 1 H and 13 C NMR chemical shifts of the product L-threo-3- deoxy-hexulosonate. ResearchGate. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure Website. [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry Website. [Link]

  • Human Metabolome Database. (n.d.). D-Galactose 1H NMR Spectrum. HMDB Website. [Link]

  • Apperley, D. C., et al. (2001). Solid state NMR and X-ray diffraction studies of a-D-galacturonic acid monohydrate. CORE. [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma Website. [Link]

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Application

A Comprehensive Guide to the Mass Spectrometry Analysis of Calcium D-Galactonate and Its Metabolites

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide for the quantitative analysis of Calcium D-Galactonate and its key metabolites...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the quantitative analysis of Calcium D-Galactonate and its key metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). D-Galactonate, a sugar acid, is a crucial intermediate in the metabolic pathways of various organisms and its accurate quantification is essential in fields ranging from microbiology to pharmaceutical development.[1][2] We present a holistic workflow, from sample preparation to data analysis, grounded in established scientific principles. The protocols herein are designed to be robust and self-validating, offering both detailed step-by-step instructions and the causal reasoning behind critical experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for these challenging polar analytes.

Introduction: The Significance of D-Galactonate

D-Galactonate is a widely prevalent aldonic sugar acid used as a carbon source by many organisms, including enteric bacteria like Escherichia coli.[2][3] In these organisms, it is metabolized through a modified Entner-Doudoroff pathway, which involves a series of enzymatic conversions to produce central metabolites like pyruvate and D-glyceraldehyde 3-phosphate.[4][5][6] The study of this pathway is critical for understanding bacterial colonization of the mammalian gut and has implications for host-bacterium interactions.[3][4][7] Calcium D-Galactonate, the calcium salt of D-galactonic acid, is often used in research and various industrial applications, including as a stabilizer in food products and a component in pharmaceutical formulations.[1]

The analysis of D-Galactonate and its phosphorylated, often transient, metabolites presents a significant analytical challenge due to their high polarity, structural similarity, and low abundance in complex biological matrices. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the premier analytical technique for this task. Its high sensitivity, specificity, and ability to handle complex mixtures make it ideal for accurately identifying and quantifying these sugar acids without the need for chemical derivatization, which is often required for Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10] This guide details a targeted LC-MS/MS method using Multiple Reaction Monitoring (MRM) for superior selectivity and quantitative accuracy.

The D-Galactonate Metabolic Pathway

In organisms like E. coli, D-Galactonate is transported into the cell and sequentially catabolized. Understanding this pathway is fundamental to identifying the target analytes for the mass spectrometry method. The key enzymatic steps are outlined below.[4][6][11]

  • Dehydration: D-Galactonate is dehydrated by D-galactonate dehydratase (DgoD) to form 2-dehydro-3-deoxy-D-galactonate.

  • Phosphorylation: This intermediate is then phosphorylated by 2-dehydro-3-deoxy-D-galactonate kinase (DgoK).

  • Cleavage: Finally, the phosphorylated intermediate is cleaved by an aldolase (DgoA) into pyruvate and D-glyceraldehyde 3-phosphate, which enter central carbon metabolism.

D-Galactonate Metabolic Pathway Galactonate D-Galactonate KDG 2-dehydro-3-deoxy- D-galactonate Galactonate->KDG DgoD KDGP 2-dehydro-3-deoxy- D-galactonate 6-phosphate KDG->KDGP DgoK Products Pyruvate + D-Glyceraldehyde 3-Phosphate KDGP->Products DgoA CentralMetabolism Central Metabolism Products->CentralMetabolism

Caption: The modified Entner-Doudoroff pathway for D-Galactonate catabolism.

Analytical Workflow Overview

A successful analysis relies on a systematic and well-controlled workflow. Each stage, from sample collection to data interpretation, is critical for achieving accurate and reproducible results. The general workflow is depicted below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Quenching 1. Quenching (Biological Samples) Extraction 2. Metabolite Extraction (e.g., Protein Precipitation) Quenching->Extraction Cleanup 3. Centrifugation & Filtration Extraction->Cleanup LC 4. Chromatographic Separation (HILIC or Mixed-Mode) Cleanup->LC MS 5. Mass Spectrometry Detection (ESI-, MRM Mode) LC->MS Integration 6. Peak Integration & Quantification MS->Integration Interpretation 7. Biological/Chemical Interpretation Integration->Interpretation

Caption: General workflow for the LC-MS/MS analysis of metabolites.

Part I: Sample Preparation Protocols

Core Objective: The primary goal of sample preparation is to extract the target analytes from their matrix while simultaneously removing interfering substances like proteins, lipids, and salts that can cause ion suppression and contaminate the LC-MS system.[12] The choice of protocol depends heavily on the sample matrix.

Protocol 1: Biological Matrices (e.g., Bacterial Cell Pellets, Biofluids)

This protocol is optimized for extracting small, polar metabolites from complex biological systems.

Causality: Rapidly quenching metabolic activity with a cold solvent is paramount to prevent enzymatic degradation of the target analytes, ensuring the measured profile is a true snapshot of the biological state.[13] A polar solvent system is used to efficiently extract the hydrophilic sugar acids while precipitating proteins.

Materials:

  • Quenching/Extraction Solution: 80:20 Methanol:Water (v/v), pre-chilled to -45°C.

  • Reconstitution Solvent: 50:50 Acetonitrile:Water (v/v).

  • Microcentrifuge tubes, refrigerated centrifuge, vacuum concentrator.

Step-by-Step Methodology:

  • Quenching: For cell suspensions, add 1 mL of culture to 4 mL of ice-cold Quenching/Extraction Solution. For adherent cells, aspirate media and immediately add 1 mL of the cold solution to the plate. For biofluids, add 50 µL of plasma or urine to 250 µL of the cold solution. Vortex vigorously for 1 minute.

  • Extraction: Incubate the samples at -20°C for 30 minutes to facilitate complete protein precipitation.

  • Clarification: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new clean tube. Avoid disturbing the protein pellet.

  • Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac). This step concentrates the analytes and removes the organic solvent.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Reconstitution Solvent. Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.

  • Final Transfer: Transfer the final clear solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Simple Matrices (e.g., Pharmaceutical Formulations, Aqueous Solutions)

This protocol is for samples where the analytes are already in a relatively clean matrix.

Causality: The primary goal here is to ensure the sample is free of particulates and diluted to a concentration within the linear dynamic range of the mass spectrometer. Filtration is a critical preventative measure to protect the analytical column and instrument.[12][14]

Materials:

  • HPLC-grade water.

  • 0.22 µm syringe filters (e.g., PVDF or PTFE).

Step-by-Step Methodology:

  • Solubilization: Accurately weigh a portion of the sample (e.g., Calcium D-Galactonate powder) and dissolve it in a known volume of HPLC-grade water to create a stock solution.

  • Dilution: Perform serial dilutions of the stock solution with water to create a working sample with a concentration expected to be within the calibration range (e.g., 1-1000 ng/mL).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter directly into an autosampler vial.[14]

Part II: LC-MS/MS Method and Protocols

Core Objective: To chromatographically separate D-Galactonate and its metabolites from isomers and matrix components, followed by their highly specific and sensitive detection and quantification using tandem mass spectrometry.

Liquid Chromatography (LC) Method

Causality: Sugar acids are highly hydrophilic and exhibit poor retention on traditional reversed-phase C18 columns.[14] Therefore, a column chemistry that promotes the retention of polar compounds is required. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice, using a high organic mobile phase to retain polar analytes on a polar stationary phase. A mixed-mode column with both anion-exchange and reversed-phase characteristics is also a powerful alternative.[15]

Parameter Recommended Setting Rationale
LC System UPLC / UHPLC SystemProvides high resolution and fast analysis times.
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC columnExcellent retention and peak shape for polar sugar acids.
Mobile Phase A Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid)Ammonium formate is a volatile buffer compatible with MS. Acidic pH aids in protonation for positive mode, but is also suitable for negative mode analysis of acids.
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0High organic content for analyte retention in HILIC mode.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.

LC Gradient Protocol:

Time (min) % Mobile Phase B
0.095.0
3.070.0
6.050.0
6.195.0
8.095.0
Tandem Mass Spectrometry (MS/MS) Method

Causality: Electrospray Ionization in negative mode (ESI-) is optimal for acidic molecules as they readily lose a proton to form [M-H]⁻ ions.[15][16] Multiple Reaction Monitoring (MRM) is used for quantification. In MRM, a specific precursor ion (the [M-H]⁻ of the analyte) is selected, fragmented, and a specific product ion is monitored. This process is highly selective and significantly reduces chemical noise, leading to excellent sensitivity and accuracy.

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Cone Voltage 35 V (Analyte Dependent)
Source Temp. 150°C
Desolvation Temp. 500°C
Desolvation Gas Flow 800 L/Hr (Nitrogen)
Collision Gas Argon

MRM Transitions for Target Analytes:

The following table provides theoretical and commonly observed parameters. These values must be empirically optimized on the specific mass spectrometer being used. The fragmentation of sugar acids often involves sequential losses of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da).[17]

Analyte Formula Precursor Ion [M-H]⁻ (m/z) Product Ion (m/z) Collision Energy (eV)
D-GalactonateC₆H₁₁O₇⁻195.05177.04 (Loss of H₂O)12
195.0575.02 (C₂H₃O₃⁻ fragment)20
2-dehydro-3-deoxy-D-galactonateC₆H₉O₆⁻177.04133.03 (Loss of CO₂)15
177.04115.02 (Loss of CO₂ + H₂O)22
PyruvateC₃H₃O₃⁻87.0143.02 (Loss of CO₂)10

Note: Phosphorylated metabolites like 2-dehydro-3-deoxy-D-galactonate 6-phosphate (m/z 257.0) are often difficult to analyze alongside non-phosphorylated species. A dedicated method with modified chromatography (e.g., anion-exchange) may be required for optimal performance.

Part III: Data Analysis and Interpretation

  • Peak Integration: Raw data files are processed using the instrument manufacturer's software. The chromatographic peak for each analyte's MRM transition is integrated to determine the area under the curve.

  • Calibration Curve Construction: A calibration curve is generated by plotting the peak area of a series of known concentration standards against their concentration. A linear regression with a weighting factor (e.g., 1/x) is typically applied. The curve should have a coefficient of determination (R²) > 0.99 for good linearity.[9]

  • Quantification: The concentration of analytes in the unknown samples is calculated by interpolating their measured peak areas from the calibration curve.

  • Validation: The method should be validated by assessing parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), precision, and accuracy (recovery), following established guidelines.[9] For example, recovery rates should ideally be between 90% and 105%.[9]

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Poor/No Peak Shape Inappropriate column chemistry; Improper mobile phase pH; Sample solvent mismatch.Ensure HILIC or mixed-mode column is used. Check mobile phase preparation. Reconstitute sample in a solvent similar to the initial mobile phase.
Low Sensitivity Poor ionization; Matrix suppression; Suboptimal MRM parameters.Optimize source conditions (voltages, temperatures). Dilute sample to reduce matrix effects. Infuse pure standard to optimize collision energy for each transition.
Inconsistent Retention Times Unstable column temperature; Air bubbles in the pump; Column degradation.Use a column oven. Degas mobile phases thoroughly. Replace the column if it has exceeded its lifetime.
High Background Noise Contaminated mobile phase or LC system; Impure reagents.Use high-purity (LC-MS grade) solvents and additives.[9] Flush the entire LC system.

References

  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (n.d.). MDPI. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (n.d.). PubMed Central. [Link]

  • Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. (2019). ASM Journals. [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. (2016). Agilent. [Link]

  • Molecular and Functional Insights Into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. (2019). PubMed. [Link]

  • Pathway for D-galactonate catabolism in nonpathogenic mycobacteria. (n.d.). PMC - NIH. [Link]

  • DgoR negatively regulates d-galactonate metabolism. (A) Schematic of... (n.d.). ResearchGate. [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters. [Link]

  • The bacterial pathway for oxidative galacturonate catabolism. Udh:... (n.d.). ResearchGate. [Link]

  • Organic Acids Analyzed with LCMS - AppNote. (n.d.). MicroSolv. [Link]

  • Your Essential Guide to Sugar Analysis with Liquid Chromatography. (n.d.). Waters. [Link]

  • Evaluation of Sample Preparation Methods for Inter-Laboratory Metabolomics Investigation of Streptomyces lividans TK24. (n.d.). PMC - NIH. [Link]

  • Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples. (n.d.). NREL. [Link]

  • 06 ITP301 Sample Preparation For Sugar Analysis. (n.d.). Scribd. [Link]

  • Galactonic acid. (2014). mzCloud. [Link]

  • Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. (n.d.). PMC - PubMed Central. [Link]

  • How to properly analyze sugars and sugar alcohols in needles and leaves by chromatography? (2023). ResearchGate. [Link]

  • The MS/MS spectra and proposed fragmentation for gallic acid in negative ion mode. (n.d.). ResearchGate. [Link]

  • Calcium-D-galactonate. (n.d.). Chem-Impex. [Link]

  • D-galactonate metabolism in enteric bacteria: a molecular and physiological perspective. (2024). PubMed. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

  • Fragmentation Mechanisms. (n.d.). Michigan State University. [Link]

  • D-galactonate production with different substrate concentrations and... (n.d.). ResearchGate. [Link]

  • Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. (n.d.). ASM Journals. [Link]

Sources

Method

Protocol for the Crystallization of Calcium D-Galactonate for Single-Crystal X-ray Diffraction

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Single-crystal X-ray diffraction (SC-XRD) is an essential analytical technique for the unambiguous determination of the three-d...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Single-crystal X-ray diffraction (SC-XRD) is an essential analytical technique for the unambiguous determination of the three-dimensional atomic structure of a compound.[1][2] A prerequisite for this analysis is the availability of high-quality, single crystals of suitable size and diffraction quality.[3][4] This application note provides a comprehensive guide with detailed protocols for the crystallization of Calcium D-Galactonate, a compound of interest in the food and pharmaceutical industries.[5] We move beyond a simple recitation of steps to explain the underlying principles of crystallization, empowering researchers to troubleshoot and optimize the process. The methodologies covered include slow evaporation, slow cooling, and vapor diffusion, which are broadly applicable to many small organic molecules.

The Foundational Principles of Crystallization

The journey from a dissolved solute to a well-ordered crystal is governed by the principle of supersaturation . Crystallization occurs in two primary phases:

  • Nucleation: The initial formation of stable, microscopic crystalline clusters from a supersaturated solution.[6] For the purpose of X-ray diffraction, the goal is to limit the number of nucleation sites to encourage the growth of a few large crystals rather than many small ones.[4][7]

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei, allowing the crystal to increase in size.[6] Slower growth rates typically yield larger and more well-ordered crystals, which are ideal for diffraction experiments.[3]

Achieving high-quality crystals is therefore a process of carefully controlling the path to supersaturation. A solution that becomes supersaturated too quickly will favor rapid nucleation, resulting in a shower of microcrystals or an amorphous precipitate.[8] The ideal experiment gently guides the solution into a metastable zone of supersaturation, where growth on a limited number of nuclei is favored over the formation of new ones.[1][3]

Materials and Equipment

Reagents
  • Calcium D-Galactonate (or its pentahydrate form)[9][10]

  • High-Purity Deionized Water (18.2 MΩ·cm)

  • Anhydrous Ethanol (ACS Grade or higher)

  • Isopropanol (ACS Grade or higher)

  • Acetonitrile (ACS Grade or higher)

Equipment
  • Analytical balance

  • Glass vials (e.g., 1-4 dram) with caps

  • Small beakers (10-25 mL) and Erlenmeyer flasks

  • NMR tubes or small-diameter test tubes

  • Magnetic stirrer and stir bars

  • Hot plate with temperature control

  • Syringe filters (0.22 µm pore size, compatible with water)

  • Parafilm® or aluminum foil

  • Stereomicroscope for crystal inspection

  • Crystal mounting loops (CryoLoops) and magnetic wands[11]

  • Goniometer bases

Preparation of the Stock Solution

The purity of the starting material and the clarity of the solution are paramount.[7] Any particulate matter, such as dust, can act as an unintended nucleation site, leading to a profusion of small, unusable crystals.

Protocol:

  • Weigh out an appropriate amount of Calcium D-Galactonate.

  • In a clean glass beaker, add a measured volume of deionized water to create a concentrated, but not yet saturated, solution. Calcium D-Galactonate is water-soluble.[5]

  • Gently warm the solution on a hot plate (e.g., to 40-50 °C) while stirring to ensure complete dissolution.

  • Once fully dissolved, allow the solution to cool to room temperature.

  • Using a syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a clean, dust-free container. This step is critical to remove any potential nucleation sites.[7] This filtered stock solution is now ready for setting up crystallization trials.

Crystallization Methodologies

There is no single "magic bullet" for crystallization.[8] Therefore, it is recommended to screen several methods and solvent systems in parallel.

Method 1: Slow Evaporation

This is the simplest technique, relying on the gradual removal of the solvent to increase the solute concentration to the point of supersaturation.[1][3][12]

Protocol:

  • Dispense 1-2 mL of the filtered Calcium D-Galactonate stock solution into a clean glass vial.

  • Cover the vial with Parafilm®.

  • Using a fine needle, pierce 1-3 small holes in the Parafilm®. The number and size of the holes will control the rate of evaporation.[13]

  • Place the vial in a vibration-free location, such as a dedicated shelf or drawer.[3][7]

  • Monitor the vial periodically over several days to weeks without disturbing it. Crystals should form as the solvent volume decreases.

Method 2: Slow Cooling

Protocol:

  • Prepare a nearly saturated solution of Calcium D-Galactonate in deionized water at an elevated temperature (e.g., 50-60 °C). Ensure all solid is dissolved.

  • Filter the hot solution through a pre-warmed 0.22 µm syringe filter into a clean, pre-warmed vial.

  • Cap the vial and place it into a large beaker of water heated to the same temperature, or into a Dewar flask filled with warm water.[3]

Method 3: Vapor Diffusion

Vapor diffusion is one of the most successful and versatile techniques, especially when working with small amounts of material.[8][12] The principle involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into the solution, gradually reducing the solute's solubility to induce crystallization.[1][17]

Protocol (Vial-in-Vial Setup):

  • Add 1-2 mL of a suitable anti-solvent (e.g., ethanol, isopropanol, or acetonitrile) to a larger outer vial (e.g., a 4-dram vial).

  • Pipette approximately 0.5 mL of the filtered aqueous Calcium D-Galactonate stock solution into a smaller, uncapped inner vial (e.g., a 1-dram vial).

  • Carefully place the inner vial into the larger outer vial, ensuring the solvent levels are such that there is no direct mixing.

  • Seal the outer vial tightly with its cap.

  • The more volatile anti-solvent will slowly diffuse via the vapor phase into the aqueous solution, reducing the solubility of the Calcium D-Galactonate and promoting crystal growth.[1][17]

  • Place the setup in a stable, vibration-free environment and monitor over several days.

Experimental Workflow and Data Summary

The overall process from sample preparation to final analysis follows a logical progression.

Crystallization_Workflow cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization Screening cluster_analysis Phase 3: Analysis start Calcium D-Galactonate Powder prep_sol Prepare Near-Saturated Aqueous Solution start->prep_sol filter_sol Filter Solution (0.22 µm) to Remove Particulates prep_sol->filter_sol method_evap Method 1: Slow Evaporation filter_sol->method_evap method_cool Method 2: Slow Cooling filter_sol->method_cool method_vapor Method 3: Vapor Diffusion filter_sol->method_vapor monitor Monitor for Crystal Growth (Days to Weeks) method_evap->monitor method_cool->monitor method_vapor->monitor harvest Harvest Best Crystal with a Loop monitor->harvest mount Mount Crystal on Goniometer harvest->mount xrd Perform X-ray Diffraction Analysis mount->xrd

Caption: Experimental workflow for single crystal X-ray diffraction of Calcium D-Galactonate.

Table 1: Summary of Crystallization Parameters
ParameterSlow EvaporationSlow CoolingVapor Diffusion
Principle Concentration via solvent removalTemperature-dependent solubilitySolubility reduction by anti-solvent
Primary Solvent WaterWaterWater
Anti-Solvent N/AN/AEthanol, Isopropanol, Acetonitrile
Temperature Ambient, constantControlled cooling (e.g., 60°C to RT)Ambient, constant
Typical Timeframe 3 days - 2 weeks1 - 3 days2 days - 3 weeks
Advantages Simple setup, minimal reagentsRelatively fast, good for temperature-sensitive solubilityHigh success rate, good for small quantities[12]
Disadvantages Can go to dryness, potential for crusting[18]Requires careful temperature controlRequires careful solvent/anti-solvent selection

Crystal Harvesting and Troubleshooting

Harvesting Protocol
  • Once crystals of sufficient size (ideally 0.1-0.3 mm in each dimension) are observed under a microscope, they should be harvested.[3]

  • Select a crystal that is well-formed, transparent, and free of cracks or defects.

  • Using a nylon loop of appropriate size, carefully scoop the crystal out of the mother liquor. A thin film of the solution will be drawn up with the crystal, which helps protect it.

  • If data collection will be performed at cryogenic temperatures (typically 100 K) to minimize radiation damage, the crystal must first be passed through a cryoprotectant solution to prevent ice formation.[11] For a water-based system, adding 20-30% glycerol or ethylene glycol to the mother liquor is a common starting point.

  • After a brief soak in the cryoprotectant, immediately plunge the loop and crystal into liquid nitrogen.[11]

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; kinetics are too slow.Increase the initial concentration; try a different anti-solvent; gently scratch the inside of the vial with a needle to create a nucleation site; add a seed crystal from a previous experiment.
Amorphous Precipitate or Oil Supersaturation was achieved too rapidly.[8]Lower the starting concentration; slow down the process (e.g., use fewer holes for evaporation, cool more slowly, use a less volatile anti-solvent).
Many Small Microcrystals Too many nucleation sites; rapid nucleation.[4]Ensure the solution is meticulously filtered; use cleaner/smoother glassware; reduce the concentration to slow down nucleation.
Cracked or Opaque Crystals Solvent loss from the crystal lattice after removal from the mother liquor.[12]Do not allow crystals to dry out in the air. Harvest and mount them quickly from the mother liquor or a protective oil.

References

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1039–1046. Retrieved from [Link]

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Jones, P. G. (2007). Crystal Growth. Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]

  • Crystallization. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1765. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Cooling/Freezing Crystallization. (n.d.). Myande Group. Retrieved from [Link]

  • Cooling Crystallization. (n.d.). EVATHERM. Retrieved from [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. Retrieved from [Link]

  • Sommer, R. D. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E, 80(Pt 8), 755-763. Retrieved from [Link]

  • Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. Retrieved from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

  • Crystal Growth Techniques. (n.d.). Hampton Research. Retrieved from [Link]

  • Sommer, R. D. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. Retrieved from [Link]

  • Calcium D-galactonate. (2024). ChemBK. Retrieved from [Link]

  • Calium-D-galactonate pentahydrate. (n.d.). PubChem. Retrieved from [Link]

  • Calcium bis(D-galacturonate). (n.d.). PubChem. Retrieved from [Link]

  • D-Galactonate. (n.d.). PubChem. Retrieved from [Link]

  • Lücking, G., et al. (2013). Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures. Journal of Agricultural and Food Chemistry, 61(34), 8234-8242. Retrieved from [Link]

  • Aqueous Solubility of Calcium L-Lactate, Calcium D-Gluconate, and Calcium D-Lactobionate: Importance of Complex Formation for Solubility Increase by Hydroxycarboxylate Mixtures. (2013). ResearchGate. Retrieved from [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Colgate University.
  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Gruswitz, F. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols, 4(9), 1383-1395. Retrieved from [Link]

  • Protein XRD Protocols - X-ray Diffraction Data Collection. (n.d.). Colgate University.
  • Investigation of Calcium Silicate Solubility in Various Aqueous Media. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Calcium D-Galactonate as a Gelling Agent in Food Systems

Introduction: Unveiling the Potential of Calcium D-Galactonate in Food Texturization In the dynamic landscape of food science, the pursuit of novel ingredients to enhance textural properties remains a paramount objective...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Calcium D-Galactonate in Food Texturization

In the dynamic landscape of food science, the pursuit of novel ingredients to enhance textural properties remains a paramount objective. Calcium D-galactonate, the calcium salt of D-galactonic acid, emerges as a promising hydrocolloid with significant potential as a gelling agent in a variety of food products.[1] While its application has been noted for enhancing texture and stability in dairy and bakery items, a detailed exploration of its functionality as a primary gelling agent is warranted.[1][2] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of Calcium D-Galactonate, offering insights into its gelation mechanism, key influencing factors, and detailed protocols for its evaluation and implementation in food matrices.

Calcium D-galactonate is a water-soluble organic compound, typically appearing as a white crystalline powder.[1][2] Its ability to form gels is predicated on the interaction between the galactonate molecules and divalent calcium ions, a mechanism analogous to that of well-established gelling agents like low-methoxyl pectin and alginate. This guide will delve into the scientific underpinnings of this process and provide a practical framework for harnessing the gelling capabilities of Calcium D-Galactonate.

The Science of Gelation: A Proposed Mechanism

The gelation of Calcium D-Galactonate is primarily driven by ionic cross-linking between galactonate molecules and calcium ions (Ca²⁺). While specific research on the precise molecular arrangement of Calcium D-Galactonate gels is limited, a strong parallel can be drawn to the widely accepted "egg-box" model that describes the gelation of pectins and alginates.[3]

In this model, the calcium ions act as bridges between the carboxyl groups of neighboring galactonate molecules. This creates junction zones where the molecules are held together in a three-dimensional network, entrapping water and forming a gel. The stability and strength of this gel are dependent on the extent and strength of these junction zones.

Below is a conceptual diagram illustrating the proposed gelation mechanism of Calcium D-Galactonate.

Caption: Proposed "Egg-Box" Model for Calcium D-Galactonate Gelation.

Key Factors Influencing Gel Formation and Properties

The successful application of Calcium D-Galactonate as a gelling agent hinges on the careful control of several key parameters. Based on established principles of hydrocolloid chemistry, the following factors are anticipated to have a significant impact on gel formation and its final characteristics:

ParameterInfluence on GelationRecommended Starting Range (for experimentation)
Calcium D-Galactonate Concentration Directly affects gel strength and texture. Higher concentrations generally lead to firmer gels.1.0% - 5.0% (w/v)
Calcium Ion (Ca²⁺) Concentration Crucial for cross-linking. Insufficient Ca²⁺ will result in a weak or no gel, while excess may cause precipitation.0.1% - 1.0% (w/v) of a suitable calcium salt (e.g., calcium chloride, calcium lactate)
pH Affects the ionization of carboxyl groups. Optimal gelation is expected in a pH range where carboxyl groups are ionized, allowing for effective cross-linking with Ca²⁺.4.0 - 7.0
Temperature Can influence the kinetics of gel formation and the final gel properties. Some hydrocolloid gels are thermo-reversible, while others are heat-stable.20°C - 80°C (for dissolution and gel setting)
Presence of Other Solutes (e.g., sugars, proteins) May either enhance or inhibit gelation through competition for water or interactions with the galactonate molecules.To be evaluated on a case-by-case basis.

Experimental Protocols for Evaluation of Calcium D-Galactonate Gels

The following protocols provide a foundational methodology for preparing and characterizing Calcium D-Galactonate gels. Researchers should consider these as a starting point and optimize the parameters for their specific food application.

Protocol 1: Preparation of a Basic Calcium D-Galactonate Gel

Objective: To prepare a simple aqueous gel to observe the basic gelling properties of Calcium D-Galactonate.

Materials:

  • Calcium D-Galactonate powder

  • Calcium chloride (CaCl₂) or Calcium Lactate

  • Deionized water

  • pH meter

  • Magnetic stirrer with hot plate

  • Beakers and graduated cylinders

  • Molds for gel setting

Procedure:

  • Hydration of Calcium D-Galactonate:

    • Slowly disperse the desired amount of Calcium D-Galactonate powder (e.g., 2.0 g for a 2% w/v solution) into deionized water (e.g., 100 mL) under continuous agitation to prevent clumping.

    • Heat the dispersion to 60-70°C while stirring to ensure complete dissolution.

  • pH Adjustment:

    • Cool the solution to room temperature.

    • Measure the pH and adjust to the desired level (e.g., pH 5.5) using a suitable food-grade acid (e.g., citric acid) or base (e.g., sodium hydroxide).

  • Introduction of Calcium Ions:

    • Prepare a separate solution of the calcium salt (e.g., 0.5% w/v CaCl₂).

    • While stirring the Calcium D-Galactonate solution, slowly add the calcium salt solution.

  • Gel Formation:

    • Pour the mixture into molds.

    • Allow the mixture to set at room temperature or under refrigeration (e.g., 4°C) for a designated period (e.g., 2-4 hours).

  • Evaluation:

    • Observe the gel for firmness, clarity, and any signs of syneresis (water separation).

Protocol 2: Rheological Characterization of Calcium D-Galactonate Gels

Objective: To quantitatively measure the viscoelastic properties of the prepared gels.

Equipment:

  • Rheometer with parallel plate or cone-and-plate geometry

  • Prepared Calcium D-Galactonate gels

Procedure:

  • Sample Loading:

    • Carefully place a sample of the set gel onto the rheometer plate.

    • Lower the geometry to the desired gap, ensuring the sample fills the gap without overflowing. Trim any excess.

  • Oscillatory Sweep (Frequency Sweep):

    • Perform a frequency sweep at a constant, small strain (within the linear viscoelastic region, typically 0.1-1%) over a range of frequencies (e.g., 0.1 to 10 Hz).

    • Record the storage modulus (G') and loss modulus (G''). A higher G' indicates a more solid-like, elastic gel.

  • Strain Sweep:

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region and the point at which the gel structure begins to break down.

  • Temperature Sweep (Optional):

    • If investigating thermo-reversibility, perform a temperature sweep while monitoring G' and G''.

The following diagram outlines the general workflow for preparing and characterizing Calcium D-Galactonate gels.

G cluster_0 Gel Preparation cluster_1 Characterization Hydration Hydrate Calcium D-Galactonate pH_Adjust Adjust pH Hydration->pH_Adjust Ca_Addition Add Calcium Salt Solution pH_Adjust->Ca_Addition Setting Pour and Set Gel Ca_Addition->Setting Visual Visual Inspection (Firmness, Clarity) Setting->Visual Rheology Rheological Analysis (G', G'') Setting->Rheology Texture Texture Profile Analysis (TPA) Setting->Texture

Caption: Experimental Workflow for Calcium D-Galactonate Gel Preparation and Analysis.

Regulatory and Safety Considerations

It is crucial for researchers and developers to be aware of the regulatory status of any food ingredient. While the closely related substance, calcium gluconate, is listed as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for various functions including as a stabilizer and thickener, a specific GRAS notification for Calcium D-Galactonate as a primary gelling agent was not found in a search of the publicly available FDA GRAS Notice Inventory as of the date of this document.

Users of Calcium D-Galactonate in food products are responsible for ensuring compliance with all applicable local and international food regulations. This may involve conducting a self-affirmed GRAS assessment or submitting a GRAS notification to the relevant regulatory bodies.

Conclusion and Future Outlook

Calcium D-Galactonate presents a compelling opportunity for innovation in food texture. Its proposed calcium-induced gelation mechanism, analogous to that of established hydrocolloids, provides a strong scientific basis for its application. The protocols and information presented in this guide offer a comprehensive starting point for the scientific community to explore and unlock the full potential of this promising gelling agent. Further research is encouraged to elucidate the precise molecular interactions governing its gelation, to explore its synergistic effects with other food ingredients, and to expand its application in diverse food systems, from dairy desserts and fruit preparations to structured meat and plant-based analogues.

References

  • ChemBK. Calcium D-galactonate. [Link]

  • PubChem. Calium-D-galactonate pentahydrate. [Link]

  • Electronic Code of Federal Regulations (eCFR). 21 CFR 73.70 -- Calcium carbonate. [Link]

  • Khondkar, D., et al. "Structure-Related Gelling of Pectins and Linking with Other Natural Compounds: A Review." Polymers 13.21 (2021): 3835. [Link]

  • U.S. Food and Drug Administration. GRAS Notice Inventory. [Link]

Sources

Method

Application Notes & Protocols: Calcium D-Galactonate as a Multifunctional Excipient in Pharmaceutical Formulations

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Calcium D-Galactonate as a versatile excipient in pharmaceutical formu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Calcium D-Galactonate as a versatile excipient in pharmaceutical formulations. It explores the physicochemical properties, functional applications, and detailed experimental protocols for utilizing this compound in the development of solid and liquid oral dosage forms. Emphasis is placed on its role in wet granulation and subsequent tablet characterization, underpinned by a discussion of its regulatory standing to ensure a holistic and scientifically rigorous perspective.

Introduction: Unveiling the Potential of Calcium D-Galactonate

Calcium D-Galactonate is the calcium salt of D-galactonic acid, a sugar acid derived from galactose.[1] While it has found applications in the food industry as a texturizing and stabilizing agent, its unique properties—including high water solubility, biocompatibility, and non-toxic nature—make it a compelling candidate for the pharmaceutical industry.[1][2] This compound presents an opportunity to move beyond traditional excipients, offering potential multifunctionality as a binder, diluent, and stabilizer in various dosage forms.[1][3]

The rationale for exploring Calcium D-Galactonate stems from the continuous need for innovative excipients that can address formulation challenges, such as improving drug bioavailability, enhancing manufacturing efficiency, and ensuring product stability.[3] Its organic salt nature and derivation from a natural sugar suggest a favorable safety profile, a critical attribute for any inactive ingredient.[1] This guide serves to elucidate the scientific basis for its use and provide robust, validated protocols for its practical implementation in a laboratory setting.

Physicochemical Profile

A thorough understanding of an excipient's fundamental properties is paramount to its successful application. The key physicochemical characteristics of Calcium D-Galactonate are summarized below.

PropertyValueSource(s)
Chemical Name calcium;bis((2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate)[4]
CAS Number 69617-74-9 (for pentahydrate form)[1]
Molecular Formula C₁₂H₂₂CaO₁₄ (anhydrous) / C₁₂H₃₂CaO₁₉ (pentahydrate)[1][4]
Molecular Weight 430.37 g/mol (anhydrous) / 520.45 g/mol (pentahydrate)[1][4]
Appearance White crystalline powder[1]
Solubility Good solubility in water.[2][5]
Purity Typically available at ≥95-99%[1][2]
Storage Conditions Store at 2°C - 8°C in a dry, cool place.[1][6]

Applications in Pharmaceutical Formulations

The molecular structure and properties of Calcium D-Galactonate lend it to several key roles within a drug formulation.

Solid Oral Dosage Forms: A Focus on Tableting

In tablet manufacturing, the choice of binder and filler is critical to achieving desired tablet strength, uniformity, and dissolution profiles.[7] Calcium D-Galactonate can serve a dual role:

  • As a Binder: Binders are adhesives incorporated into formulations to ensure the tablet remains intact after compression.[7][8] The hydroxyl-rich structure of the galactonate moiety, combined with its solubility, allows it to form strong adhesive bonds between particles during the wet granulation process, contributing to robust tablet hardness and low friability.

  • As a Soluble Filler/Diluent: Unlike insoluble fillers such as dicalcium phosphate, Calcium D-Galactonate's water solubility can be advantageous for immediate-release formulations, potentially aiding in rapid tablet disintegration and drug dissolution.[9] This property ensures the excipient does not impede the release of the active pharmaceutical ingredient (API).

Wet Granulation: The Causality Behind the Choice

Wet granulation is a widely used process to improve the flow and compressibility of powder blends, which is essential for consistent tablet manufacturing.[10] This method is often chosen over direct compression when the API or the overall formulation has poor flowability or requires uniform drug distribution, especially for low-dose drugs.[10]

Calcium D-Galactonate is particularly well-suited for wet granulation because its solubility allows it to dissolve in the granulating fluid (e.g., water or ethanol/water mixtures), disperse uniformly, and then recrystallize upon drying to form strong bonds between the primary powder particles.[8] This mechanism ensures the formation of dense, uniform granules ideal for compression.

Liquid Formulations and Other Potential Uses

The utility of Calcium D-Galactonate is not limited to solid dosage forms.

  • Liquid Formulations: Its solubility and status as a salt of a weak acid suggest it could be used as a buffering agent or stabilizer in oral solutions and suspensions.

  • Nutraceuticals: It can serve as both a texturizing agent and a source of bioavailable calcium in nutritional supplements.[1]

  • Biomedical Research: Its biocompatibility makes it a material of interest in drug delivery systems and tissue engineering.[1]

Experimental Protocols

The following protocols provide a validated framework for evaluating Calcium D-Galactonate in a pharmaceutical development context. They are designed as self-validating systems, with in-process controls and final quality assessments to ensure reproducible and reliable outcomes.

Protocol 1: Wet Granulation of a Model Formulation Using Calcium D-Galactonate

Objective: To prepare granules of a model API using Calcium D-Galactonate as a binder and to characterize the properties of the resulting granules.

Materials & Equipment:

  • Model API (e.g., Acetaminophen, a poorly compressible drug)

  • Calcium D-Galactonate (Binder)

  • Microcrystalline Cellulose (Filler/Disintegrant)

  • Croscarmellose Sodium (Superdisintegrant)

  • Magnesium Stearate (Lubricant)

  • Purified Water (Granulating Fluid)

  • Planetary Mixer or High-Shear Granulator

  • Fluid Bed Dryer or Tray Dryer

  • Oscillating Granulator or Comil with various screen sizes

  • Sieve Shaker with a nest of calibrated sieves

  • Moisture Analyzer (Loss on Drying)

Workflow Diagram: Wet Granulation Process

WetGranulation cluster_prep Preparation cluster_gran Granulation cluster_dry Drying & Sizing cluster_final Final Blending P1 1. Weigh Raw Materials (API, Excipients) P2 2. Dry Blending P1->P2 Transfer G1 3. Wet Massing (Add Granulating Fluid) P2->G1 G2 4. Wet Milling (De-lumping) G1->G2 D1 5. Drying (Fluid Bed / Tray) G2->D1 D2 6. Dry Milling (Sizing Granules) D1->D2 F1 7. Lubrication (Add Mg Stearate) D2->F1 F2 8. Final Blend for Compression F1->F2

Caption: Workflow for the wet granulation of a model tablet formulation.

Step-by-Step Methodology:

  • Dry Blending:

    • Accurately weigh the model API, Calcium D-Galactonate, Microcrystalline Cellulose, and Croscarmellose Sodium according to the formulation table (see Table 2).

    • Transfer the powders to a planetary mixer or high-shear granulator.

    • Blend the powders for 10 minutes to ensure a homogenous mixture. Causality: Proper blending at this stage is crucial for content uniformity in the final tablets.

  • Wet Massing:

    • Slowly add purified water to the powder blend while mixing at a low speed.

    • Continue mixing and adding liquid until a cohesive, granular mass is formed. The endpoint is typically determined by visual inspection or by monitoring mixer torque; the mass should compact when squeezed by hand without crumbling or releasing excess water. Causality: Over-wetting can lead to hard, difficult-to-mill granules, while under-wetting results in weak granules with excess fines.

  • Wet Milling:

    • Pass the wet mass through a 6-8 mm screen using an oscillating granulator or comil. Causality: This step breaks up large agglomerates, ensuring uniform granule size and promoting consistent drying.

  • Drying:

    • Spread the wet-milled granules evenly on trays for a tray dryer or load them into a fluid bed dryer.

    • Dry the granules at 50-60°C until the moisture content (Loss on Drying, LOD) is between 1-2%.

    • In-Process Control: Periodically measure the LOD. Consistent moisture content is critical for granule compressibility and tablet stability.

  • Dry Milling and Sizing:

    • Pass the dried granules through a 710-850 micron (20-25 mesh) screen to achieve the target particle size distribution for optimal flow.[10]

    • In-Process Control: Perform particle size analysis using a sieve shaker to ensure the distribution is within specification.

  • Final Blending (Lubrication):

    • Transfer the sized granules to a blender.

    • Add the pre-sieved Magnesium Stearate.

    • Blend for a short duration (e.g., 3-5 minutes). Causality: Over-blending lubricant can negatively impact tablet hardness and dissolution.

  • Store the final blend in a sealed container, ready for compression.

Protocol 2: Tablet Compression and Characterization

Objective: To compress tablets from the prepared granules and evaluate their critical quality attributes according to standard pharmacopeial methods.

Materials & Equipment:

  • Final granule blend from Protocol 1

  • Rotary Tablet Press

  • Tablet Hardness Tester

  • Friabilator

  • Disintegration Tester

  • USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)

  • UV-Vis Spectrophotometer or HPLC for analysis

Workflow Diagram: Tablet Characterization

TabletTesting cluster_phys Physical Tests cluster_perf Performance Test Tablets Compressed Tablets T1 Weight Variation Tablets->T1 T2 Hardness Tablets->T2 T3 Friability Tablets->T3 T4 Disintegration Tablets->T4 P1 Dissolution Testing (USP Apparatus 1 or 2) Tablets->P1 P2 Sample Analysis (UV-Vis/HPLC) P1->P2 P3 Generate Dissolution Profile P2->P3

Caption: Standard workflow for the characterization of compressed tablets.

Step-by-Step Methodology:

  • Tablet Compression:

    • Load the final blend into the hopper of a tablet press fitted with appropriate tooling.

    • Adjust the compression force to achieve a target tablet hardness (e.g., 8-12 kp).

    • Compress tablets to the target weight based on the formulation.

  • Weight Variation:

    • Individually weigh 20 tablets and calculate the average weight.

    • Determine if the individual weights fall within the pharmacopeial limits (e.g., USP <905>).

  • Hardness (Breaking Force):

    • Measure the force required to break 10 tablets diametrically using a calibrated hardness tester.

    • Record the mean and standard deviation.

  • Friability:

    • Weigh a sample of tablets (typically corresponding to 6.5 g) and place them in the friabilator drum.

    • Rotate the drum for 100 revolutions at 25 rpm.

    • Remove the tablets, de-dust them, and re-weigh.

    • Calculate the percentage weight loss. A value of less than 1% is generally acceptable.

  • Disintegration:

    • Place one tablet in each of the six tubes of the disintegration apparatus basket.

    • Operate the apparatus using purified water at 37 ± 0.5°C.

    • Record the time required for all tablets to disintegrate completely.

  • Dissolution Testing:

    • This is a pivotal test to assess the in-vitro release of the API.

    • Apparatus: USP Apparatus 2 (Paddle).

    • Medium: 900 mL of a relevant buffer (e.g., pH 1.2 HCl for gastric simulation, or pH 6.8 phosphate buffer for intestinal simulation).

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 50 or 75 rpm.

    • Procedure: Place one tablet in each vessel. At specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium and analyze the API concentration using a validated analytical method (e.g., UV-Vis).

    • Plot the percentage of drug released versus time to generate a dissolution profile.

Data Presentation and Interpretation

Quantitative data should be systematically organized to facilitate analysis and comparison between different formulations.

Table 2: Example Model Tablet Formulation

Component Function % w/w
Acetaminophen API 70.0
Calcium D-Galactonate Binder 10.0
Microcrystalline Cellulose Filler 17.0
Croscarmellose Sodium Superdisintegrant 2.0
Magnesium Stearate Lubricant 1.0

| Total | | 100.0 |

Table 3: Template for Tablet Quality Control Parameters

Parameter Specification Formulation 1 Result Formulation 2 Result
Average Weight (mg) Target ± 5%
Hardness (kp) 8 - 12 kp
Friability (%) < 1.0%
Disintegration Time (min) < 15 min

| % Drug Dissolved in 30 min | ≥ 80% | | |

Safety and Regulatory Considerations

Safety Profile: Calcium D-Galactonate is generally considered a safe and non-toxic compound, which is reflected in its use as a food additive.[5] Standard laboratory precautions, such as wearing personal protective equipment and avoiding dust inhalation, should be followed during handling.[5] The Safety Data Sheet (SDS) should be consulted for detailed handling information.

Regulatory Status: A critical step in excipient selection is verifying its acceptance by regulatory bodies. The primary resource in the United States is the FDA's Inactive Ingredient Database (IID), which lists excipients present in approved drug products.

As of the date of this publication, a review of the publicly available FDA Inactive Ingredient Database does not show a listing for "Calcium D-Galactonate" or its CAS number 69617-74-9.

Implications for Drug Developers:

  • An excipient not listed in the IID is considered "novel" by the FDA.

  • The use of a novel excipient in a New Drug Application (NDA) or Abbreviated New Drug Application (ANDA) requires additional justification and safety data to be submitted for regulatory review.[3]

  • While the FDA has a pilot program (PRIME) for reviewing novel excipients, the primary pathway for approval remains its inclusion as part of a finished drug product application.

  • Developers wishing to use Calcium D-Galactonate should be prepared to conduct or provide sufficient toxicological data to support its safety at the proposed concentration and route of administration.[3]

Conclusion

Calcium D-Galactonate demonstrates significant potential as a multifunctional excipient for pharmaceutical formulations. Its excellent water solubility, inherent binding properties, and favorable safety profile make it a strong candidate for developing robust immediate-release solid oral dosage forms via wet granulation. The protocols detailed in this guide provide a rigorous framework for its evaluation, from granule preparation to final tablet characterization. While its status as a novel excipient from a US regulatory perspective necessitates a more thorough justification for its use in new drug products, its compelling scientific attributes warrant further investigation by formulation scientists seeking to innovate and overcome complex drug development challenges.

References

  • ChemBK. (2024). Calcium D-galactonate. Retrieved from [Link]

  • RSSL. (n.d.). Dissolution Testing: An overview. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. Retrieved from [Link]

  • Basicmedical Key. (2016). Dissolution testing of solid dosage forms. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Calcium galactonate. Retrieved from [Link]

  • Quadro Engineering. (2024). The Wet Granulation Process Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2026). Inactive Ingredients Database Download. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions. Retrieved from [Link]

  • Vivion. (n.d.). Binder Excipients That Solve Tablet Manufacturing Issues. Retrieved from [Link]

  • LFA Tablet Presses. (n.d.). Wet Granulation Process Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Introduction to tableting by wet granulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Wet-granulation process: phenomenological analysis and process parameters optimization. Retrieved from [Link]

  • PubMed. (1996). [Formulation of calcium carbonate tablets with various binding substances]. Retrieved from [Link]

  • PubMed. (2018). Process for the Successive Production of Calcium Galactonate Crystals by Gluconobacter Oxydans. Retrieved from [Link]

  • PubMed. (2000). DC calcium lactate, a new filler-binder for direct compaction of tablets. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Calium-D-galactonate pentahydrate. Retrieved from [Link]

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Application

Calcium D-Galactonate for studying calcium signaling pathways in cells

Application Note & Protocol Guide Topic: Characterizing and Utilizing Calcium D-Galactonate as a Modulator of Cellular Calcium Signaling Pathways Introduction: A New Tool for an Old Messenger Calcium (Ca²⁺) is a ubiquito...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Characterizing and Utilizing Calcium D-Galactonate as a Modulator of Cellular Calcium Signaling Pathways

Introduction: A New Tool for an Old Messenger

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to neurotransmission and apoptosis.[1][2][3] The ability to precisely manipulate intracellular calcium concentrations ([Ca²⁺]i) is fundamental to deciphering these complex signaling networks. Researchers have a well-established toolkit for this purpose, including ionophores like ionomycin, which create artificial pores in the membrane, and SERCA pump inhibitors like thapsigargin, which prevent Ca²⁺ reuptake into the endoplasmic reticulum.[4]

This guide introduces Calcium D-Galactonate , a highly water-soluble organic calcium salt, as a potential tool for modulating Ca²⁺ signaling. Unlike ionophores, which can be cytotoxic, or agents that deplete internal stores, the application of a soluble calcium salt is hypothesized to act by increasing the local extracellular calcium concentration. This, in turn, elevates the electrochemical gradient across the plasma membrane, potentially enhancing Ca²⁺ influx through constitutively active or mechanosensitive ion channels.

This document provides a comprehensive framework for researchers to validate and utilize Calcium D-Galactonate in their specific cellular models. We will cover the underlying principles, detailed protocols for validation using live-cell imaging, methods for assessing downstream pathway activation, and a guide for data interpretation.

Principle of Action: Modulating the Calcium Gradient

Healthy cells maintain a steep concentration gradient between the extracellular environment (millimolar Ca²⁺) and the cytosol (nanomolar Ca²⁺).[5][6] This gradient is crucial for generating rapid and localized signaling events upon the opening of Ca²⁺ channels.[7]

We propose that the addition of a bioavailable, soluble salt like Calcium D-Galactonate to the extracellular medium transiently increases the local [Ca²⁺] at the cell surface. This hyper-local increase in the Ca²⁺ gradient enhances the driving force for calcium entry into the cell through any permeable channels in the plasma membrane. This mechanism is distinct from other chemical tools and may offer a more subtle way to probe Ca²⁺-sensitive systems without the membrane disruption caused by ionophores.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol (Low [Ca²⁺]) Ca_Gal Calcium D-Galactonate Ca_ion Ca²⁺ Ca_Gal->Ca_ion Dissociates Gal_ion Galactonate Ca_Gal->Gal_ion Dissociates Channel Ca²⁺ Permeable Channel Ca_ion->Channel Increased Gradient Drives Influx Ca_cytosol [Ca²⁺]i ↑ Channel->Ca_cytosol

Figure 1: Hypothesized Mechanism. Calcium D-Galactonate dissociates extracellularly, increasing the local Ca²⁺ concentration and enhancing influx through plasma membrane channels.

Core Experimental Protocols

Scientific rigor demands that the effects of any new tool be carefully characterized. The following protocols provide a workflow for validating Calcium D-Galactonate in your cell line of interest and then using it to study downstream effects.

Protocol 1: Stock Solution Preparation and Media Compatibility

Rationale: Calcium salts are notoriously prone to precipitation in phosphate- and bicarbonate-rich solutions like standard cell culture media, which can lead to non-reproducible results and cytotoxicity.[5] This protocol ensures the preparation of a stable, usable stock solution.

Materials:

  • Calcium D-Galactonate powder

  • Nuclease-free water or HEPES-buffered saline (HBS)

  • 0.22 µm sterile syringe filter

  • Target cell culture medium (e.g., DMEM)

Procedure:

  • Preparation of 1 M Stock: Dissolve Calcium D-Galactonate in nuclease-free water to a final concentration of 1 M. Gentle warming may be required.

  • Sterilization: Sterile filter the 1 M stock solution using a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Media Compatibility Test (Critical Step): a. Warm your standard cell culture medium to 37°C. b. Prepare several tubes of medium and add Calcium D-Galactonate to final concentrations you intend to test (e.g., 1 mM, 5 mM, 10 mM, 20 mM). c. Incubate the tubes at 37°C in a cell culture incubator for at least 2 hours. d. Visually inspect for any cloudiness or precipitate against a dark background. A lack of precipitation indicates compatibility at that concentration.

Pro-Tip: If precipitation occurs in your standard medium, consider performing the acute stimulation experiments in a simpler, buffered salt solution like Hank's Balanced Salt Solution (HBSS) containing Ca²⁺ and Mg²⁺.[8]

Protocol 2: Live-Cell Imaging of Intracellular Calcium Dynamics

Rationale: The most direct way to validate the effect of Calcium D-Galactonate is to visualize the resulting change in [Ca²⁺]i in real-time. We will use Fluo-4 AM, a common high-affinity, single-wavelength Ca²⁺ indicator.

Materials:

  • Cells of interest plated on glass-bottom imaging dishes

  • Fluo-4 AM (acetoxymethyl ester) dye

  • Pluronic F-127

  • DMSO

  • Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺ (Ca²⁺-HBSS)[8]

  • Calcium D-Galactonate stock solution

  • Positive Controls: Ionomycin (ionophore), ATP (purinergic receptor agonist)

  • Negative Controls: Vehicle (water or HBS), EGTA (calcium chelator)

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes to be 60-80% confluent on the day of the experiment.

  • Dye Loading Solution: Prepare a 2 µM Fluo-4 AM loading solution in Ca²⁺-HBSS. First, mix a 1 mM Fluo-4 AM stock in DMSO with an equal volume of 20% Pluronic F-127, then dilute this mixture into the Ca²⁺-HBSS.

  • Loading Cells: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with warm Ca²⁺-HBSS. c. Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[8]

  • De-esterification: a. Aspirate the loading solution. b. Wash the cells gently two times with warm Ca²⁺-HBSS. c. Add fresh, warm Ca²⁺-HBSS and incubate for another 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[8][9]

  • Imaging: a. Mount the dish on the stage of a fluorescence microscope equipped for live-cell imaging (with an environmental chamber set to 37°C and 5% CO₂). b. Using a standard FITC filter set (Ex/Em: ~494/516 nm), locate the loaded cells. c. Begin image acquisition, capturing an image every 5-10 seconds. d. Establish Baseline: Record a stable baseline fluorescence for 2-3 minutes. e. Stimulation: Gently add the Calcium D-Galactonate solution to the desired final concentration. f. Record Response: Continue recording for 5-15 minutes to capture the peak and any subsequent plateau or decline in the signal.

  • Control Experiments: In separate dishes, perform the same procedure but add the vehicle control, a positive control (e.g., 1 µM Ionomycin or 100 µM ATP), and a negative control (pre-treat with 5 mM EGTA for 5 minutes before adding Calcium D-Galactonate).

cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Seed Seed Cells on Glass-Bottom Dish Load Load with Fluo-4 AM (30-45 min, 37°C) Seed->Load Deesterify Wash & De-esterify (30 min, 37°C) Load->Deesterify Mount Mount on Microscope (37°C, 5% CO₂) Deesterify->Mount Baseline Record Baseline Fluorescence (2-3 min) Mount->Baseline Stimulate Add Compound (e.g., Ca-Galactonate) Baseline->Stimulate Record Record Response (5-15 min) Stimulate->Record ROI Define Regions of Interest (ROIs) Record->ROI Measure Measure Mean Fluorescence Intensity ROI->Measure Normalize Normalize Data (F/F₀) Measure->Normalize Plot Plot Intensity vs. Time Normalize->Plot

Figure 2: Experimental Workflow. Step-by-step process for a live-cell calcium imaging experiment to validate a test compound.

Protocol 3: Assessing Downstream Pathway Activation by Western Blot

Rationale: A transient increase in [Ca²⁺]i should activate downstream signaling cascades. Calmodulin-dependent kinase II (CaMKII) is a key protein that is activated by autophosphorylation in response to Ca²⁺/calmodulin binding. Detecting phosphorylated CaMKII (p-CaMKII) is a reliable indicator of a productive Ca²⁺ signal.

Materials:

  • Cells cultured in 6-well plates

  • Calcium D-Galactonate

  • Positive Control (e.g., Ionomycin)

  • PBS (Phosphate-Buffered Saline), ice-cold

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-p-CaMKII (Thr286), Rabbit anti-Total CaMKII, Mouse anti-β-Actin

  • Secondary antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: a. Grow cells in 6-well plates to ~90% confluency. b. Treat cells with Calcium D-Galactonate at the optimal concentration determined in Protocol 2 for a relevant time period (e.g., 5, 15, and 30 minutes). Include untreated and positive control (Ionomycin) wells.

  • Cell Lysis: a. Aspirate the medium and immediately wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well. c. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. b. Boil samples for 5 minutes at 95°C. c. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane for 1 hour at room temperature in blocking buffer. f. Incubate the membrane with primary antibody against p-CaMKII overnight at 4°C. g. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash again and apply ECL substrate. Image the blot using a chemiluminescence imager.

  • Stripping and Re-probing: To ensure equal loading, the same membrane should be stripped and re-probed for Total CaMKII and a loading control like β-Actin.

Data Interpretation and Expected Results

Live-Cell Imaging: The primary output of the imaging experiment is a change in fluorescence intensity over time. This should be normalized as a ratio (F/F₀), where F is the fluorescence at any given time point and F₀ is the average baseline fluorescence.

  • Positive Response: Addition of an effective concentration of Calcium D-Galactonate should cause a rapid increase in the F/F₀ ratio, indicating Ca²⁺ influx.

  • Comparison to Controls: The kinetics (speed of rise and decay) and magnitude of the Calcium D-Galactonate response should be compared to that of ionomycin or ATP. A slower, more sustained rise might be expected from a gradient-driven mechanism compared to the rapid, massive influx from an ionophore.

  • EGTA Control: Pre-treatment with the extracellular chelator EGTA should abolish the response, confirming the signal is due to Ca²⁺ influx from the extracellular medium.

Method Mechanism of Action Typical [Ca²⁺]i Response Primary Source of Ca²⁺
Calcium D-Galactonate Increases extracellular Ca²⁺ gradientPotentially slow rise, sustainedExtracellular
Ionomycin Ca²⁺/H⁺ ionophore (pore former)[4]Rapid, large, transient peakExtracellular & Internal Stores
Thapsigargin SERCA pump inhibitor[4]Slow, sustained plateauInternal Stores (initially), then Store-Operated Entry
ATP / Agonists Receptor-mediated IP₃ production[7]Rapid, often oscillatory peakInternal Stores (ER)

Western Blot Analysis: A successful experiment will show an increase in the p-CaMKII band intensity in cells treated with Calcium D-Galactonate relative to untreated cells. The level of Total CaMKII and β-Actin should remain constant across all lanes, confirming that the change is due to phosphorylation, not differences in protein loading.

cluster_downstream Downstream Effectors Ca_Influx Ca²⁺ Influx [Ca²⁺]i ↑ Calmodulin Calmodulin (CaM) Inactive Ca_Influx->Calmodulin Binds CaM_active Ca²⁺/CaM Complex Active Calmodulin->CaM_active CaMK {CaMKs|e.g., CaMKII} CaM_active->CaMK Activates Calcineurin {Calcineurin (PP2B)|Phosphatase} CaM_active->Calcineurin Activates CaMK->CaMK NFAT {NFAT|Transcription Factor} Calcineurin->NFAT Dephosphorylates Nucleus Gene Expression NFAT->Nucleus Translocates to Nucleus

Figure 3: Canonical Ca²⁺ Signaling Cascade. An increase in cytosolic Ca²⁺ activates calmodulin, which in turn modulates downstream enzymes like CaMKs and calcineurin to effect cellular change.

References

  • Calcium Flux Protocol. (n.d.). The University of Chicago. Retrieved from [Link]

  • Middleton, J. (2013). What would be the best method of increasing intracellular calcium in cell culture looking at the expression of a calcium dependent protein? ResearchGate. Retrieved from [Link]

  • Lock, J. T., Parker, I., & Smith, I. F. (2015). Imaging Local Ca2+ Signals in Cultured Mammalian Cells. Journal of Visualized Experiments, (97), 52636. Retrieved from [Link]

  • Maxwell, J. T., Tsai, C. H., Mohiuddin, T. A., & Kwong, J. Q. (2022). Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells. Journal of Visualized Experiments. Retrieved from [Link]

  • Singh, R., & Chaba, R. (2020). Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. Journal of Bacteriology, 202(10), e00085-20. Retrieved from [Link]

  • Kaur, G., Singh, R., & Chaba, R. (2024). D-galactonate metabolism in enteric bacteria: a molecular and physiological perspective. Current Opinion in Microbiology, 81, 102524. Retrieved from [Link]

  • Kohm, A. P., & Klesges, L. S. (1992). In Vitro Solubility Characteristics of Six Calcium Salts. Journal of Food Protection, 55(12), 1003-1005. Retrieved from [Link]

  • Various Authors. (2020). How does calcium maintain cell membrane permeability? Quora. Retrieved from [Link]

  • Kohm, A. P., & Klesges, L. S. (1992). In Vitro Solubility Characteristics of Six Calcium Salts. ResearchGate. Retrieved from [Link]

  • Calcium in biology. (n.d.). Wikipedia. Retrieved from [Link]

  • De, B. K., & Weisman, G. A. (1984). The role of calcium ions in the permeability changes produced by external ATP in transformed 3T3 cells. Biochimica et Biophysica Acta, 775(3), 381-388. Retrieved from [Link]

  • Calcium signaling. (n.d.). Wikipedia. Retrieved from [Link]

  • Vadyvaloo, V., & Wilson, T. H. (2001). Binding of hydrophobic D-galactopyranosides to the lactose permease of Escherichia coli. Journal of Bacteriology, 183(2), 521-527. Retrieved from [Link]

  • Bojarczuk, K. (2004). The effect of high concentration of selected calcium salts on development of microcuttings of rhododendron R. 'Catawbiense Grandiflorum' in in vitro cultures. Rocznik Szkółkarski, 12, 107-114. Retrieved from [Link]

  • Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. (1999). National Center for Biotechnology Information. Retrieved from [Link]

  • Csordás, G., & Hajnóczky, G. (2017). Intracellular Ca2+ sensing: role in calcium homeostasis and signaling. Cell Calcium, 63, 1-13. Retrieved from [Link]

  • Cheung, K. H., & Sam, K. M. (2014). Control of Intracellular Calcium Signaling as a Neuroprotective Strategy. International Journal of Molecular Sciences, 15(11), 20584-20610. Retrieved from [Link]

  • Thomas, A. P., & Ponnusamy, M. (2018). The Role of Intracellular Calcium for the Development and Treatment of Neuroblastoma. Cancers, 10(11), 416. Retrieved from [Link]

  • Prakriya, M. (2019). Calcium and cell function. The Journal of Physiology, 597(24), 5735-5736. Retrieved from [Link]

Sources

Method

Microbial Production of D-Galactonate: An Application &amp; Protocol Guide for Engineered E. coli

This guide provides a comprehensive technical overview and detailed protocols for the microbial production of D-galactonate using metabolically engineered Escherichia coli. It is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview and detailed protocols for the microbial production of D-galactonate using metabolically engineered Escherichia coli. It is designed for researchers, scientists, and drug development professionals seeking to leverage microbial fermentation for the synthesis of this valuable sugar acid. D-galactonate and its derivatives are of increasing interest in the pharmaceutical, cosmetic, and polymer industries due to their chelating, moisturizing, and biodegradable properties.

This document moves beyond a simple recitation of steps, offering in-depth explanations for experimental choices, thereby empowering researchers to not only replicate the described methods but also to innovate upon them. The protocols herein are designed as self-validating systems, incorporating checkpoints and expected outcomes to ensure experimental integrity.

Section 1: The Scientific Foundation: Engineering E. coli for D-Galactonate Production

The core principle of this process is the strategic rewiring of E. coli's native sugar metabolism to efficiently convert D-galactose into D-galactonate. Wild-type E. coli can metabolize both D-galactose and D-galactonate, necessitating targeted genetic modifications to block these catabolic pathways and introduce an efficient production pathway.[1][2]

The Engineered Metabolic Pathway

The primary metabolic engineering strategy involves two key modifications:

  • Blocking Competing Pathways: To prevent the loss of the D-galactose substrate and the D-galactonate product to native metabolic pathways, key genes are knocked out.

    • galK Deletion: The galK gene encodes galactokinase, the first enzyme in the Leloir pathway, which is the primary route for D-galactose catabolism in E. coli. Its deletion prevents the phosphorylation of D-galactose, making it available for conversion to D-galactonate.[1][2]

    • dgoK Deletion: The dgoK gene encodes 2-dehydro-3-deoxy-D-galactonate kinase, an enzyme in the native D-galactonate catabolic pathway.[3][4] Deleting this gene prevents the produced D-galactonate from being further metabolized by the host cell.[1][2]

  • Introducing a Production Pathway: A heterologous dehydrogenase is expressed to efficiently oxidize D-galactose to D-galactonate.

    • Galactose Dehydrogenase (gld): A common and effective choice is the gld gene from Pseudomonas syringae, which encodes a galactose dehydrogenase that catalyzes the NAD+-dependent oxidation of D-galactose to D-galactono-1,5-lactone, which then spontaneously hydrolyzes to D-galactonate.[1][2]

    • L-arabinose Dehydrogenase (AraDH): An alternative with broader substrate specificity is the L-arabinose dehydrogenase (AraDH) from Azospirillum brasilense, which also efficiently converts D-galactose to D-galactonate.[5]

The engineered pathway is visualized in the diagram below:

Engineered_Metabolic_Pathway cluster_extracellular Extracellular cluster_cell E. coli Cell cluster_native_pathways Native Pathways (Blocked) cluster_engineered_pathway Engineered Pathway D_Galactose_ext D-Galactose D_Galactose_int D-Galactose D_Galactose_ext->D_Galactose_int Transport Leloir_Pathway Leloir Pathway D_Galactose_int->Leloir_Pathway gld_expression gld Expression (P. syringae) D_Galactose_int->gld_expression D_Galactonate D-Galactonate Dgo_Pathway D-galactonate Catabolism D_Galactonate->Dgo_Pathway galK_deletion ΔgalK dgoK_deletion ΔdgoK gld_expression->D_Galactonate Oxidation

Caption: Engineered metabolic pathway for D-galactonate production in E. coli.

Section 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments.

Strain Engineering: Gene Knockout using Lambda Red Recombineering

The Lambda Red recombineering system is a powerful tool for efficient gene knockout in E. coli. It utilizes the homologous recombination machinery of the lambda bacteriophage. This protocol is adapted from standard methodologies.

Rationale: This method is chosen for its high efficiency and the relatively short homology arms required, which simplifies the generation of the knockout cassette via PCR.

Protocol 2.1.1: Preparation of the Knockout Cassette

  • Primer Design: Design primers to amplify a resistance cassette (e.g., chloramphenicol or kanamycin resistance) from a template plasmid (e.g., pKD3 or pKD4). Each primer will have a 20 nt priming sequence for the template and a 40-50 nt homology arm corresponding to the regions immediately upstream and downstream of the target gene (galK or dgoK) in the E. coli chromosome.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the resistance cassette with the homology arms.

  • Purification and Template Removal: Purify the PCR product using a commercial kit. Digest the template plasmid with DpnI, which specifically cleaves methylated DNA (i.e., the plasmid DNA from a dam+ E. coli strain), leaving the unmethylated PCR product intact. Purify the product again.

Protocol 2.1.2: Transformation and Recombination

  • Prepare Electrocompetent Cells:

    • Inoculate a single colony of E. coli (e.g., BW25113) carrying the temperature-sensitive pKD46 plasmid (which expresses the Lambda Red recombinase) into 5 mL of LB medium with ampicillin (100 µg/mL). Grow overnight at 30°C.

    • Inoculate 50 mL of LB with ampicillin and 0.2% L-arabinose (to induce the recombinase) with the overnight culture to an OD600 of ~0.1. Grow at 30°C with shaking to an OD600 of 0.4-0.6.

    • Chill the culture on ice for 30 minutes. Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet twice with 25 mL of ice-cold sterile 10% glycerol.

    • Resuspend the final pellet in 100 µL of ice-cold 10% glycerol. These are your electrocompetent cells.

  • Electroporation:

    • Add 100-200 ng of the purified linear knockout cassette to 50 µL of the electrocompetent cells.

    • Electroporate using a pre-chilled cuvette with standard settings (e.g., 2.5 kV, 25 µF, 200 Ω).

    • Immediately add 1 mL of SOC medium and recover the cells at 37°C for 1-2 hours.

  • Selection and Verification:

    • Plate the recovered cells on LB agar plates containing the appropriate antibiotic for the resistance cassette. Incubate overnight at 37°C.

    • Verify the correct gene replacement by colony PCR using primers flanking the target gene. The PCR product from the knockout strain will be larger than that of the wild-type due to the insertion of the resistance cassette.

    • Cure the pKD46 plasmid by growing the confirmed knockout strain at 42°C.

Plasmid Construction and Protein Expression

Protocol 2.2.1: Cloning the Dehydrogenase Gene

  • Gene Amplification: Amplify the dehydrogenase gene (e.g., gld from P. syringae) using PCR with primers that add appropriate restriction sites for cloning into an expression vector (e.g., pET28a).

  • Cloning: Digest both the PCR product and the expression vector with the corresponding restriction enzymes. Ligate the gene into the vector and transform into a cloning host like E. coli DH5α.

  • Sequence Verification: Verify the sequence of the cloned gene to ensure no mutations were introduced during PCR.

Protocol 2.2.2: Protein Expression

  • Transformation: Transform the verified expression plasmid into an expression host strain, such as E. coli BL21(DE3), which contains the T7 RNA polymerase gene required for transcription from the T7 promoter on the pET vector.[1][5][6][7]

  • Culture Growth:

    • Inoculate a single colony of the expression strain into 10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C.

    • Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB medium to an initial OD600 of 0.05-0.1.

    • Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[1][8]

  • Induction:

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

    • Continue to incubate the culture for an additional 4-16 hours at a reduced temperature (e.g., 20-30°C) to improve protein solubility.

  • Verification of Expression: Harvest a small aliquot of cells before and after induction. Lyse the cells and analyze the protein profile by SDS-PAGE to confirm the expression of the dehydrogenase at the expected molecular weight.

Fed-Batch Fermentation for D-Galactonate Production

Fed-batch fermentation is employed to achieve high cell densities and, consequently, high product titers.

Rationale: A fed-batch strategy prevents substrate inhibition and the accumulation of toxic byproducts by maintaining the growth-limiting substrate (glucose or glycerol) at a low concentration.

Fermentation_Workflow Inoculum Inoculum Preparation (Shake Flask) Bioreactor Bioreactor Setup (Batch Phase) Inoculum->Bioreactor Inoculation FedBatch Fed-Batch Phase (Exponential Feeding) Bioreactor->FedBatch Substrate Depletion Induction Induction (IPTG & D-Galactose) FedBatch->Induction Reach Target OD Production Production Phase Induction->Production Harvest Harvest & Analysis Production->Harvest

Caption: General workflow for fed-batch fermentation.

Protocol 2.3.1: Media and Inoculum Preparation

  • Batch Medium: Prepare a defined mineral salt medium containing a carbon source (e.g., 10 g/L glycerol), a nitrogen source (e.g., (NH4)2SO4), phosphate, and trace elements. Sterilize by autoclaving.

  • Feed Medium: Prepare a concentrated feed solution containing the carbon source (e.g., 500 g/L glycerol) and magnesium sulfate. Sterilize separately.

  • Inoculum: Prepare a seed culture by growing the engineered E. coli strain in shake flasks with the batch medium overnight at 37°C.

Protocol 2.3.2: Bioreactor Operation

  • Batch Phase: Inoculate the sterile batch medium in the bioreactor with the seed culture (e.g., 5% v/v). Maintain process parameters: pH 7.0 (controlled with NH4OH), temperature 37°C, and dissolved oxygen (DO) above 30% (controlled by cascading agitation and airflow).

  • Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the exponential feeding of the concentrated feed medium to maintain a specific growth rate (e.g., 0.2 h⁻¹).

  • Induction and Production: When the cell density reaches a high level (e.g., OD600 of 50-80), induce protein expression with IPTG and add the substrate, D-galactose (e.g., 20 g/L). Reduce the temperature to 30°C to enhance production and cell stability.

  • Monitoring: Throughout the fermentation, regularly sample the culture to monitor cell density (OD600), and concentrations of substrate and product using HPLC.

Section 3: Analytical Methods

Accurate quantification of D-galactonate is crucial for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Rationale: HPLC with UV detection is a robust, reliable, and widely available method for the analysis of organic acids. A reversed-phase C18 column with an acidic mobile phase provides good separation of polar compounds like D-galactonate from other components of the fermentation broth.[9]

Protocol 3.1: HPLC Analysis of D-Galactonate

  • Sample Preparation:

    • Collect a sample from the bioreactor.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the sample with the mobile phase if necessary to fall within the linear range of the standard curve.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with an aqueous solution of a dilute strong acid, such as 5 mM H2SO4 or H3PO4 (pH ~2.1-2.5).[9]

    • Flow Rate: 0.6 - 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of D-galactonate standards of known concentrations in the mobile phase.

    • Generate a standard curve by plotting the peak area against the concentration.

    • Quantify the D-galactonate concentration in the samples by comparing their peak areas to the standard curve.

Section 4: Data Summary and Expected Results

The performance of engineered strains can vary. The following table summarizes representative data from published studies to provide a benchmark for expected outcomes.

Strain Genetic Modifications Dehydrogenase Source Fermentation Scale Substrate (D-galactose) D-Galactonate Titer (g/L) Yield (% g/g) Reference
E. coli EWG3ΔgalK ΔdgoKgld (P. syringae)Batch Fermenter20 g/L17.688.1%[1][2]
E. coli EWG4ΔgalK ΔdgoKAraDH (A. brasilense)Batch FermenterNot specified24.0Not specified[5]

Section 5: Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low D-galactonate titer - Inefficient dehydrogenase expression/activity.- Competing pathways not fully blocked.- Sub-optimal fermentation conditions (pH, temp, DO).- D-galactose transport is limiting.- Optimize induction conditions (IPTG conc., temp).- Confirm gene knockouts via PCR/sequencing.- Monitor and control fermentation parameters closely.- Consider overexpressing a galactose transporter.
Poor cell growth - Toxicity of D-galactonate or plasmid burden.- Nutrient limitation in the medium.- Sub-optimal fermentation conditions.- Reduce inducer concentration or induction temperature.- Analyze and supplement limiting nutrients in the feed medium.- Optimize pH, temperature, and aeration.
Inconsistent HPLC results - Sample degradation.- Column contamination or degradation.- Improper mobile phase preparation.- Process samples quickly or store at -20°C.- Flush the column regularly; replace if necessary.- Prepare fresh mobile phase daily and degas thoroughly.

References

  • Liu, H., Ramos, K. R. M., Valdehuesa, K. N. G., Nisola, G. M., Malihan, L. B., Lee, W.-K., Park, S. J., & Chung, W.-J. (2013). Metabolic engineering of Escherichia coli for biosynthesis of D-galactonate. Applied Microbiology and Biotechnology, 97(19), 8577–8586. [Link]

  • Liu, H., Ramos, K. R. M., Valdehuesa, K. N. G., Nisola, G. M., Malihan, L. B., Lee, W.-K., Park, S. J., & Chung, W.-J. (2014). Metabolic engineering of Escherichia coli for biosynthesis of D-galactonate. ResearchGate. [Link]

  • Valdehuesa, K. N., Liu, H., Ramos, K. R., Lee, W. K., Nisola, G. M., Cabulong, R. B., & Chung, W. J. (2014). L-arabonate and D-galactonate production by expressing a versatile sugar dehydrogenase in metabolically engineered Escherichia coli. Bioresource technology, 163, 133–140. [Link]

  • Pressbooks. (n.d.). Protocol for DHFR-His-6x Protein Expression. eCampusOntario. Retrieved from [Link]

  • Singh, A., Arya, S., & Gokhale, R. S. (2019). Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. Journal of Bacteriology, 201(4). [Link]

  • iGEM. (n.d.). Making E. coli knockouts with the lambda red system. Retrieved from [Link]

  • Arya, S., Singh, A., & Gokhale, R. S. (2020). Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. PubMed Central. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • Atanasova-Gjorgjievska, E., Stefova, M., & Stafilov, T. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Journal of the Serbian Chemical Society, 81(11), 1275-1288. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Calcium D-Galactonate Precipitation in Buffer Solutions

This guide serves as a critical resource for researchers, scientists, and drug development professionals encountering solubility challenges with Calcium D-Galactonate in buffer solutions. As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals encountering solubility challenges with Calcium D-Galactonate in buffer solutions. As a Senior Application Scientist, my goal is to provide not just procedural steps but also the underlying scientific rationale to empower you to proactively design robust experimental conditions and troubleshoot effectively. This content is structured in a practical question-and-answer format to directly address common issues.

Core Troubleshooting and FAQs

Q1: I've dissolved Calcium D-Galactonate in my phosphate buffer, and now I see a white precipitate. Is my Calcium D-Galactonate precipitating?

A1: It is highly probable that the precipitate you are observing is not Calcium D-Galactonate but rather calcium phosphate. This is a frequent occurrence when working with calcium salts in phosphate-based buffers like Phosphate-Buffered Saline (PBS).[1][2][3] The phosphate ions (PO₄³⁻) in the buffer readily react with the calcium ions (Ca²⁺) from your dissolved salt to form insoluble calcium phosphate.[4]

The Underlying Chemistry: The solubility of calcium phosphate is significantly influenced by pH.[4][5][6] In solutions with a higher pH (more alkaline), the equilibrium shifts to favor the formation of insoluble forms of calcium phosphate. Conversely, in more acidic conditions, the phosphate ions are protonated, reducing the concentration of the species that readily precipitates with calcium.[4]

Strategies for Prevention:

  • Optimal Buffer Selection: The most effective way to prevent this is to avoid phosphate buffers altogether. Excellent alternatives that do not form complexes with calcium include TRIS (Tris-hydroxymethyl aminomethane), HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), and MOPS (3-(N-morpholino)propanesulfonic acid) buffers.[7]

  • Careful pH Control: If the experimental design necessitates the use of a phosphate buffer, maintaining a pH below 7.0 can help keep the calcium phosphate in a more soluble form.

  • Method of Preparation: When preparing your solution, it is best practice to first dissolve the Calcium D-Galactonate in deionized water to ensure it is fully solvated before introducing the concentrated buffer components.

Q2: What is the ideal pH range to ensure my Calcium D-Galactonate remains in solution?

A2: While Calcium D-Galactonate itself is soluble across a reasonably wide pH range, the key consideration is the interaction of the calcium ions with the components of your chosen buffer system. The solubility of calcium salts, in general, is pH-dependent.[5][6][8][9]

Recommended pH Ranges for Common Buffers to Mitigate Calcium Precipitation:

Buffer SystemRecommended pH RangeScientific Rationale
Phosphate Buffers < 7.0This minimizes the concentration of trivalent phosphate (PO₄³⁻) ions, which are the primary culprits in calcium phosphate precipitation.[4]
Carbonate Buffers < 8.0In more alkaline conditions, the concentration of carbonate ions (CO₃²⁻) increases, leading to the formation of insoluble calcium carbonate.
TRIS, HEPES, MOPS 6.5 - 8.5These buffers are generally considered "non-interfering" with calcium ions, offering a broader and safer operational pH range.[7]

Advanced Troubleshooting Guide

Scenario: My Calcium D-Galactonate solution is initially clear but turns cloudy upon storage at 4°C.

This phenomenon is indicative of temperature-dependent precipitation. The solubility of many salts, including calcium salts, can decrease at lower temperatures.[10]

Troubleshooting Decision Tree:

G start Cloudiness observed in solution at 4°C check_buffer Are you using a phosphate or carbonate buffer? start->check_buffer yes_buffer Yes check_buffer->yes_buffer Yes no_buffer No check_buffer->no_buffer No change_buffer Action: Switch to a non-precipitating buffer like TRIS or HEPES. yes_buffer->change_buffer check_concentration Is the concentration of Calcium D-Galactonate high? no_buffer->check_concentration resolved Issue Resolved change_buffer->resolved yes_conc Yes check_concentration->yes_conc Yes no_conc No check_concentration->no_conc No reduce_concentration Action: Lower the working concentration. yes_conc->reduce_concentration warm_before_use Gently warm the solution to room temperature before use. no_conc->warm_before_use reduce_concentration->resolved filter_solution If cloudiness persists after warming, consider sterile filtration (0.22 µm). warm_before_use->filter_solution filter_solution->resolved

Caption: A step-by-step workflow for troubleshooting temperature-induced precipitation.

Protocol for Redissolving Precipitate:

  • Gentle Warming: Warm the solution to room temperature or 37°C using a water bath for even heat distribution. Avoid excessive heat, which could potentially degrade the galactonate.

  • Agitation: While warming, gently stir or swirl the solution to facilitate the redissolving process.

  • pH Adjustment (with caution): If you are using a phosphate buffer and warming is not sufficient, a minor downward adjustment of the pH (e.g., from 7.4 to 7.2) with dilute HCl may be effective. This should be done judiciously as it can impact your experimental parameters.

  • Filtration: If sterility is a concern, once the solution is clear, pass it through a 0.22 µm sterile filter. This should be performed at the temperature at which the compound is fully solubilized to prevent filter clogging.

Scenario: I need to prepare a highly concentrated stock solution of Calcium D-Galactonate.

Creating concentrated stock solutions requires careful attention to the solvent and storage conditions to maintain solubility and stability.

Protocol for High-Concentration Stock Preparation:

  • Solvent Choice: Always begin with high-purity, deionized water as your solvent, rather than directly dissolving in a concentrated buffer.

  • Empirical Solubility Determination: It is prudent to conduct a small-scale pilot experiment to ascertain the practical solubility limit for your specific lot of Calcium D-Galactonate.

  • Dissolution Procedure:

    • Begin with approximately 80% of your final target volume of deionized water.

    • Gradually add the Calcium D-Galactonate powder while continuously stirring.

    • If needed, gentle warming (not exceeding 40°C) can be employed to expedite dissolution.

  • pH Considerations: Calcium D-Galactonate solutions are typically close to neutral. Any necessary pH adjustments for your working solution should be made after diluting the stock into the final buffer.

  • Storage Recommendations:

    • For short-term storage (up to a few days), refrigeration at 4°C is generally acceptable, but be vigilant for signs of precipitation.

    • For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Key Factors Influencing Calcium D-Galactonate Solubility:

G cluster_precipitation_risk Precipitation Risk Factors solubility Calcium D-Galactonate Solubility high_ph High pH (>7.4) in Phosphate Buffer solubility->high_ph low_temp Low Temperature (e.g., 4°C) solubility->low_temp high_conc High Concentration solubility->high_conc ph pH ph->solubility affects temp Temperature temp->solubility affects ions Buffer Ions (e.g., PO₄³⁻, CO₃²⁻) ions->solubility directly impacts conc Concentration conc->solubility determines saturation

Caption: A diagram illustrating the interplay of factors that govern the solubility of Calcium D-Galactonate.

By understanding these fundamental principles and applying the troubleshooting strategies outlined in this guide, you can effectively prevent and resolve issues related to Calcium D-Galactonate precipitation, leading to more reliable and reproducible experimental outcomes.

References

  • Goss, S., Prushko, J., & Bogner, R. (2010). Factors affecting calcium precipitation during neutralisation in a simulated intestinal environment. Journal of Pharmaceutical Sciences, 99(10), 4183-4191.
  • Kubantseva, N., Hartel, R. W., & Swearingen, P. A. (2004). Factors affecting solubility of calcium lactate in aqueous solutions. Journal of Dairy Science, 87(4), 863-867.
  • Chemistry LibreTexts. (2023). Solubility of Salts of Weak Acids: Calcium Salts.
  • He, G., & Guo, S. (2007). Determination of calcium salt solubility with changes in pH and PCO2, simulating varying gastrointestinal environments. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 133-138.
  • He, G., & Guo, S. (2007). Determination of calcium salt solubility with changes in pH and PCO2, simulating varying gastrointestinal environments. Food Chemistry, 105(4), 1433-1438.
  • Interchim. (n.d.). Buffering agents and Buffers.
  • Blasko, A. (2018). Response to "What should be the alternative of phosphate buffer (pH 6.5) to prevent Mercury hydrolysis?".
  • ECHEMI. (n.d.).
  • ResearchGate. (2019).

Sources

Optimization

Improving the solubility of Calcium D-Galactonate for cell culture media

Welcome to the technical support guide for the effective use of Calcium D-Galactonate in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the effective use of Calcium D-Galactonate in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure successful and reproducible results.

Section 1: Troubleshooting Guide - Diagnosing and Solving Solubility Issues

Researchers often encounter difficulties when dissolving Calcium D-Galactonate directly into complex solutions like cell culture media. This guide provides a logical workflow to identify the cause of precipitation and implement the correct solution.

Problem 1: Undissolved particles are visible immediately after adding Calcium D-Galactonate powder to my solvent.

This indicates a primary solubility issue, where the concentration of the compound exceeds its saturation point in the chosen solvent under the current conditions.

Root Cause Analysis & Solution Pathway:

  • Solvent Choice: While Calcium D-Galactonate is water-soluble, its solubility is finite[1]. Avoid attempting to dissolve it directly into complex buffers like Phosphate-Buffered Saline (PBS) or complete cell culture medium, as these contain ions that can react with calcium.

    • Solution: Always start by preparing a concentrated stock solution in high-purity, cell culture grade water.

  • Temperature: The dissolution of many calcium salts is influenced by temperature[2]. While some calcium salts become less soluble in hot water, gentle warming can increase the rate of dissolution[3][4].

    • Solution: Warm the cell culture grade water to 37°C before adding the powder. This can help overcome the initial energy barrier for dissolution without significantly altering the solubility limit[5]. Do not boil the solution.

  • pH of the Solvent: The solubility of calcium salts of weak acids, like galactonic acid, is highly dependent on pH[6][7]. At acidic pH values (e.g., ≤5), solubility is often significantly higher[8].

    • Solution: While drastic pH changes are not recommended for stock solutions intended for cell culture, ensuring your water is neutral to slightly acidic can be beneficial. Standard cell culture grade water (pH 5.0-7.0) is typically sufficient.

Problem 2: My stock solution is clear, but a precipitate forms when I add it to my cell culture medium.

This is a classic case of chemical incompatibility. The precipitate is not Calcium D-Galactonate itself, but a new, insoluble compound formed by a reaction between the calcium ions (Ca²⁺) and components in your medium.

Root Cause Analysis & Solution Pathway:

  • Phosphate-Induced Precipitation: The most common culprits are phosphate ions (PO₄³⁻), which are abundant in many basal media like DMEM and RPMI-1640. Calcium and phosphate readily react to form insoluble calcium phosphate[9][10][11]. The pH of the medium, typically between 7.2 and 7.4, facilitates this reaction[12].

    • Solution: Add the Calcium D-Galactonate stock solution to your basal medium before adding components that contain high concentrations of phosphate, such as fetal bovine serum (FBS) or specific phosphate-containing supplements. Add the stock solution slowly, drop by drop, while gently swirling the medium to allow for rapid dispersal.

  • Bicarbonate-Induced Precipitation: Sodium bicarbonate (NaHCO₃) is used in most media as a pH buffer. Bicarbonate ions can react with calcium to form calcium carbonate (CaCO₃), another poorly soluble salt.

    • Solution: Similar to the strategy for phosphate, add the Calcium D-Galactonate stock solution to the medium before adding the sodium bicarbonate solution. This minimizes the local concentration of reactants.

The following diagram illustrates the decision-making process for preparing and using your Calcium D-Galactonate solution.

G cluster_prep Part 1: Stock Solution Preparation cluster_media Part 2: Addition to Media start Start: Weigh Calcium D-Galactonate solvent Choose Solvent: Use Cell Culture Grade Water ONLY start->solvent heat Apply Gentle Heat? Warm water to 37°C solvent->heat dissolve Dissolve with Stirring heat->dissolve Yes filter Sterile Filter (0.22 µm) dissolve->filter stock_ok Result: Clear, Sterile Stock Solution filter->stock_ok add_stock Add Stock to Basal Medium (e.g., DMEM/RPMI w/o supplements) stock_ok->add_stock swirl Add SLOWLY (dropwise) while gently swirling add_stock->swirl check1 Precipitate Forms? swirl->check1 add_supplements Add other supplements (Serum, Bicarbonate, etc.) check1->add_supplements No troubleshoot Go to Troubleshooting: Check media components (phosphate/bicarbonate) check1->troubleshoot Yes final_media Final sterile medium is ready for use add_supplements->final_media

Caption: Workflow for preparing and adding Calcium D-Galactonate to cell culture media.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of Calcium D-Galactonate I can achieve in water?

While specific solubility data can vary, it is generally considered water-soluble[1]. However, for cell culture applications, it is best practice to prepare a stock solution at a concentration that is 100x to 1000x the final desired concentration in your media. This minimizes the volume of water added to your final culture, preventing significant dilution of media components. A starting point for a stock solution could be in the range of 10-50 mg/mL; always test the solubility limit with a small amount first.

Q2: Can I autoclave my Calcium D-Galactonate stock solution?

It is not recommended. High temperatures from autoclaving can cause degradation of the galactonate sugar moiety and may exacerbate precipitation issues with any trace ions present. Always use sterile filtration with a 0.22 µm filter to sterilize your stock solution.

Q3: Why does precipitation occur in my cell culture media?

The primary cause is the reaction of free calcium ions (Ca²⁺) from your dissolved Calcium D-Galactonate with phosphate (PO₄³⁻) and bicarbonate (HCO₃⁻) ions present in the culture medium. This forms insoluble calcium phosphate and calcium carbonate, respectively.[9]

G CaGal Calcium D-Galactonate (Soluble) CaIon Ca²⁺ (aq) (Free Calcium Ion) CaGal->CaIon dissolves in water GalIon 2x Galactonate⁻ (aq) CaGal->GalIon dissolves in water Precipitate1 Calcium Phosphate (Insoluble Precipitate) CaIon->Precipitate1 forms Precipitate2 Calcium Carbonate (Insoluble Precipitate) CaIon->Precipitate2 forms Media Cell Culture Medium (contains...) Phosphate HPO₄²⁻ / PO₄³⁻ (Phosphate) Media->Phosphate Bicarb HCO₃⁻ (Bicarbonate) Media->Bicarb Phosphate->Precipitate1 forms Bicarb->Precipitate2 forms

Caption: Chemical interactions leading to precipitation in cell culture media.

Q4: Is it better to use serum-free or serum-containing medium?

Serum itself contains phosphates and other components that can contribute to precipitation. However, the proteins in serum can also sometimes chelate or bind calcium, which can paradoxically keep it in solution. The key principle remains the same for both: add the Calcium D-Galactonate stock to the basal medium first, before adding serum or other supplements.

Q5: My protocol requires using Phosphate-Buffered Saline (PBS). What should I do?

Avoid dissolving Calcium D-Galactonate directly in PBS. If your experimental design absolutely requires PBS, you must work with very dilute solutions and be aware that you are operating close to the precipitation threshold. A better alternative is to use a buffer that does not contain phosphate, such as a HEPES-buffered saline solution, if compatible with your cell line.

Section 3: Detailed Experimental Protocol

Protocol: Preparation of a 100x Sterile Stock Solution of Calcium D-Galactonate

This protocol provides a reliable method for preparing a concentrated stock solution. The target concentration should be adjusted based on your final experimental needs.

Materials:

  • Calcium D-Galactonate powder

  • Cell Culture Grade Water (e.g., WFI or equivalent)

  • Sterile 15 mL or 50 mL conical tubes

  • Calibrated scale and weigh boats

  • Magnetic stirrer and stir bar

  • Water bath set to 37°C

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Methodology:

  • Calculation: Determine the mass of Calcium D-Galactonate needed to make your desired volume and concentration (e.g., for 10 mL of a 20 mg/mL stock, you need 200 mg).

  • Preparation: Add the desired volume of cell culture grade water to a sterile conical tube containing a sterile magnetic stir bar.

  • Warming: Place the tube in a 37°C water bath for 15-20 minutes to allow the water to equilibrate to temperature.

  • Dissolution: Place the tube on a magnetic stirrer. Slowly add the pre-weighed Calcium D-Galactonate powder to the vortex. Do not add the powder all at once.

  • Mixing: Allow the solution to stir for 15-30 minutes. The solution should become completely clear. If small particles remain, gentle vortexing may be applied[5].

  • Sterilization: Draw the clear solution into a sterile syringe. Attach the sterile 0.22 µm filter to the syringe tip.

  • Filtration: Dispense the solution through the filter into a new, sterile, and clearly labeled conical tube. This is your final stock solution.

  • Storage: Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage to prevent repeated freeze-thaw cycles.

By following these guidelines and understanding the underlying chemical principles, you can successfully incorporate Calcium D-Galactonate into your cell culture experiments, ensuring the integrity of your media and the validity of your results.

References
  • Ashour, A. (2013). Response to "How to deal with the poor solubility of tested compounds in MTT assay?". ResearchGate. [Link]

  • Durpro. Calcium salts and solubility. Durpro. [Link]

  • Jantarat, C., et al. (2015). Figure 2: Calcium solubility across pH region of ( ) calcium gluconate and ( ) calcium lactate prepared from shrimp shells. ResearchGate. [Link]

  • Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. [Link]

  • ChemBK. Calcium D-galactonate. [Link]

  • Ruipu Biological. (2025). The influence of pH value on the solubility of calcium gluconate. [Link]

  • Shang, P., et al. (1991). Factors to consider in the selection of a calcium supplement. PubMed. [Link]

  • Jordan, M., et al. (1995). Solubility of calcium in cell culture medium at 37 C as a function of pH of the culture medium. ResearchGate. [Link]

  • Jordan, M., et al. (1995). Calcium-phosphate mediated DNA transfer into HEK-293 cells in suspension: Control of physicochemical parameters allows transfection in stirred media. ResearchGate. [Link]

  • Kubantseva, N., et al. (2004). Factors affecting solubility of calcium lactate in aqueous solutions. Journal of Dairy Science. [Link]

  • Tang, R., et al. (2020). A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures. MDPI. [Link]

  • van der Hee, R. M., et al. (2014). Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages. Food and Nutrition Sciences. [Link]

  • Gong, Y., et al. (2017). Optimizing conditions for calcium phosphate mediated transient transfection. PMC. [Link]

  • Ghasemzadeh, I., et al. (2016). Solubility Products of Calcium Isosaccharinate and Calcium Gluconate. ResearchGate. [Link]

  • Kjeldsen, T., et al. (2014). Calcium D-Saccharate: Aqueous Solubility, Complex Formation, and Stabilization of Supersaturation. ResearchGate. [Link]

  • Al-Wahsh, I., et al. (2007). Determination of calcium salt solubility with changes in pH and PCO2, simulating varying gastrointestinal environments. Oxford Academic. [Link]

  • J&K Scientific LLC. Calcium-D-galactonate. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Purification of Calcium D-Galactonate

Welcome to the technical support center for the purification of Calcium D-Galactonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Calcium D-Galactonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure you achieve the highest purity and yield in your experiments.

Foundational Principles of Calcium D-Galactonate Purification

Calcium D-Galactonate, the calcium salt of D-galactonic acid, is often produced through fermentation or chemical synthesis from D-galactose.[1][2] Regardless of the synthesis route, the crude product is typically contaminated with unreacted starting materials, side-products, and residual media components or catalysts. The primary purification strategy revolves around its moderate solubility in water and lower solubility in organic solvents, making crystallization a key technique.[1][2]

Core Purification Workflow

The general workflow for purifying Calcium D-Galactonate involves dissolution of the crude product, treatment to remove specific impurities, crystallization, and finally, drying of the pure crystals. The following diagram illustrates a typical purification sequence.

Calcium D-Galactonate Purification Workflow Crude Crude Calcium D-Galactonate Dissolution Dissolution in Hot Water Crude->Dissolution Treatment Impurity Removal (e.g., Activated Carbon) Dissolution->Treatment Filtration1 Hot Filtration Treatment->Filtration1 Crystallization Cooling & Crystallization Filtration1->Crystallization Filtration2 Crystal Filtration Crystallization->Filtration2 Washing Washing with Cold Solvent Filtration2->Washing Drying Drying Washing->Drying Pure Pure Calcium D-Galactonate Crystals Drying->Pure

Caption: A generalized workflow for the purification of Calcium D-Galactonate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process. The following table provides a quick reference for common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Crystal Yield - Incomplete precipitation due to high solubility in the chosen solvent. - Supersaturation leading to the formation of fine crystals that pass through the filter.[3] - Premature crystallization during hot filtration.- Add a water-miscible anti-solvent (e.g., ethanol, isopropanol) to the cooled solution to decrease solubility. - Cool the solution slowly and avoid agitation to encourage the growth of larger crystals. - Ensure the filtration apparatus is pre-heated before hot filtration.
Discolored Crystals (Yellow/Brown) - Presence of colored organic impurities from the synthesis or fermentation broth. - Caramelization of residual sugars during heating.- Treat the hot, dissolved solution with activated carbon before filtration. - Avoid excessive heating temperatures and durations during dissolution.
Insoluble Particles in the Final Product - Incomplete removal of insoluble impurities during hot filtration. - Precipitation of inorganic salts with low solubility.[4]- Use a finer porosity filter paper or a filter aid (e.g., celite) during hot filtration. - Analyze the insoluble material to identify its composition and trace the source of contamination.
Hazy or Cloudy Filtrate After Hot Filtration - Premature crystallization of Calcium D-Galactonate. - Presence of colloidal impurities.- Re-heat the filtrate to dissolve the crystals and filter again through a pre-heated funnel. - Allow the solution to stand for a period to see if the haze settles, indicating colloidal particles that may be removed by centrifugation.
Final Product Fails Purity Assay (e.g., Titration) - Co-precipitation of other salts or organic impurities. - Incomplete drying, leaving residual solvent.- Perform a second recrystallization. - Wash the crystals thoroughly with an appropriate cold solvent. - Dry the product under vacuum at an appropriate temperature until a constant weight is achieved.
Detailed Experimental Protocols
Protocol 1: Recrystallization of Calcium D-Galactonate

This protocol is a foundational technique for purifying Calcium D-Galactonate.

  • Dissolution: In a suitable flask, add the crude Calcium D-Galactonate to deionized water (e.g., 10-20 mL of water per gram of crude product, adjust as necessary). Heat the mixture with stirring to 80-90°C until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (approximately 1-2% of the solute weight). Stir at 80-90°C for 10-15 minutes.

  • Hot Filtration: Pre-heat a funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. For enhanced crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold deionized water, followed by a wash with a water-miscible organic solvent like ethanol to facilitate drying.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.

Protocol 2: Purity Assessment by Complexometric Titration

This method determines the calcium content in your purified sample.

  • Sample Preparation: Accurately weigh approximately 0.1 g of the dried Calcium D-Galactonate and dissolve it in 50 mL of deionized water. A few drops of dilute hydrochloric acid may be added to ensure complete dissolution.[5]

  • Buffering: Add 2 mL of a pH 10 ammonia-ammonium chloride buffer and a pinch of a suitable indicator (e.g., Eriochrome Black T).

  • Titration: Titrate the solution with a standardized 0.05 M EDTA solution until the color changes from wine-red to a clear blue, indicating the endpoint.[5]

  • Calculation: Calculate the percentage of calcium in the sample and compare it to the theoretical value for pure Calcium D-Galactonate.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing Calcium D-Galactonate?

A1: Water is the most common and effective solvent for the recrystallization of Calcium D-Galactonate due to its favorable temperature-dependent solubility profile.[2] The solubility is significantly higher in hot water compared to cold water, which allows for good recovery upon cooling. Forcing precipitation with a water-miscible anti-solvent like ethanol can increase yield but may also co-precipitate impurities if not done carefully.

Q2: My final product has a persistent yellow tint even after activated carbon treatment. What else can I do?

A2: If activated carbon is insufficient, the color may be due to tightly bound impurities. Consider a second recrystallization with a higher grade of activated carbon. Alternatively, techniques like ion-exchange chromatography can be employed to remove charged impurities that may be colored.[6][7] A weak anion exchange resin could potentially bind colored organic acid impurities.

Q3: How can I remove heavy metal impurities?

A3: Heavy metal impurities can often be reduced by controlling the pH during precipitation. Many heavy metal hydroxides are less soluble than Calcium D-Galactonate at neutral to slightly basic pH. Adjusting the pH of the solution before crystallization may cause these impurities to precipitate out, allowing for their removal by filtration. Additionally, the use of chelating agents can sequester metal ions, although their subsequent removal must be considered.[8]

Q4: Can I use membrane filtration for purification?

A4: Yes, membrane filtration techniques like nanofiltration can be effective.[9] Nanofiltration can separate the divalent calcium ions (as Calcium D-Galactonate) from monovalent salts and smaller organic molecules.[9] This can be particularly useful for desalting the product after a fermentation process.[10]

Q5: What are the ideal conditions for crystal growth to obtain larger, more easily filterable crystals?

A5: To promote the growth of large crystals, slow cooling is crucial. After hot filtration, cover the flask and allow it to cool to room temperature undisturbed. Avoid rapid cooling in an ice bath until a significant amount of crystallization has occurred at room temperature. Seeding the solution with a few small crystals of pure Calcium D-Galactonate can also encourage the growth of larger crystals.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common purification issues.

Troubleshooting Logic start Purification Issue low_yield Low Yield? start->low_yield discolored Discolored Crystals? low_yield->discolored No anti_solvent Add Anti-solvent (e.g., Ethanol) low_yield->anti_solvent Yes slow_cool Slow Cooling & Seeding low_yield->slow_cool Yes insoluble Insoluble Particles? discolored->insoluble No act_carbon Activated Carbon Treatment discolored->act_carbon Yes finer_filter Use Finer Filter or Filter Aid insoluble->finer_filter Yes re_dissolve Re-dissolve and Re-filter Hot insoluble->re_dissolve Yes end Pure Product insoluble->end No anti_solvent->end slow_cool->end ion_exchange Consider Ion Exchange Chromatography act_carbon->ion_exchange If persists ion_exchange->end finer_filter->end re_dissolve->end

Caption: A decision tree for troubleshooting common purification problems.

References

  • Process for the Successive Production of Calcium Galactonate Crystals by Gluconobacter Oxydans. PubMed. [Link]

  • Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. PMC. [Link]

  • Method for purification of calcium carbonate.
  • Calcium D-galactonate. ChemBK. [Link]

  • Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures. PubMed. [Link]

  • ION EXCHANGE CHROMATOGRAPHY. SlideShare. [Link]

  • Integrated Membrane Processes for Separation and Purification of Organic Acid from a Biomass Fermentation Process. ACS Publications. [Link]

  • Method of Analysis for Calcium Carbonate. Pharmaguideline. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Slow lactate gluconate exchange in calcium complexes during precipitation from supersaturated aqueous solutions. PubMed. [Link]

  • Ion-Exchange Chromatography: Basic Principles and Application. PubMed. [Link]

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Optimization

Technical Support Center: Optimizing Delivery of Calcium D-Galactonate in Drug Formulations

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction: The Role of Calcium D-Galactonate in Pharmaceutical Development Calcium D-Galactonate, the calcium salt of D-gala...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Role of Calcium D-Galactonate in Pharmaceutical Development

Calcium D-Galactonate, the calcium salt of D-galactonic acid, is a versatile compound utilized in the pharmaceutical industry for its roles as a stabilizer, gelling agent, and a source of calcium.[1] Its application can be pivotal in enhancing the bioavailability and solubility of drug products, which is a critical factor for effective medication delivery.[1][2] However, like many divalent cation salts, formulating with Calcium D-Galactonate presents a unique set of challenges, from managing solubility and stability to ensuring compatibility with other excipients.

This guide serves as a centralized technical resource, providing in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions. Our goal is to empower researchers and formulators with the practical knowledge needed to overcome common hurdles and unlock the full potential of Calcium D-Galactonate in their drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is Calcium D-Galactonate? A: Calcium D-Galactonate is an organic compound, specifically the calcium salt of D-galactonic acid.[1] It is often found in its pentahydrate form.[3][] In pharmaceutical applications, it's valued for its biocompatibility and non-toxic nature, making it suitable as an excipient in various dosage forms, including tablets and drug delivery systems.[1]

Q2: What are the key physicochemical properties of Calcium D-Galactonate Pentahydrate? A: Understanding the fundamental properties is the first step in successful formulation. Key data is summarized below.

PropertyValueSource
Molecular Formula C12H32CaO19[5]
Molecular Weight 520.45 g/mol [5]
Appearance White crystalline powder[1]
IUPAC Name calcium;bis((2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate);pentahydrate[5]
Solubility Soluble in water. The dissolution of many calcium salts is an exothermic process and they can exhibit lower solubility in hot water compared to cold water.[6][7]
Storage Conditions Store in a dry, cool place (0-8 °C recommended by some suppliers), away from oxidizing agents.[1][6]

Q3: Why is Calcium D-Galactonate used in drug formulations? A: It serves multiple functions. It can be used to improve the bioavailability and solubility of active pharmaceutical ingredients (APIs).[1][2] It also acts as a gelling agent and stabilizer, enhancing the texture and stability of formulations like emulsions.[1] Furthermore, it can be used as a calcium source in nutritional supplements.[1]

Q4: What are the primary formulation challenges associated with Calcium D-Galactonate? A: The main challenges include:

  • Solubility Management: While considered water-soluble, its solubility can be influenced by pH, temperature, and the presence of other ions, potentially leading to precipitation.[7]

  • Chemical Stability: As a sugar acid derivative, it may be susceptible to oxidation or degradation under certain conditions.

  • Excipient Incompatibility: Interactions with other formulation components can affect stability and performance. For example, interactions between APIs and excipients containing reducing sugars can lead to degradation.[8][9]

  • Hygroscopicity: The pentahydrate form indicates a propensity to interact with atmospheric moisture, which must be controlled during manufacturing and storage.

Q5: Are there specific regulatory considerations for using calcium salts in drug products? A: Yes. Regulatory bodies like the U.S. FDA have specific labeling requirements for over-the-counter (OTC) drug products containing calcium. If a single maximum recommended dose contains 20 mg or more of calcium, the calcium content per dosage unit must be declared on the label.[10][11] Furthermore, if the maximum daily dose exceeds 3.2 grams of calcium, a warning is required for individuals with kidney stones or on a calcium-restricted diet.[10][11] The naming convention of the drug product (whether it refers to the active moiety or the salt form) is also subject to regulatory guidance to prevent medication errors.[12][13]

Troubleshooting Guides

This section addresses specific problems encountered during the formulation development process. Each guide follows a logical progression from identifying potential causes to implementing validated solutions.

Guide 1: Poor Aqueous Solubility or Precipitation

Issue: The formulation appears cloudy, or precipitation of Calcium D-Galactonate is observed during preparation or upon storage.

  • pH Effects: The solubility of galactonic acid and its salts is pH-dependent. In more acidic environments, the equilibrium can shift, potentially reducing solubility.

  • Common Ion Effect: The presence of other calcium salts or high concentrations of other electrolytes in the formulation can suppress the dissolution of Calcium D-Galactonate.

  • Temperature: Contrary to many simple salts, some calcium salts exhibit retrograde solubility, meaning they become less soluble as the temperature increases.[7] This is due to the dissolution process being exothermic.

  • Solvent Polarity: The formulation's overall solvent system may not be optimal for maintaining the solubility of a polar, ionic compound like Calcium D-Galactonate.

  • pH Adjustment: Systematically evaluate the formulation's pH. Creating a buffer system can maintain the optimal pH for maximum solubility. Co-formulating with acid-neutralizing materials can also create a more favorable microenvironment for dissolution.[14]

  • Avoid High Concentrations of Other Salts: Review the formulation for other ionic excipients. If possible, reduce their concentration or substitute with non-ionic alternatives.

  • Process Temperature Control: During manufacturing, avoid excessive heating. If heating is necessary to dissolve other components, allow the solution to cool gradually while monitoring for any precipitation.

A Precipitation or Low Solubility Observed B Step 1: Characterize pH Profile (Protocol 1.1) A->B C Is solubility pH-dependent? B->C D Optimize & buffer pH in target range C->D Yes E Step 2: Evaluate Common Ion Effect C->E No J Formulation Optimized D->J F Are other ionic excipients present? E->F G Reduce concentration or substitute with non-ionic excipients F->G Yes H Step 3: Investigate Co-solvents (Protocol 1.2) F->H No G->H I Incorporate pharmaceutically acceptable co-solvents (e.g., Propylene Glycol) H->I I->J cluster_0 Degradation Stressors cluster_1 Degradation Products A Oxidizing Agents (e.g., Peroxides) D Calcium D-Galactonate (Stable Form) A->D B Extreme pH (Acid/Base) B->D C Reducing Sugars + Heat/Moisture C->D E Oxidized Species (e.g., 2-keto-3-deoxy-galactonate) D->E Oxidation F Hydrolysis Products D->F Hydrolysis G Maillard Reaction Products (Discoloration) D->G Maillard Reaction A Select Excipients for Screening B Prepare Binary Mixtures (e.g., 1:1 Drug:Excipient) A->B C Add Water (e.g., 5-10%) to Accelerate Reactions B->C H DSC Analysis (Initial solid-state interaction) B->H t=0 analysis D Store Samples under Stress Conditions (e.g., 40°C/75%RH, 60°C) C->D E Analyze at Time Points (e.g., 1, 2, 4 weeks) D->E F Visual Inspection (Color, Caking) E->F G HPLC Analysis (Assay, Impurities) E->G I Evaluate Results: Is there significant change compared to control? F->I G->I J Excipient is Incompatible I->J Yes K Excipient is Compatible I->K No

Sources

Troubleshooting

Issues with Calcium D-Galactonate as a carbon source for specific bacterial strains

Welcome to the technical support guide for utilizing Calcium D-Galactonate as a carbon source in bacterial cultures. This resource is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for utilizing Calcium D-Galactonate as a carbon source in bacterial cultures. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and troubleshoot common issues encountered during experimentation. Our goal is to provide you with the expertise and practical insights necessary for successful experimental outcomes.

Introduction

D-galactonate, a sugar acid, is a valuable carbon source for various bacterial species, particularly within the Enterobacteriaceae family.[1] Its metabolism is primarily understood through the modified Entner-Doudoroff and De Ley-Doudoroff pathways.[1][2] For many enteric bacteria, the ability to utilize D-galactonate is linked to their capacity to colonize and thrive in specific host environments, such as the mammalian gut.[1][3] However, its successful use in laboratory settings can be challenging. This guide provides a structured approach to identifying and resolving common problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter when using Calcium D-Galactonate in your bacterial cultures.

Q1: My bacterial strain is reported to metabolize D-galactonate, but I'm observing no growth or significantly impaired growth. What are the potential causes?

Several factors could contribute to this issue, ranging from metabolic pathway deficiencies to experimental conditions.

A1: Potential Causes and Troubleshooting Steps:

  • Metabolic Pathway Integrity: While a species may be known to utilize D-galactonate, the specific strain you are using could have mutations in the necessary metabolic pathways. The dgo operon, which encodes the structural genes for D-galactonate transport and metabolism, is crucial.[1][3]

    • Troubleshooting:

      • Genomic Verification: If possible, verify the presence and integrity of the dgo operon and its regulatory gene, dgoR, in your strain's genome.[3]

      • Positive Control: Culture a wild-type strain known to robustly metabolize D-galactonate (e.g., Escherichia coli K-12) under the same conditions to validate your medium and experimental setup.[3]

  • Acclimation of the Bacterial Culture: Bacteria previously grown on a preferred carbon source, like glucose, may exhibit a lag phase or require acclimation when introduced to a less-preferred source like D-galactonate.[4]

    • Troubleshooting:

      • Pre-culture Acclimation: Before your main experiment, grow your strain in a medium containing a low concentration of both glucose and Calcium D-Galactonate. Gradually decrease the glucose concentration over subsequent subcultures to adapt the bacteria to D-galactonate utilization.[4]

  • Media Composition and pH: The composition of your minimal medium is critical. The absence of essential nutrients or an inappropriate pH can inhibit growth. The metabolism of certain carbon sources can also lead to pH changes in the medium, which may inhibit further growth.[5]

    • Troubleshooting:

      • Verify Media Components: Ensure your minimal medium contains all necessary salts, nitrogen sources, and trace elements.[6][7][8][9]

      • Optimal pH: Check and adjust the initial pH of your medium to the optimal range for your bacterial strain.[4]

      • Buffering Capacity: Consider increasing the buffering capacity of your medium if you suspect significant pH shifts during growth.

  • Purity of Calcium D-Galactonate: Impurities in the Calcium D-Galactonate can be toxic to bacteria or inhibit the necessary metabolic pathways.

    • Troubleshooting:

      • Source a High-Purity Reagent: Use a reputable supplier for your Calcium D-Galactonate.

      • Consider Purity Analysis: If problems persist, consider analytical methods to check the purity of your stock, such as gas chromatography-mass spectrometry (GC-MS).[10]

Q2: How can I confirm that my minimal medium is prepared correctly for testing carbon source utilization?

A properly prepared minimal medium is the foundation of any carbon source utilization experiment.

A2: Protocol for Preparing M9 Minimal Medium:

This is a widely used minimal medium for E. coli and other bacteria.

Component Amount for 1L Stock Solution Instructions
5x M9 Salts200 mL64g Na2HPO4-7H2O, 15g KH2PO4, 2.5g NaCl, 5.0g NH4Cl in 1L dH2OAutoclave to sterilize.[8]
Sterile dH2O770 mL-Autoclave to sterilize.
1 M MgSO42 mL24.65g MgSO4-7H2O in 100 mL dH2OAutoclave or filter-sterilize.[8]
1 M CaCl20.1 mL14.7g CaCl2-2H2O in 100 mL dH2OAutoclave or filter-sterilize.[8]
Carbon Source20 mL20% (w/v) solutionFilter-sterilize.

Step-by-Step Assembly (Aseptic Technique is Crucial): [6]

  • To a sterile 1L flask, add 770 mL of sterile dH2O.

  • Add 200 mL of sterile 5x M9 salts.

  • Add 2 mL of sterile 1 M MgSO4.

  • Add 0.1 mL of sterile 1 M CaCl2.

  • Add 20 mL of your filter-sterilized 20% Calcium D-Galactonate solution.

  • Mix gently.

Q3: My bacteria grow on glucose but not on D-galactonate. How does the uptake mechanism differ, and could this be the issue?

Yes, the uptake mechanisms for different sugars can vary significantly between bacterial species and even strains.

A3: Sugar Transport Systems:

  • Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS): Many bacteria use the PTS for the uptake of sugars like glucose, mannose, and fructose.[11][12] The PTS is a multi-component system that transports and phosphorylates the sugar in a single step.[12][13] The phosphorylation state of PTS components also plays a significant regulatory role in carbon metabolism.[13][14][15]

  • Non-PTS Transporters: The uptake of D-galactonate in E. coli is mediated by a specific transporter, DgoT, which is part of the dgo operon.[16] This is not a PTS-mediated transport.

Troubleshooting:

  • Genetic Defect in Transporter: Your strain might have a mutation in the dgoT gene, preventing the uptake of D-galactonate, even if the intracellular metabolic pathway is intact.

  • Regulatory Issues: The expression of the dgo operon, including the transporter, is regulated by the DgoR repressor.[3][17] D-galactonate itself acts as an inducer, causing DgoR to dissociate from the DNA and allowing transcription.[3][17] Mutations in dgoR or the operator site can lead to the inability to express the necessary genes for D-galactonate utilization.[3][17]

Q4: Are there alternative carbon sources I can use if my strain definitively cannot metabolize Calcium D-Galactonate?

A4: Exploring Alternative Carbon Sources:

If your strain lacks the genetic capacity to utilize D-galactonate, you will need to select an alternative carbon source. The choice will depend on the specific metabolic capabilities of your bacterium.

Commonly Utilized Carbon Sources:

  • Monosaccharides: Glucose, fructose, mannose, galactose, xylose, arabinose.[18][19]

  • Disaccharides: Sucrose, lactose, maltose.

  • Sugar Alcohols: Glycerol, sorbitol.[19]

  • Organic Acids: Acetate, citrate, fumarate, succinate.[5][20]

  • Amino Acids: Can serve as both carbon and nitrogen sources.[21]

Selection Strategy:

  • Consult the Literature: Research the known metabolic capabilities of your specific bacterial strain.

  • Phenotypic Microarrays: If available, these can rapidly screen your strain's ability to metabolize a wide range of carbon sources.

  • Empirical Testing: Prepare minimal media with a variety of alternative carbon sources to determine which support optimal growth.

Visualizing Metabolic Pathways and Workflows

To further aid in understanding the underlying biological processes and experimental designs, the following diagrams are provided.

D-Galactonate Metabolism via De Ley-Doudoroff Pathway

De Ley-Doudoroff Pathway Galactonate D-Galactonate KDG 2-keto-3-deoxy-galactonate Galactonate->KDG Dehydratase Pyruvate Pyruvate KDG->Pyruvate Aldolase G3P Glyceraldehyde-3-Phosphate KDG->G3P Aldolase CentralMetabolism Central Metabolism Pyruvate->CentralMetabolism G3P->CentralMetabolism Troubleshooting Workflow Start Poor/No Growth on Calcium D-Galactonate CheckMedium Verify Minimal Medium Preparation and pH Start->CheckMedium PositiveControl Run Positive Control Strain (e.g., E. coli K-12) CheckMedium->PositiveControl Acclimate Acclimate Culture to D-Galactonate PositiveControl->Acclimate CheckPurity Verify Purity of Calcium D-Galactonate Acclimate->CheckPurity GeneticAnalysis Consider Genetic Analysis (dgo operon) CheckPurity->GeneticAnalysis AlternativeSource Select Alternative Carbon Source GeneticAnalysis->AlternativeSource If pathway is absent

Caption: Step-by-step troubleshooting guide for growth issues.

References

  • Wikipedia. (n.d.). PEP group translocation. Retrieved from [Link]

  • Laboratory Notes. (2021, July 28). Preparation of A Minimal Medium. Retrieved from [Link]

  • Sharebiology. (n.d.). Minimal media (Davis formulation). Retrieved from [Link]

  • Saier, M. H., Jr, & Deutscher, J. (2014). The Bacterial Phosphotransferase System: New frontiers 50 years after its discovery. Journal of Molecular Microbiology and Biotechnology, 24(3), 153–160. [Link]

  • Deutscher, J., Francke, C., & Postma, P. W. (2006). The Bacterial Phosphoenolpyruvate:Carbohydrate Phosphotransferase System: Regulation by Protein Phosphorylation and Phosphorylation-Dependent Protein-Protein Interactions. Microbiology and Molecular Biology Reviews, 70(4), 939–1031. [Link]

  • Karimi-Avargani, M. (2015, March 23). What is the method of preparation and components of minimal media to grow bacteria? ResearchGate. Retrieved from [Link]

  • Deutscher, J., Aké, F. M., Derkaoui, M., Zébré, A. C., Cao, T. N., Bouraoui, H., ... & Joyet, P. (2014). The bacterial phosphotransferase system: a perfect link of sugar transport and signal transduction. Research in Microbiology, 165(5), 349-359. [Link]

  • UConn Health. (n.d.). Protocol for minimal medium cell growths. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Minimal Salts Media. Retrieved from [Link]

  • Stülke, J., & Hillen, W. (2000). How Phosphotransferase System-Related Protein Phosphorylation Regulates Carbohydrate Metabolism in Bacteria. Microbiology and Molecular Biology Reviews, 64(4), 729–781. [Link]

  • Wong, T. Y., & Yao, X. T. (1994). The DeLey-Doudoroff Pathway of Galactose Metabolism in Azotobacter Vinelandii. Applied and Environmental Microbiology, 60(6), 2065–2068. [Link]

  • Singh, B., Arya, G., Kundu, N., Sangwan, A., Nongthombam, S., & Chaba, R. (2019). Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. Journal of Bacteriology, 201(4), e00552-18. [Link]

  • Cutright, T. (2015, October 7). Why do my bacteria not grow on their carbon source? ResearchGate. Retrieved from [Link]

  • Singh, S., Mishra, R., Kakkar, R. A., Singla, S., & Chaba, R. (2025). Functional consequences of genetic variations in DgoR, a GntR/FadR family transcriptional repressor of D-galactonate metabolism in Escherichia coli. Journal of Bacteriology, 207(6). [Link]

  • Singh, S., & Chaba, R. (2024). D-galactonate metabolism in enteric bacteria: a molecular and physiological perspective. Current Opinion in Microbiology, 81, 102524. [Link]

  • Wikipedia. (n.d.). Entner–Doudoroff pathway. Retrieved from [Link]

  • Kersters, K., & De Ley, J. (1968). The occurrence of the Entner-Doudoroff pathway in bacteria. Antonie Van Leeuwenhoek, 34(4), 393–408. [Link]

  • National Agricultural Library. (n.d.). Physiology, Biochemistry and Molecular Genetics of Entner-Doudoroff Metabolism in Escherichia coli. Retrieved from [Link]

  • Singh, B., Arya, G., Kundu, N., Sangwan, A., Nongthombam, S., & Chaba, R. (2019). Molecular and Functional Insights Into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. Journal of Bacteriology, 201(4). [Link]

  • Martínez-García, E., et al. (2020). Carbon Source Influence on Extracellular pH Changes along Bacterial Cell-Growth. Applied Sciences, 10(21), 7721. [Link]

  • Wu, C., et al. (2021). Rewiring the microbial metabolic network for efficient utilization of mixed carbon sources. Biotechnology for Biofuels, 14(1), 1-17. [Link]

  • Dugat-Bony, E., et al. (2016). Expression of the D-galactonate catabolism pathway of the bacteria in the mini-cheeses. ResearchGate. Retrieved from [Link]

  • Kuivanen, J., et al. (2019). Identification of a D-galacturonate reductase efficiently using NADH as a cofactor. Enzyme and Microbial Technology, 128, 1-7. [Link]

  • Chakrabarty, A. M. (2010). The Entner-Doudoroff Pathway Is Obligatory for Gluconate Utilization and Contributes to the Pathogenicity of Vibrio cholerae. Journal of Bacteriology, 192(19), 5134-5142. [Link]

  • ResearchGate. (n.d.). Transport and degradation pathways of the sugar acids galacturonate, glucuronide, and galactonate. Retrieved from [Link]

  • Lorenz, M. C., et al. (2020). Multiple Alternative Carbon Pathways Combine To Promote Candida albicans Stress Resistance, Immune Interactions, and Virulence. mBio, 11(1), e03070-19. [Link]

  • ResearchGate. (n.d.). Key carbon sources that were not metabolized by the E. coli O157:H7 hns.... Retrieved from [Link]

  • Niedz, R. P., & Evens, T. J. (2023). Alternative carbon sources for the production of plant cellular agriculture: a case study on acetate. Frontiers in Plant Science, 14, 1269335. [Link]

  • Tsien, R. Y. (1990). U.S. Patent No. 5,262,330. Washington, DC: U.S.
  • Schadewaldt, P., et al. (2004). Galactonate determination in urine by stable isotope dilution gas chromatography-mass spectrometry. Journal of Chromatography B, 801(2), 249-255. [Link]

  • ResearchGate. (2025, August 6). Glucose becomes one of the worst carbon sources for E.coli on poor nitrogen sources due to suboptimal levels of cAMP. Retrieved from [Link]

  • Intact Genomics. (n.d.). Bacterial Transformation Troubleshooting. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of Calcium D-Galactonate in Formulations

Welcome to the technical support center for Calcium D-Galactonate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Calcium D-Galactonate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to optimize the bioavailability of your formulations.

Section 1: Understanding the Bioavailability of Calcium D-Galactonate

Calcium D-Galactonate is a water-soluble organic calcium salt.[1][] While its solubility is a positive attribute for formulation, achieving optimal bioavailability is a multifaceted challenge influenced by physiological and formulation-specific factors.[3][4] Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For orally administered compounds like Calcium D-Galactonate, this is primarily influenced by its absorption and metabolism.

Key factors affecting the bioavailability of calcium supplements include stomach acidity, the presence of food, vitamin D levels, age, and certain dietary components like phytates and oxalates that can inhibit absorption.[5][6]

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the formulation of Calcium D-Galactonate.

Q1: What are the primary challenges in enhancing the oral bioavailability of Calcium D-Galactonate?

A1: The primary challenges, despite its water solubility, revolve around its interaction with the gastrointestinal (GI) environment and its transport across the intestinal epithelium. Factors such as transit time, pH changes in the GI tract, and potential interactions with food components can all impact absorption.[5][7] Furthermore, like many divalent cations, calcium absorption is a saturable process, meaning that high concentrations do not necessarily translate to proportionally higher absorption.[6]

Q2: How does the chemical form of calcium, such as D-Galactonate, influence its absorption?

A2: The organic anion, D-Galactonate, can influence the local environment in the gut and the solubility of the calcium salt under different pH conditions. While Calcium D-Galactonate is generally water-soluble, its behavior in the complex milieu of the GI tract can differ from simple aqueous solutions. The absorption of different calcium forms can vary, with some being more dependent on stomach acid for dissolution.[5][6]

Q3: Can co-administering other agents, like Vitamin D, improve the bioavailability of Calcium D-Galactonate?

A3: Absolutely. Vitamin D is crucial for the absorption of calcium from the gut.[5] It stimulates the synthesis of calcium-binding proteins in the intestinal epithelial cells, which are essential for the active transport of calcium into the bloodstream. Therefore, ensuring adequate Vitamin D levels in the formulation or co-administration is a key strategy.

Q4: What is the role of excipients in the formulation, and how can they impact bioavailability?

A4: Excipients are critical. They can influence the dissolution rate, stability, and local environment of the Calcium D-Galactonate. For instance, disintegrants can speed up tablet breakdown, while certain binders may slow the release. It is crucial to select excipients that are compatible with Calcium D-Galactonate and do not hinder its absorption. Some specialized excipients can even act as permeation enhancers.[8][9]

Troubleshooting Guide

This section provides solutions to specific experimental issues you might face.

Issue 1: Low in vivo bioavailability despite good in vitro dissolution.
  • Potential Cause A: Poor Permeability. While soluble, the large, hydrophilic nature of the galactonate salt may limit its passive diffusion across the intestinal epithelium.

  • Troubleshooting Steps:

    • Incorporate Permeation Enhancers: These are compounds that temporarily alter the permeability of the intestinal barrier to allow for greater drug absorption.[8][10][11] Examples include certain fatty acids, surfactants, and chitosan derivatives.[8][9][12] However, their use requires careful toxicity and irritation assessment.[9]

    • Lipid-Based Formulations: Encapsulating Calcium D-Galactonate in liposomes or lipid-based nanoparticles can facilitate its transport across the intestinal membrane.[13][14][15][16] Liposomes can protect the compound from degradation in the GI tract and may enhance uptake.[13][14]

  • Potential Cause B: Pre-systemic Metabolism. The compound may be subject to metabolism in the gut wall or liver before reaching systemic circulation.

  • Troubleshooting Steps:

    • Investigate Metabolic Pathways: Conduct in vitro metabolism studies using liver microsomes or intestinal S9 fractions to identify potential metabolic pathways.

    • Prodrug Approach: While more complex, designing a prodrug of D-galactonic acid could temporarily mask the active molecule, altering its absorption and metabolic profile.

Issue 2: High variability in bioavailability between subjects.
  • Potential Cause A: Influence of Food. The presence and type of food can significantly alter gastric emptying time and intestinal pH, leading to variable absorption.

  • Troubleshooting Steps:

    • Controlled Food-Effect Studies: Conduct bioavailability studies under both fed and fasted conditions to quantify the impact of food.

    • Formulation Design for Controlled Release: Develop a controlled-release formulation that releases the Calcium D-Galactonate over an extended period, minimizing the impact of variable gastric emptying.

  • Potential Cause B: Genetic differences in absorption pathways.

  • Troubleshooting Steps:

    • Population Pharmacokinetic (PK) Modeling: Utilize population PK modeling to identify covariates (e.g., genetic markers, demographics) that may explain the variability.

Issue 3: Formulation instability leading to poor bioavailability.
  • Potential Cause: Degradation in the GI tract. The acidic environment of the stomach or enzymatic activity in the intestine could potentially degrade the D-galactonate moiety.

  • Troubleshooting Steps:

    • Enteric Coating: Apply an enteric coating to the formulation to protect it from the acidic stomach environment and ensure its release in the more neutral pH of the small intestine.[17]

    • Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles can offer protection from degradation and improve stability.[12][18][19][][21]

Experimental Protocols

Protocol 1: Preparation of Liposomal Calcium D-Galactonate

This protocol describes the thin-film hydration method for encapsulating Calcium D-Galactonate in liposomes.

  • Lipid Film Formation: Dissolve a suitable lipid mixture (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a volatile organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous solution of Calcium D-Galactonate by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

Protocol 2: In Vitro Permeability Assay using Caco-2 Cells

This assay is a well-established model to predict intestinal drug absorption.[22]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study: Add the Calcium D-Galactonate formulation to the apical (AP) side of the monolayer. At predetermined time points, collect samples from the basolateral (BL) side.

  • Quantification: Analyze the concentration of Calcium D-Galactonate in the basolateral samples using a suitable analytical method (e.g., HPLC, ICP-MS for calcium).

  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to estimate the permeability of the compound.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies

Formulation StrategyMechanism of ActionPotential AdvantagesPotential Challenges
Micronization Increases surface area for dissolution.[23][24]Simple, cost-effective.[25]May not be effective for highly soluble compounds.
Permeation Enhancers Increase permeability of the intestinal epithelium.[8][10]Can significantly increase absorption of poorly permeable drugs.[8][26]Potential for toxicity and membrane damage.[9]
Liposomal Encapsulation Solubilizes and protects the drug, can enhance cellular uptake.[13][14][15]Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs.[13]Structural instability in the GI tract, potential for low permeability of the liposome itself.[13]
Nanoparticles Increase surface area, can be surface-modified for targeted delivery.[25]Improved solubility and stability, potential for targeted delivery and controlled release.[12][18][19]Manufacturing scalability, long-term toxicity concerns.[21]

Visualization of Concepts

Diagram 1: Factors Influencing Oral Bioavailability

G cluster_formulation Formulation Factors cluster_physiological Physiological Factors F1 Physicochemical Properties (Solubility, Particle Size) Absorption Absorption (Intestinal Epithelium) F1->Absorption F2 Excipients (Binders, Disintegrants) F2->Absorption F3 Dosage Form (Tablet, Capsule, Liposome) F3->Absorption P1 GI pH P1->Absorption P2 Gastric Emptying P2->Absorption P3 Intestinal Motility P3->Absorption P4 Enzymatic Degradation P4->Absorption P5 Food Effects P5->Absorption P6 Disease State P6->Absorption Drug Oral Administration of Calcium D-Galactonate Drug->F1 Drug->F2 Drug->F3 Drug->Absorption Metabolism First-Pass Metabolism (Gut Wall, Liver) Absorption->Metabolism Systemic Systemic Circulation (Bioavailability) Metabolism->Systemic

Caption: Key formulation and physiological factors affecting the oral bioavailability of Calcium D-Galactonate.

Diagram 2: Experimental Workflow for Bioavailability Enhancement

G cluster_strategies Enhancement Strategies cluster_testing In Vitro / In Vivo Testing Start Initial Formulation (Low Bioavailability) S1 Particle Size Reduction (Micronization) Start->S1 S2 Permeation Enhancers Start->S2 S3 Lipid-Based Systems (Liposomes, Nanoparticles) Start->S3 T1 Dissolution Testing S1->T1 S2->T1 S3->T1 T2 Caco-2 Permeability Assay T1->T2 T3 Animal PK Studies T2->T3 IVIVC In Vitro-In Vivo Correlation (IVIVC) T3->IVIVC End Optimized Formulation (Enhanced Bioavailability) IVIVC->End Iterative Optimization

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an Analytical Method for Calcium D-Galactonate Quantification

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of Calcium D-Galactonate, a critical component in various pharmaceutical formulations. Designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of Calcium D-Galactonate, a critical component in various pharmaceutical formulations. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method validation, offering supporting experimental data and explaining the rationale behind experimental choices. Our focus is to equip you with the knowledge to establish a robust, reliable, and accurate analytical method in your laboratory.

Introduction: The Imperative of Method Validation

In pharmaceutical development and quality control, the precise quantification of active pharmaceutical ingredients (APIs) and excipients is paramount. Calcium D-Galactonate, a salt of galactonic acid, serves diverse functions in drug formulations. An unvalidated analytical method can lead to inconsistent and erroneous results, potentially compromising product quality, safety, and efficacy.[1][2] Therefore, validating an analytical method is not merely a regulatory requirement but a scientific necessity to ensure data integrity.[1][3]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] This guide will walk you through a comprehensive validation process for a High-Performance Liquid Chromatography (HPLC) method for Calcium D-Galactonate quantification, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[4][5][6]

Method Selection: Why HPLC is the Preferred Choice

Several analytical techniques can be employed for the quantification of organic acids and their salts. These include titrimetric methods, atomic absorption spectrometry, and chromatographic techniques.[7][8] While titrimetric and atomic absorption methods can determine the calcium content, they lack the specificity to quantify the intact Calcium D-Galactonate molecule.[7]

High-Performance Liquid Chromatography (HPLC) emerges as the most suitable technique due to its high resolving power, sensitivity, and specificity.[9] For a hydrophilic organic acid like D-galactonic acid, several HPLC modes can be considered:

  • Ion-Exchange Chromatography (IEC): This is a commonly used mode for organic acid analysis, separating molecules based on their charge.[10]

  • Reversed-Phase (RP) HPLC: While organic acids are often too hydrophilic for traditional RP columns, newer column chemistries, such as those with aqueous C18 (AQ-C18) stationary phases, allow for the retention and separation of polar compounds in 100% aqueous mobile phases.[9][10][11]

For this guide, we will focus on a Reversed-Phase HPLC method with UV detection . This approach is widely accessible, robust, and provides the necessary selectivity for quantifying Calcium D-Galactonate in the presence of potential impurities and degradation products.[11][12]

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process that encompasses several key parameters. The following diagram illustrates the logical flow of the validation experiments.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob

Caption: A streamlined workflow for analytical method validation.

Experimental Protocols and Data Analysis

This section provides detailed protocols for each validation parameter, along with hypothetical experimental data presented in a clear and comparative format.

Specificity: Ensuring Unambiguous Quantification

Causality Behind the Choice: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[2][13] This is the foundational step; without specificity, all other validation parameters are meaningless.

Experimental Protocol:

  • Blank Analysis: Analyze a sample of the mobile phase to ensure no interfering peaks are present at the retention time of Calcium D-Galactonate.

  • Placebo Analysis: Prepare and analyze a placebo sample containing all the excipients of the formulation without the Calcium D-Galactonate.

  • Forced Degradation Studies: Subject a sample of Calcium D-Galactonate to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure that the degradation product peaks do not interfere with the main analyte peak.

Acceptance Criteria: The chromatogram of the blank and placebo should show no significant peaks at the retention time of Calcium D-Galactonate. In the forced degradation studies, the peak for Calcium D-Galactonate should be spectrally pure and well-resolved from any degradation product peaks.

Linearity and Range: Establishing a Proportional Response

Causality Behind the Choice: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range.[4][13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of Calcium D-Galactonate at different concentrations, typically spanning 80% to 120% of the expected sample concentration.[4]

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.

Data Presentation:

Concentration (mg/mL)Peak Area (n=3)Mean Peak Area
0.81205, 1210, 12081207.7
0.91355, 1360, 13581357.7
1.01505, 1512, 15081508.3
1.11658, 1665, 16621661.7
1.21810, 1818, 18151814.3

Acceptance Criteria: A correlation coefficient (r) of ≥ 0.999 is generally considered acceptable. The y-intercept should be close to zero.

Accuracy: Closeness to the True Value

Causality Behind the Choice: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It provides an assurance that the method is measuring the correct amount of the analyte.

Experimental Protocol:

  • Prepare placebo samples spiked with known amounts of Calcium D-Galactonate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation:

Spiked LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% RecoveryMean % Recovery
80%0.800.79, 0.81, 0.8098.8, 101.3, 100.0100.0
100%1.000.99, 1.01, 1.0099.0, 101.0, 100.0100.0
120%1.201.19, 1.21, 1.2099.2, 100.8, 100.0100.0

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Precision: Measuring the Degree of Scatter

Causality Behind the Choice: Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.[13] It is a measure of the method's reproducibility under the same operating conditions over a short interval of time (repeatability) and within the same laboratory over a longer period (intermediate precision).

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six replicate samples of Calcium D-Galactonate at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the two sets of experiments.

Data Presentation:

ParameterRepeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Mean Concentration (mg/mL)1.0021.005
Standard Deviation0.0080.009
% RSD0.8%0.9%

Acceptance Criteria: The % RSD for both repeatability and intermediate precision should not exceed a pre-defined limit, typically 2.0%.

Robustness: Capacity to Remain Unaffected by Small Variations

Causality Behind the Choice: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4][14] This provides an indication of the method's reliability during normal usage.[4]

Experimental Protocol:

  • Identify critical method parameters that could potentially vary during routine use (e.g., mobile phase composition, pH, column temperature, flow rate).[14]

  • Deliberately vary these parameters within a small, realistic range.[14]

  • Analyze a standard solution under each of the varied conditions.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor, resolution). Youden's test is a reliable method to evaluate the robustness of analytical methods.[15]

Data Presentation:

ParameterNominal ValueVariationEffect on Peak Area (% Change)Effect on Retention Time (% Change)
Mobile Phase Composition50:50 A:B52:48 and 48:52± 1.2%± 2.5%
pH3.02.8 and 3.2± 0.8%± 1.5%
Column Temperature30 °C28 °C and 32 °C± 0.5%± 1.0%
Flow Rate1.0 mL/min0.9 mL/min and 1.1 mL/min± 1.5%± 3.0%

Acceptance Criteria: The system suitability parameters should remain within the pre-defined acceptance criteria for all the tested variations.

Inter-relationship of Validation Parameters

The validation parameters are not independent entities but are interconnected. The following diagram illustrates these relationships, emphasizing how a change in one can impact the others.

Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity enables Accuracy Accuracy Linearity->Accuracy supports Range Range Linearity->Range defines Precision Precision Accuracy->Precision requires Robustness Robustness Precision->Robustness is tested by Robustness->Specificity can affect

Caption: The interconnected nature of analytical method validation parameters.

Conclusion: A Foundation for Reliable Data

The validation of an analytical method for Calcium D-Galactonate quantification is a rigorous but essential process. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, researchers can establish a high degree of assurance that the method will consistently produce reliable and accurate data.[1][3] This guide provides a comprehensive framework and practical insights to navigate the complexities of method validation, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Analytical method validation: A brief review. ResearchGate. Available at: [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element. Available at: [Link]

  • Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • A Guide to Analytical Method Validation. SCION Instruments. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Validated RP-HPLC Method for Identification and Simultaneous Quantitation of Calcium Gluconate and Calcium Phospholactate in Combined Dosage Form. JSM Central. Available at: [Link]

  • Analytical Methods for Organic Acids. Shimadzu. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. Available at: [Link]

  • Implementing Robustness Testing for HPLC Methods. Separation Science. Available at: [Link]

  • Determination of Organic Acids in Orange Fruit by HPLC. ResearchGate. Available at: [Link]

  • CALCIUM/TRITIMETRIC. USDA. Available at: [Link]

  • Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. SciELO. Available at: [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. Available at: [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. Available at: [Link]

  • HPLC Separation Robustness and Ruggedness. Agilent. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

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Comparative

Guide to Comparing the Effects of Calcium D-Galactonate and Sodium Galactonate on Bacterial Growth

An In-Depth Comparative Analysis for Researchers This guide provides a comprehensive comparison of Calcium D-Galactonate and sodium galactonate, focusing on their distinct effects on bacterial physiology and growth. We w...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Researchers

This guide provides a comprehensive comparison of Calcium D-Galactonate and sodium galactonate, focusing on their distinct effects on bacterial physiology and growth. We will move beyond simple observations to dissect the underlying mechanisms, offering researchers a robust framework for experimental design and data interpretation. Our approach is grounded in established biochemical principles and supported by detailed experimental protocols.

Foundational Concepts: The Roles of Galactonate, Calcium, and Sodium in Bacterial Metabolism

A nuanced understanding of how bacteria interact with Calcium D-Galactonate versus sodium galactonate requires an appreciation for each component's individual role. The common ion, D-galactonate, serves as a nutrient, while the counter-ions, calcium (Ca²⁺) and sodium (Na⁺), exert their own profound and distinct effects on bacterial physiology.

D-Galactonate: A Valuable Carbon Source for Enteric Bacteria

D-galactonate is a sugar acid utilized by various bacteria, most notably Escherichia coli, as a source of carbon and energy.[1][2] Its metabolism is governed by the dgo operon, which encodes the necessary transporter and enzymes.[1][2] Bacteria capable of this metabolism transport D-galactonate into the cytoplasm and degrade it through a modified Entner-Doudoroff pathway, ultimately yielding pyruvate and glyceraldehyde-3-phosphate, which enter central metabolism.[2][3][4] Therefore, for bacteria possessing the dgo operon, both Calcium D-Galactonate and sodium galactonate can serve as growth substrates.

Galactonate_Metabolism cluster_outside Extracellular Space cluster_inside Bacterial Cytoplasm Galactonate_Salt Calcium D-Galactonate or Sodium Galactonate DgoT DgoT Transporter Galactonate_Salt->DgoT Transport D_Galactonate D-Galactonate DgoT->D_Galactonate DgoD DgoD (Dehydratase) D_Galactonate->DgoD Intermediate1 2-dehydro-3-deoxy- D-galactonate DgoD->Intermediate1 DgoK DgoK (Kinase) Intermediate1->DgoK Intermediate2 2-dehydro-3-deoxy- D-galactonate-6-P DgoK->Intermediate2 DgoA DgoA (Aldolase) Intermediate2->DgoA Products Glyceraldehyde-3-P + Pyruvate DgoA->Products Metabolism Central Metabolism Products->Metabolism

Caption: D-Galactonate metabolic pathway in E. coli.

The Role of Calcium (Ca²⁺): A Structural and Signaling Ion

Calcium is indispensable for many bacterial functions. It is not merely a passive counter-ion but an active participant in cellular processes:

  • Cell Wall and Membrane Stability: Ca²⁺ ions are crucial for the structural integrity of the bacterial cell wall, particularly in Gram-positive bacteria, by cross-linking teichoic acids and peptidoglycan.[5]

  • Biofilm Formation: Calcium plays a significant role in the formation and structural stability of biofilms for a wide range of bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[6][7] It achieves this by cross-linking extracellular polymeric substances (EPS) like extracellular DNA (eDNA) and polysaccharides.[7]

  • Signaling and Regulation: Intracellular calcium concentrations in bacteria are tightly regulated and function in signaling pathways that control motility, transport, and gene expression.[8][9][10]

The Role of Sodium (Na⁺): Bioenergetics and Osmotic Stress

Sodium's role is multifaceted and highly dependent on its concentration:

  • Nutrient Transport: Many bacteria utilize a sodium motive force, in addition to the proton motive force, to power the transport of nutrients like amino acids and sugars across the cell membrane.[11]

  • pH Homeostasis: Sodium/proton antiporters are vital for maintaining cytoplasmic pH, especially in alkaline environments.[11]

  • Osmotic Stress: Elevated concentrations of sodium chloride are known to inhibit the growth of many non-halophilic bacteria by inducing osmotic stress and specific ion toxicity.[12][13] This forces the cell to expend significant energy on accumulating compatible solutes to maintain turgor pressure.

Cation_Effects cluster_Ca Calcium (Ca²⁺) Effects cluster_Na Sodium (Na⁺) Effects Ca_Source Calcium D-Galactonate Ca_Effect1 Cell Wall Stabilization Ca_Source->Ca_Effect1 Ca_Effect2 Biofilm Matrix Cross-linking Ca_Source->Ca_Effect2 Ca_Effect3 Intracellular Signaling Ca_Source->Ca_Effect3 Na_Source Sodium Galactonate Na_Effect1 Nutrient Co-transport Na_Source->Na_Effect1 Na_Effect2 pH Homeostasis Na_Source->Na_Effect2 Na_Effect3 Osmotic Stress (at high conc.) Na_Source->Na_Effect3

Caption: Distinct physiological effects of Ca²⁺ and Na⁺ ions.

Comparative Experimental Analysis: A Head-to-Head Evaluation

The primary difference in the effects of these two compounds arises from the distinct physiological roles of their respective cations. While both can support growth by providing galactonate, the overall outcome on bacterial proliferation and phenotype can diverge significantly.

Impact on Growth Kinetics
  • At Low to Moderate Concentrations (Nutrient Utilization): For bacteria like E. coli K-12 grown in a minimal medium where galactonate is the sole carbon source, both salts are expected to support growth. The growth rate may be comparable, assuming equimolar concentrations of the galactonate anion are provided. However, the presence of Ca²⁺ from Calcium D-Galactonate might confer a slight advantage by enhancing cell envelope stability.[5]

  • At High Concentrations (Inhibitory Effects): Sodium galactonate is predicted to become inhibitory at lower molar concentrations than Calcium D-Galactonate for most standard laboratory strains. This is due to the potent osmotic stress exerted by excess Na⁺ ions, which can impede cellular processes.[12] While very high concentrations of any salt will eventually be inhibitory, the threshold for sodium is generally lower.[14]

Influence on Biofilm Formation

This is where a major divergence is expected.

  • Calcium D-Galactonate: Is likely to promote or enhance biofilm formation in many species.[7] The Ca²⁺ ions can act as cross-linking agents for the EPS matrix, leading to a more robust and structured biofilm.[6]

  • Sodium Galactonate: The effect is less direct. While some Na⁺ is necessary for cellular function, high concentrations can inhibit the growth required to establish a mature biofilm. Its role is not primarily structural in the same way as calcium's.

Summary of Expected Outcomes

The following table summarizes the anticipated results from a comparative growth assay.

ParameterCalcium D-GalactonateSodium GalactonateRationale
Growth Support (Low Conc.) EffectiveEffectiveBoth provide D-galactonate as a carbon source.[2]
Maximal Cell Density (OD) Potentially higherLower, especially at elevated concentrationsCa²⁺ may enhance cell stability[5]; high Na⁺ induces growth-limiting osmotic stress.[12]
Growth Inhibition Threshold High Molar ConcentrationLower Molar ConcentrationOsmotic and ionic stress from Na⁺ is a more potent inhibitor for non-halophiles.[14]
Biofilm Enhancement HighLow / IndirectCa²⁺ is a key structural component of the biofilm matrix.[7]

Experimental Protocol: Quantifying the Effects on Bacterial Growth Kinetics

To empirically validate these comparisons, a standardized bacterial growth kinetics assay is essential. This protocol provides a robust method for comparing the effects of Calcium D-Galactonate and sodium galactonate using a microplate reader, which allows for high-throughput and reproducible data collection.[15][16]

Objective

To measure and compare the specific growth rate (μ) and maximum culture density (ODmax) of E. coli K-12 in M9 minimal medium supplemented with varying concentrations of Calcium D-Galactonate or sodium galactonate as the sole carbon source.

Materials
  • Escherichia coli K-12 (e.g., strain MG1655)

  • Luria-Bertani (LB) broth

  • M9 minimal medium (5X salts, MgSO₄, CaCl₂)

  • Sterile 20% (w/v) D-glucose solution

  • Sterile 1 M Calcium D-Galactonate stock solution

  • Sterile 1 M sodium galactonate stock solution

  • Sterile 96-well flat-bottom microplates

  • Microplate reader with temperature control (37°C) and shaking capability

Step-by-Step Methodology
  • Inoculum Preparation (Day 1):

    • Inoculate a single colony of E. coli K-12 into 5 mL of LB broth.

    • Incubate overnight at 37°C with shaking (220 rpm). This creates a stationary phase starter culture.[17][18]

  • Experimental Setup (Day 2):

    • Cell Preparation: Pellet the overnight culture by centrifugation (5000 x g, 5 min). Wash the pellet twice with sterile M9 salts buffer (M9 medium without a carbon source) to remove residual LB. Resuspend the final pellet in M9 salts buffer.

    • Standardization: Dilute the washed cell suspension in M9 salts buffer to a starting Optical Density at 600 nm (OD₆₀₀) of ~0.1. This standardized inoculum is critical for reproducible results.[19]

    • Plate Layout: In a 96-well plate, prepare the following conditions in triplicate (200 µL final volume per well):

      • Negative Control: 180 µL M9 medium (with MgSO₄/CaCl₂) + 20 µL standardized inoculum.

      • Positive Control: 160 µL M9 medium + 20 µL 20% Glucose + 20 µL standardized inoculum (Final glucose conc. 2%).

      • Test Conditions: Prepare serial dilutions of Calcium D-Galactonate and sodium galactonate in M9 medium to achieve a range of final concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM). Add 20 µL of the standardized inoculum to each well.

    • Blanking: Include triplicate wells for each media condition containing no cells to serve as blanks.

  • Data Acquisition:

    • Place the 96-well plate in a microplate reader pre-heated to 37°C.

    • Incubate for 18-24 hours with continuous orbital shaking.

    • Measure the OD₆₀₀ of each well every 20-30 minutes.[18]

  • Data Analysis:

    • Subtract the average blank OD from all experimental wells for each time point.

    • Plot the corrected OD₆₀₀ versus time on a semi-logarithmic scale.[20][21]

    • Identify the exponential growth phase (the linear portion of the semi-log plot).

    • Calculate the specific growth rate (μ) from the slope of this linear region.

    • Determine the maximum OD (ODmax) reached for each condition.

Experimental_Workflow cluster_Day1 Day 1: Inoculum Prep cluster_Day2 Day 2: Assay Setup & Execution cluster_Analysis Data Analysis A1 Inoculate E. coli in LB Broth A2 Incubate Overnight (37°C, shaking) A1->A2 B1 Wash & Resuspend Cells in M9 Salts A2->B1 B2 Standardize Inoculum (OD₆₀₀ ≈ 0.1) B1->B2 B3 Prepare Serial Dilutions in 96-Well Plate (Controls, Ca-Gal, Na-Gal) B2->B3 B4 Inoculate Plate B3->B4 B5 Incubate in Microplate Reader (37°C, shaking, OD readings) B4->B5 C1 Plot Growth Curves (OD vs. Time) B5->C1 C2 Calculate Specific Growth Rate (µ) C1->C2 C3 Determine Max OD C1->C3

Caption: Workflow for bacterial growth kinetics assay.

Conclusion and Future Directions

The choice between Calcium D-Galactonate and sodium galactonate in bacterial growth studies is not trivial. While both can act as a carbon source, their effects diverge due to the distinct roles of their counter-ions.

  • Calcium D-Galactonate should be considered when investigating processes where cell structure, stability, or biofilm formation are relevant variables. Its effect is primarily nutritional and structural.

  • Sodium Galactonate is a suitable carbon source, but researchers must remain vigilant of the concentration-dependent effects of sodium, particularly the potential for growth inhibition via osmotic stress.

Future research should extend this comparison to a broader range of bacterial species, including pathogens and commensals, to understand species-specific responses. Direct quantification of biofilm biomass (e.g., via crystal violet staining) in the presence of each compound would provide definitive evidence for their differential roles in community development. Finally, transcriptomic studies (RNA-seq) could reveal the precise genetic pathways activated or repressed by the ionic and osmotic stresses unique to each compound.

References

  • D-galactonate metabolism in enteric bacteria: a molecular and physiological perspective. (2024). Current Opinion in Microbiology, 81, 102524.
  • Singh, P., et al. (2020). Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. Journal of Bacteriology, 202(13).
  • D-galactonate metabolism in enteric bacteria: a molecular and physiological perspective. (n.d.).
  • Protocol for Bacterial Cell Inhibition Assay. (n.d.). BBS OER Lab Manual.
  • Microbial Primer: Bacterial growth kinetics. (n.d.). PMC - NIH.
  • High-throughput assessment of bacterial growth inhibition by optical density measurements. (n.d.). PMC - NIH.
  • Ito, M., & Barquera, B. (2014). Sodium. Its Role in Bacterial Metabolism. In Binding, Transport and Storage of Metal Ions in Biological Cells. The Royal Society of Chemistry.
  • D-Galacturonic acid catabolism in microorganisms and its biotechnological relevance. (2009). Applied Microbiology and Biotechnology, 82(4), 597-604.
  • Unit 5.3 Measuring Bacterial Growth. (n.d.). Introduction to Microbiology for Health Sciences.
  • Revised Model of Calcium and Magnesium Binding to the Bacterial Cell Wall. (2015). Journal of Biological Chemistry, 290(32), 19658-19668.
  • Galactonic acid. (n.d.). PubChem.
  • Lecture 9: Microbial Growth Kinetics. (n.d.). NPTEL.
  • Bacterial growth. (n.d.). Wikipedia.
  • Bacterial Growth Measurements on a Micropl
  • Effects of NaCl Concentrations on Growth Patterns, Phenotypes Associated With Virulence, and Energy Metabolism in Escherichia coli BW25113. (2021). Frontiers in Microbiology, 12, 753215.
  • Bacterial Growth Curve Protocol. (2023). Microbe Notes.
  • Bacterial Growth Curve Protocol. (n.d.).
  • Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. (2016). Journal of Visualized Experiments, (115).
  • Calcium signaling in bacteria. (n.d.).
  • Zone of Inhibition Test - Kirby Bauer Test. (n.d.).
  • Zone of Inhibition Test for Antimicrobial Activity. (n.d.).
  • 5 Experiments to Grow & Test Bacteria. (n.d.). Home Science Tools.
  • The Role of Calcium in Bacteria. (n.d.). MDPI.
  • SALT EFFECTS IN BACTERIAL GROWTH. (n.d.). Experimental Biology and Medicine.
  • Sodium Chloride Promotes the Growth of Bacterial Soil Isolate and Antimicrobial Activity of Polymixin B. (2024). bioRxiv.
  • Effects of Sodium Chloride or Calcium Chloride Concentration on the Growth and Survival of Escherichia coli O157:H7. (2019). Journal of Food Protection, 82(3), 447-454.
  • Bacterial Growth Curve Measurements with a Multimode Micropl
  • The Roles of Calcium Signaling and Calcium Deposition in Microbial Multicellularity. (2020). Journal of Molecular Biology, 432(1), 127-142.
  • The bacterial pathway for oxidative galacturonate catabolism. (n.d.).
  • Calcium signalling in bacteria. (2004). Molecular Microbiology, 54(2), 291-297.
  • Pathway for D-galactonate catabolism in nonpathogenic mycobacteria. (1982). Journal of Bacteriology, 152(2), 850-856.
  • D-Galactonate Utilisation by Enteric Bacteria. The Catabolic Pathway in Escherichia Coli. (1977). FEBS Letters, 77(2), 201-205.
  • The Efficacy of Sodium Gluconate as a Calcium Lactate Crystal Inhibitor in Cheddar Cheese. (n.d.). University Digital Conservancy.
  • Effects of Calcium and Calcium Chelators on Growth and Morphology of Escherichia coli L-Form NC-7. (1998). Journal of Bacteriology, 180(13), 3430-3435.
  • Calcium Regulation of Bacterial Virulence. (2018). In Calcium Signaling. Springer.
  • Dietary supplementation with sodium gluconate improves the growth performance and intestinal function in weaned pigs challenged with a recombinant Escherichia coli strain. (2022). Animal Nutrition, 10, 12-23.

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Validation

A Comparative Analysis of Calcium D-Galactonate and Calcium Gluconate Bioavailability: A Guide for Researchers

In the realm of pharmaceutical and nutraceutical development, the selection of an appropriate salt form for a mineral supplement is a critical decision that profoundly influences its efficacy. Bioavailability—the extent...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical and nutraceutical development, the selection of an appropriate salt form for a mineral supplement is a critical decision that profoundly influences its efficacy. Bioavailability—the extent and rate at which the active moiety, in this case, elemental calcium, is absorbed and becomes available at the site of action—stands as a paramount consideration. This guide provides a comprehensive comparison of two organic calcium salts: Calcium D-Galactonate and Calcium Gluconate.

While Calcium Gluconate is a well-established and extensively studied compound, it is crucial to note at the outset that publicly available, peer-reviewed experimental data directly comparing its bioavailability to that of Calcium D-Galactonate is scarce. Claims regarding the enhanced bioavailability of Calcium D-Galactonate are present in commercial literature; however, these assertions are not yet substantiated by robust, comparative clinical or preclinical studies in the public domain.[1][2]

This guide, therefore, will synthesize the established data for Calcium Gluconate, present the available information on Calcium D-Galactonate, and detail the requisite experimental frameworks for a definitive comparative analysis. This approach is designed to provide researchers, scientists, and drug development professionals with a clear understanding of the current state of knowledge and the necessary methodologies to conduct further investigations.

Physicochemical Properties: The Foundation of Bioavailability

The journey of a nutrient from ingestion to systemic circulation begins with its fundamental chemical and physical characteristics. Solubility in the gastrointestinal milieu is a prerequisite for absorption. The properties of the anionic moiety can significantly influence the dissolution and subsequent bioavailability of the calcium ion.

A notable discrepancy exists in the reported chemical formulas and molar masses for Calcium D-Galactonate in available literature, which impacts the precise calculation of its elemental calcium content.[1][3][4][] For the purpose of this guide, we will present the most frequently cited values while acknowledging this inconsistency.

PropertyCalcium D-GalactonateCalcium GluconateReference(s)
Molecular Formula C12H22CaO14C12H22CaO14[1]
Molar Mass 430.37 g/mol 430.37 g/mol [1]
Elemental Calcium (%) ~9.3%~9.3%[6]
Solubility in Water SolubleSparingly soluble in cold water, freely soluble in boiling water.[3][7]
Appearance White crystalline powderWhite crystalline granules or powder[1][8]

Comparative Bioavailability: Synthesizing the Evidence

Calcium absorption in the intestine is a complex process mediated by two primary pathways: a saturable, active transcellular transport that is vitamin D-dependent and predominates in the duodenum, and a passive, non-saturable paracellular diffusion that occurs throughout the small intestine.[6] The efficiency of these pathways can be influenced by the calcium salt's solubility and its interaction with other dietary components.

Calcium Gluconate: An Established Profile

Calcium Gluconate has been the subject of numerous bioavailability studies, often serving as a comparator for other calcium salts. Its elemental calcium content is relatively low at approximately 9.3%.[6] Studies comparing Calcium Gluconate to other salts like calcium carbonate and calcium lactate have found its bioavailability to be broadly similar.[3][9] One study reported that a single dose of calcium gluconate resulted in a 5.8% increase in maximum total serum calcium.[7][9] A key advantage of Calcium Gluconate is that its absorption is not dependent on hepatic metabolism for the calcium ion to become bioavailable.[10][11] However, its lower solubility compared to some other organic calcium salts can be a limiting factor.[12][13]

Calcium D-Galactonate: Unsubstantiated Claims and a Call for Data

Calcium D-Galactonate is commercially promoted as a form of calcium with enhanced solubility and bioavailability.[1][2] The rationale behind this claim is plausible; the galactonate moiety may form a more soluble complex with calcium, facilitating its dissolution in the gut. However, a thorough review of scientific literature reveals a conspicuous absence of peer-reviewed studies that quantify the bioavailability of Calcium D-Galactonate or directly compare it to Calcium Gluconate or other calcium salts.

Intestinal Calcium Absorption Pathway

The following diagram illustrates the two primary pathways for calcium absorption in the small intestine. The transcellular pathway is an active process requiring energy and is regulated by vitamin D, while the paracellular pathway is a passive process driven by the concentration gradient.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Ca_Lumen Ca2+ TRPV6 TRPV6 Channel (Apical Membrane) Ca_Lumen->TRPV6 Transcellular (Active, Saturable) Ca_Blood Ca2+ Ca_Lumen->Ca_Blood Paracellular (Passive, Non-saturable) Calbindin Calbindin-D9k TRPV6->Calbindin Intracellular Transport PMCA1b PMCA1b (ATPase Pump) (Basolateral Membrane) Calbindin->PMCA1b PMCA1b->Ca_Blood

Figure 1. Simplified diagram of intestinal calcium absorption pathways.

Experimental Protocols for Comparative Bioavailability Assessment

To definitively compare the bioavailability of Calcium D-Galactonate and Calcium Gluconate, a multi-faceted experimental approach is required, incorporating both in vitro and in vivo models.

In Vitro Dissolution and Permeability Studies

Objective: To assess the solubility and intestinal permeability of the two calcium salts under simulated physiological conditions.

Methodology:

  • Dissolution Testing:

    • Prepare simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).

    • Add equivalent amounts of elemental calcium from Calcium D-Galactonate and Calcium Gluconate to each fluid.

    • Agitate at 37°C and measure the concentration of dissolved calcium at various time points using atomic absorption spectroscopy or a calcium-selective electrode.

  • Caco-2 Cell Permeability Assay:

    • Culture Caco-2 cells on permeable supports until they form a differentiated monolayer with tight junctions, mimicking the intestinal epithelium.[14][15]

    • Apply equimolar concentrations of the dissolved calcium salts to the apical side of the cell monolayer.

    • At specified time intervals, sample the basolateral medium and quantify the amount of transported calcium.

    • Calculate the apparent permeability coefficient (Papp) for each salt.

The following diagram outlines the workflow for an in vitro comparative assessment.

start Start: Equivalent Elemental Ca from Calcium D-Galactonate & Calcium Gluconate dissolution In Vitro Dissolution Assay (Simulated Gastric & Intestinal Fluids) start->dissolution caco2 Caco-2 Cell Permeability Assay start->caco2 analysis1 Measure Dissolved Ca2+ (AAS or ISE) dissolution->analysis1 analysis2 Measure Transported Ca2+ (Quantify Basolateral Concentration) caco2->analysis2 comparison Compare Dissolution Rates & Apparent Permeability (Papp) analysis1->comparison analysis2->comparison

Figure 2. Workflow for in vitro comparative analysis of calcium salts.

In Vivo Pharmacokinetic Studies in an Animal Model

Objective: To determine the rate and extent of absorption of the two calcium salts in a living organism.

Methodology:

  • Animal Model: Utilize a suitable animal model, such as Sprague-Dawley rats.

  • Dosing: Administer equivalent oral doses of elemental calcium from each salt to different groups of fasted animals. Include a control group receiving a vehicle.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Analysis: Measure serum calcium concentrations using a validated analytical method.

  • Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which represents the total extent of absorption.

Human Clinical Trials

The gold standard for bioavailability assessment is a randomized, double-blind, crossover clinical trial in human subjects.[16]

Objective: To compare the bioavailability of Calcium D-Galactonate and Calcium Gluconate in a human population.

Methodology:

  • Study Design: A crossover design where each participant receives both calcium salts (with a washout period in between) minimizes inter-individual variability.

  • Dosing: Administer standardized doses of elemental calcium from each formulation.

  • Measurements: Monitor changes in serum calcium concentrations and urinary calcium excretion over a 24-hour period.

  • Data Analysis: Statistically compare the pharmacokinetic and pharmacodynamic parameters between the two treatments.

Conclusion and Future Directions

While Calcium Gluconate has a well-documented, albeit modest, bioavailability profile, the purported advantages of Calcium D-Galactonate remain to be scientifically validated. The claims of enhanced solubility and absorption for Calcium D-Galactonate are theoretically sound but require substantiation through rigorous experimental data.

For researchers and drug development professionals, this represents both a challenge and an opportunity. The lack of data underscores the need for well-designed comparative studies following the protocols outlined in this guide. Such research would not only provide a definitive answer to the question of relative bioavailability but also contribute valuable knowledge to the field of mineral supplementation and pharmaceutical sciences. Until such data becomes available, the selection of Calcium D-Galactonate over more established calcium salts should be approached with caution and a clear understanding of the current evidence gap.

References

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Comparative

A Comparative Analysis of Calcium D-Galactonate and Calcium Lactate as Food Additives

For Researchers, Scientists, and Drug Development Professionals In the landscape of food science and nutritional supplementation, the selection of an appropriate calcium salt is a critical decision that influences a prod...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of food science and nutritional supplementation, the selection of an appropriate calcium salt is a critical decision that influences a product's physicochemical properties, sensory characteristics, and nutritional efficacy. This guide provides a detailed comparative study of two such additives: Calcium D-Galactonate and Calcium Lactate. While both serve as sources of calcium, their distinct properties merit a closer examination to inform formulation decisions in food and pharmaceutical applications.

Physicochemical Properties: A Foundation for Functionality

The performance of a food additive is intrinsically linked to its fundamental chemical and physical characteristics. This section dissects the key physicochemical differences between Calcium D-Galactonate and Calcium Lactate.

Elemental Calcium Content
Solubility Profile

The solubility of a calcium salt dictates its ease of incorporation into aqueous food systems and can impact its bioavailability.

  • Calcium Lactate: This salt is known for its good solubility in water, a property that is influenced by temperature. The solubility of calcium lactate pentahydrate in water is approximately 79 g/L at 25 °C.[1] Its solubility increases with temperature, which is a key consideration for its application in various food processing conditions.[2]

  • Calcium D-Galactonate: While specific quantitative data on the aqueous solubility of Calcium D-Galactonate at various temperatures is not extensively documented in publicly available literature, it is generally described as having good solubility in water.[3][4] One study notes its lower solubility aids in its crystallization during the fermentation process for its production.[5]

Hygroscopicity and Stability

Hygroscopicity, the tendency of a substance to attract and hold water molecules from the surrounding environment, is a critical factor for powder handling, storage, and stability.

  • Calcium Lactate: Calcium lactate is available in various hydration states, with the pentahydrate being the most common. The pentahydrate can lose water in a dry atmosphere at temperatures between 35 and 135 °C, converting to the anhydrous form.[1] This suggests a degree of hygroscopicity that needs to be managed during storage and processing to prevent caking and maintain flowability.

The stability of these calcium salts during food processing and storage is paramount. Calcium lactate is generally considered stable under normal food processing conditions.[6] It can help stabilize pH and extend shelf life by creating unfavorable conditions for microbial growth.[7] The stability of Calcium D-Galactonate in various food matrices and under different processing conditions such as heat and pH changes is an area that requires further investigation for comprehensive comparison.

Manufacturing Processes: From Raw Material to Food-Grade Additive

The production methods for these calcium salts influence their purity, cost, and ultimately, their suitability for food and pharmaceutical use.

Calcium D-Galactonate

The primary method for producing Calcium D-Galactonate is through a fermentation process. This typically involves the use of microorganisms, such as Gluconobacter oxydans, to convert D-galactose into D-galactonic acid.[5][8] The D-galactonic acid is then neutralized with a calcium source, such as calcium hydroxide, to form Calcium D-Galactonate, which can be subsequently crystallized, filtered, and dried.[3]

Production of Calcium D-Galactonate via Fermentation.
Calcium Lactate

Calcium lactate can be produced through two main routes: fermentation and chemical synthesis.

  • Fermentation: Similar to Calcium D-Galactonate, a common industrial method for producing calcium lactate involves the fermentation of carbohydrates by lactic acid-producing bacteria. The resulting lactic acid is then neutralized with calcium carbonate or calcium hydroxide.[9]

  • Chemical Synthesis: In this process, lactic acid is reacted directly with calcium carbonate or calcium hydroxide. The resulting calcium lactate solution is then purified, concentrated, and crystallized to obtain the final product.[9]

Manufacturing Pathways for Calcium Lactate.

Functional Performance in Food Applications

The ultimate test of a food additive is its performance within a food matrix. This section compares the known functional roles of Calcium D-Galactonate and Calcium Lactate.

Textural Enhancement and Stabilization

Both additives are utilized for their ability to modify the texture and stability of food products.

  • Calcium D-Galactonate: It is recognized for its role as a gelling agent and stabilizer, enhancing texture and improving the stability of emulsions, particularly in dairy and bakery products.[4]

  • Calcium Lactate: This salt is widely used as a firming agent in canned fruits and vegetables, where it interacts with pectin to form calcium pectate, reinforcing the cell wall structure and preventing collapse during processing.[9] It also functions as a stabilizer and thickener in a variety of food products.[6] In baking, it can strengthen dough, particularly in formulas containing milk protein, by crosslinking negatively charged polymers and helping to capture carbon dioxide bubbles.[10]

Taste Profile and Sensory Impact

The taste of a calcium salt is a crucial factor, as an undesirable flavor can limit its application.

  • Calcium D-Galactonate: There is limited publicly available data specifically detailing the sensory profile of Calcium D-Galactonate in food products.

  • Calcium Lactate: Calcium lactate is generally considered to have a neutral or mild taste, making it a preferred choice for calcium fortification without significantly impacting the flavor of the final product.[7] This is in contrast to other calcium salts like calcium chloride, which can impart a bitter taste.[1]

Nutritional Fortification and Bioavailability

Beyond their functional roles, both compounds serve as a source of dietary calcium. Bioavailability, the proportion of a nutrient that is absorbed and utilized by the body, is a key metric of their nutritional effectiveness.

  • Calcium D-Galactonate: While some sources suggest it is used in formulations to improve bioavailability,[4] specific in-vivo comparative data on the bioavailability of calcium from Calcium D-Galactonate is scarce.

  • Calcium Lactate: The bioavailability of calcium from various salts has been the subject of numerous studies. While results can vary depending on the study design and food matrix, some research suggests that the bioavailability of calcium from calcium lactate is comparable to that of other common calcium salts.[11][12] Calcium absorption from food is a complex process influenced by the food matrix itself.[13][14]

Experimental Protocols for Comparative Evaluation

To facilitate further research and direct comparison, this section outlines standardized experimental protocols for evaluating key performance parameters.

Protocol 1: Determination of Aqueous Solubility

Objective: To quantify the solubility of the calcium salt in water at different temperatures.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of the calcium salt powder to a known volume of deionized water in a series of temperature-controlled water baths set at, for example, 20°C, 40°C, and 60°C.

  • Equilibration: Stir the solutions continuously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the solutions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solids.

  • Calcium Content Analysis: Determine the calcium concentration in the filtered supernatant using a validated analytical method such as Atomic Absorption Spectrophotometry (AAS) or complexometric titration with EDTA.

  • Calculation: Express the solubility as grams of the calcium salt per 100 mL of water at each temperature.

Protocol 2: Sensory Evaluation - Triangle Test

Objective: To determine if a sensory difference exists between two products, one containing Calcium D-Galactonate and the other Calcium Lactate.

Methodology:

  • Panelist Selection and Training: Recruit and train a panel of sensory assessors according to established guidelines for sensory analysis.[11][15]

  • Sample Preparation: Prepare two identical food product samples (e.g., a simple beverage or gel), one fortified with Calcium D-Galactonate and the other with Calcium Lactate at equivalent elemental calcium levels. A third, unfortified sample will serve as a control.

  • Test Presentation: Present each panelist with three coded samples, where two are identical and one is different. The order of presentation should be randomized for each panelist.

  • Evaluation: Instruct the panelists to taste each sample and identify the one that is different from the other two.

  • Data Analysis: Analyze the number of correct identifications using statistical tables for triangle tests to determine if a significant sensory difference exists between the two calcium salts at the tested concentration.

Protocol 3: Determination of Elemental Calcium Content by Titration

Objective: To accurately measure the percentage of elemental calcium in each additive.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the dried calcium salt and dissolve it in a specific volume of deionized water. Acidification with dilute HCl may be necessary to ensure complete dissolution.

  • pH Adjustment: Adjust the pH of the solution to approximately 12.5-13.0 using a suitable buffer (e.g., NaOH or KOH solution).

  • Indicator Addition: Add a small amount of a suitable indicator, such as hydroxy naphthol blue or calmagite.

  • Titration: Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) until a distinct color change at the endpoint is observed (e.g., from pink to blue).

  • Calculation: Calculate the concentration of calcium in the sample based on the volume and concentration of the EDTA solution used. From this, the percentage of elemental calcium in the original salt can be determined.

Summary of Comparative Attributes

FeatureCalcium D-GalactonateCalcium Lactate
Elemental Calcium Data not readily available~13%[1]
Solubility Described as good; quantitative data is limited[3][4]~7.9 g/100 mL at 25°C; increases with temperature[1]
Taste Profile Limited data availableGenerally neutral or mild[7]
Primary Functions Gelling agent, stabilizer, texture enhancer[4]Firming agent, stabilizer, thickener, leavening agent[6]
Manufacturing Primarily fermentation of D-galactose[5]Fermentation or chemical synthesis from lactic acid[9]
Bioavailability Suggested to improve bioavailability; limited comparative data[4]Generally considered to have good bioavailability, comparable to other salts[11][12]

Conclusion and Future Directions

Both Calcium D-Galactonate and Calcium Lactate offer valuable functionalities as food additives beyond their role as calcium sources. Calcium lactate is a well-characterized additive with a neutral taste and good solubility, making it a versatile choice for fortification and texture modification. Calcium D-Galactonate shows promise as a stabilizer and gelling agent, though a more comprehensive understanding of its physicochemical and sensory properties is needed to fully realize its potential in the food and pharmaceutical industries.

For researchers and product developers, this guide highlights the existing knowledge and, more importantly, the current gaps in the scientific literature. Future research should focus on generating quantitative data for Calcium D-Galactonate, particularly concerning its solubility at various temperatures, its precise elemental calcium content, and its sensory profile in different food matrices. Direct, head-to-head comparative studies evaluating the performance of these two additives in specific food applications would be invaluable for making informed formulation decisions.

References

  • Bell Chem. (2021, September 6). How Calcium Lactate is Used in Food Production. Bell Chem.
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Validation

A Comparative Guide to the Efficacy of Calcium Salts as Supplements: A Focus on Calcium D-Galactonate

Introduction: The Critical Role of Calcium and the Nuances of Supplementation Calcium is an indispensable mineral for a myriad of physiological processes, most notably for the development and maintenance of skeletal inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Calcium and the Nuances of Supplementation

Calcium is an indispensable mineral for a myriad of physiological processes, most notably for the development and maintenance of skeletal integrity.[1][2] Inadequate dietary intake of calcium is a global concern, often necessitating supplementation to mitigate the risk of conditions such as osteoporosis.[2][3] However, the efficacy of a calcium supplement is not solely determined by its elemental calcium content but is critically dependent on its chemical form, or salt. The salt form dictates crucial physicochemical properties that influence its solubility, dissolution, and ultimately, its bioavailability.[4][5]

This guide provides a comprehensive comparison of the efficacy of various calcium salts, with a special focus on the less-studied Calcium D-Galactonate. While extensive research exists for common salts like calcium carbonate and citrate, this document aims to synthesize the available data and provide a framework for evaluating the potential of newer or less common salts within a drug development context. We will delve into the fundamental principles of calcium absorption, detail established experimental protocols for efficacy assessment, and present a comparative analysis based on current scientific understanding.

Pillar 1: The Science of Calcium Absorption - More Than Just Elemental Content

The journey of supplemental calcium from ingestion to systemic circulation is a multi-step process, with the salt form playing a pivotal role at each stage. The two primary determinants of a calcium salt's efficacy are its solubility and the subsequent bioavailability of the elemental calcium.

Solubility: The First Hurdle

For calcium to be absorbed in the intestine, it must first be in a soluble, ionized form.[5] The dissolution of the calcium salt is therefore the rate-limiting step for many formulations.[6][7] This is particularly critical for salts like calcium carbonate, which exhibit low solubility, especially in a non-acidic environment.[5] The stomach's acidic milieu aids in the dissolution of such salts, which is why they are often recommended to be taken with food to stimulate acid secretion.[5] In contrast, salts like calcium citrate, which are more soluble, are less dependent on gastric acid for dissolution.[8][9]

Bioavailability: The Ultimate Measure of Efficacy

Bioavailability refers to the fraction of the ingested calcium that reaches the systemic circulation and is available for physiological functions. It is influenced by a host of factors including:

  • The chemical form of the calcium salt: As discussed, solubility is a key factor.

  • The presence of other dietary components: Vitamin D is a well-established enhancer of calcium absorption.[8][10][11] Conversely, substances like phytates and oxalates found in plant-based foods can inhibit calcium absorption.

  • The physiological state of the individual: Factors such as age, hormonal status (e.g., menopause), and the presence of gastrointestinal diseases can all impact calcium absorption.[2]

  • The dose of elemental calcium: Calcium absorption is a saturable process, meaning that the percentage of absorption decreases as the dose increases.[9] Therefore, taking smaller, divided doses is generally more effective than a single large dose.[2]

Pillar 2: A Comparative Analysis of Common Calcium Salts and Calcium D-Galactonate

Calcium Salt Molecular Formula Molecular Weight ( g/mol ) Elemental Calcium (%) Solubility in Water Key Characteristics
Calcium D-Galactonate C12H22CaO14[13]430.37[13]~9.3%Soluble[12]Organic salt; often used as a food additive.[12][13] Potential for good bioavailability due to solubility, though direct evidence is lacking.
Calcium Carbonate CaCO3100.0940%Practically insolubleHigh elemental calcium content, but absorption is dependent on stomach acid.[5] May cause gastrointestinal side effects like constipation.[14]
Calcium Citrate Ca3(C6H5O7)2498.4421%SolubleGood bioavailability, less dependent on stomach acid.[9][15] A good option for individuals with achlorhydria or those taking acid-reducing medications.[8]
Calcium Gluconate C12H22CaO14[16]430.37[16]9%Moderately soluble[17]Lower elemental calcium content, requiring larger tablets or more frequent dosing. Often used in intravenous preparations.
Calcium Lactate C6H10CaO6218.2213%SolubleGood solubility.[18]

Note: The elemental calcium percentage for Calcium D-Galactonate is an approximation based on its molecular formula and may vary slightly depending on its hydration state.

Pillar 3: Methodologies for Efficacy Evaluation - A Guide for Researchers

To rigorously assess the efficacy of a novel calcium salt like Calcium D-Galactonate, a multi-tiered experimental approach is necessary, starting with in vitro characterization and progressing to in vivo bioavailability studies.

In Vitro Dissolution Testing

This is a fundamental first step to predict in vivo performance.[6][7] The United States Pharmacopeia (USP) provides standardized methods for dissolution testing of calcium supplements.[19]

Experimental Protocol: USP Dissolution Test (Adapted)

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of 0.1 M Hydrochloric Acid (to simulate stomach acid).[7]

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 rpm.[3][7]

  • Procedure:

    • Place a single tablet or a precisely weighed amount of the calcium salt powder into each dissolution vessel.

    • Withdraw aliquots (e.g., 5 mL) at specified time points (e.g., 10, 30, 60, and 90 minutes).[7]

    • Filter the samples immediately.

    • Analyze the calcium concentration in the filtrate using a suitable analytical method, such as atomic absorption spectrometry or inductively coupled plasma mass spectrometry.

    • Calculate the percentage of the labeled amount of calcium dissolved at each time point.

Causality Behind Experimental Choices: The use of 0.1 M HCl simulates the acidic environment of the stomach, which is a critical factor for the dissolution of many calcium salts. The paddle speed and temperature are standardized to ensure reproducibility and mimic physiological conditions.

Dissolution_Workflow cluster_preparation Sample Preparation cluster_dissolution Dissolution Testing (USP Apparatus 2) cluster_analysis Analysis P1 Weigh Calcium Salt D1 Add Sample to Vessel (37°C, 75 rpm) P1->D1 P2 Prepare Dissolution Medium (0.1 M HCl) P2->D1 D2 Withdraw Aliquots at Time Points (10, 30, 60, 90 min) D1->D2 D3 Filter Samples D2->D3 A1 Analyze Calcium Concentration (AAS or ICP-MS) D3->A1 A2 Calculate % Dissolved A1->A2

Caption: In Vitro Dissolution Testing Workflow.

In Vivo Bioavailability Studies

While in vitro data is informative, in vivo studies are essential to determine the actual bioavailability of the calcium salt in a biological system.[1] These studies can be conducted in animal models or human subjects.

Animal Models

The laboratory rat is a commonly used model for osteoporosis and calcium bioavailability research.[20][21] A typical study involves feeding rats a diet containing the calcium salt of interest and measuring changes in bone mineral density or calcium balance.

Experimental Protocol: Rat Model for Calcium Bioavailability

  • Animal Model: Ovariectomized (OVX) rats are a common model for postmenopausal osteoporosis.[21]

  • Dietary Groups:

    • Control Group: Normal calcium diet.

    • Low Calcium Group: To induce bone loss.

    • Treatment Groups: Low calcium diet supplemented with different calcium salts (e.g., Calcium D-Galactonate, Calcium Carbonate, Calcium Citrate) at equivalent elemental calcium doses.

  • Study Duration: Typically 8-12 weeks.[22]

  • Outcome Measures:

    • Apparent Calcium Absorption: Calculated from the difference between calcium intake and fecal calcium excretion.

    • Serum Calcium and Biomarkers: Measurement of serum calcium, parathyroid hormone (PTH), and markers of bone turnover.

    • Bone Mineral Density (BMD): Assessed using dual-energy X-ray absorptiometry (DXA) at the beginning and end of the study.

    • Bone Histomorphometry: Microscopic analysis of bone structure from excised femurs or tibiae.

Causality Behind Experimental Choices: The OVX rat model mimics the estrogen deficiency that leads to bone loss in postmenopausal women. Comparing the treatment groups to both a normal and a low calcium control allows for the assessment of both the preventive and therapeutic potential of the supplement.

Bioavailability_Workflow cluster_setup Study Setup cluster_intervention Intervention (8-12 Weeks) cluster_assessment Outcome Assessment S1 Select Animal Model (e.g., OVX Rats) S2 Acclimatization Period S1->S2 S3 Randomize into Dietary Groups S2->S3 I1 Administer Diets: - Control - Low Ca - Treatment (Test Salts) S3->I1 I2 Monitor Food Intake and Body Weight I1->I2 A1 Collect Blood & Feces (Ca, PTH, Biomarkers) I1->A1 A2 Measure Bone Mineral Density (DXA) I1->A2 A3 Bone Histomorphometry (Post-mortem) I1->A3

Caption: In Vivo Bioavailability Study Workflow.

Human Clinical Trials

The gold standard for determining bioavailability is a randomized, controlled crossover clinical trial in human subjects.[23][24]

Experimental Design: Crossover Bioavailability Study

  • Subjects: Healthy volunteers, often postmenopausal women for osteoporosis-related studies.[23]

  • Design: A randomized, double-blind, crossover design where each participant receives each calcium supplement (e.g., Calcium D-Galactonate, Calcium Carbonate, Calcium Citrate) and a placebo, with a washout period between each treatment phase.[11][24][25]

  • Intervention: A single dose of the calcium supplement is administered, often with a standardized low-calcium meal.[23]

  • Outcome Measures:

    • Serum Calcium Levels: Blood samples are collected at multiple time points post-dose to determine the area under the curve (AUC) and maximum concentration (Cmax) of serum calcium.[26]

    • Urinary Calcium Excretion: 24-hour urine collection to measure the total amount of calcium excreted.[11][25]

Causality Behind Experimental Choices: The crossover design is powerful because each participant serves as their own control, minimizing inter-individual variability. Measuring both serum and urinary calcium provides a comprehensive picture of calcium absorption and excretion.

Discussion and Future Directions

Based on its reported solubility, Calcium D-Galactonate holds promise as an effective calcium supplement.[12] Its organic nature may confer bioavailability advantages similar to calcium citrate. However, without direct comparative studies, its efficacy relative to other salts remains theoretical.

Potential Advantages of Calcium D-Galactonate:

  • Good Solubility: Likely leading to good dissolution and absorption, potentially independent of gastric acid.

  • Potential for Good Tolerability: Organic calcium salts are often associated with fewer gastrointestinal side effects than calcium carbonate.

Considerations and Unanswered Questions:

  • Elemental Calcium Content: The relatively low elemental calcium content may necessitate larger or more frequent doses.

  • Cost of Production: The manufacturing process for Calcium D-Galactonate may be more complex and costly than for simple inorganic salts like calcium carbonate.

  • Clinical Efficacy Data: There is a clear need for well-designed clinical trials to directly compare the bioavailability and long-term effects on bone health of Calcium D-Galactonate against established calcium supplements.

Conclusion

The selection of a calcium salt for supplementation is a critical decision that should be based on scientific evidence of its efficacy. While calcium carbonate and calcium citrate are well-characterized and widely used, the exploration of alternative salts like Calcium D-Galactonate is warranted. Its favorable solubility profile suggests it could be a valuable addition to the armamentarium of calcium supplements. However, rigorous in vitro and in vivo studies are essential to validate its efficacy and establish its place in clinical practice and pharmaceutical development. This guide provides a framework for such an evaluation, emphasizing the importance of a systematic, evidence-based approach.

References

  • In Vitro Dissolution of Calcium Carbonate Preparations. PubMed. [Link]

  • Calcium D-galactonate. ChemBK. [Link]

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  • Calium-D-galactonate pentahydrate. PubChem. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of HPLC and Mass Spectrometry for D-Galactonate Analysis

For researchers, scientists, and drug development professionals engaged in metabolic studies and bioprocess monitoring, the accurate quantification of D-galactonate is of paramount importance. This sugar acid is a key in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in metabolic studies and bioprocess monitoring, the accurate quantification of D-galactonate is of paramount importance. This sugar acid is a key intermediate in galactose metabolism and its levels can be indicative of metabolic dysregulation or the efficiency of biocatalytic processes.[1][2][3][4] The choice of analytical methodology is critical for obtaining reliable and reproducible data. This guide provides an in-depth comparison and cross-validation workflow for two of the most powerful analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

The objective of this guide is to move beyond a simplistic listing of pros and cons, and instead, to provide a nuanced, field-tested perspective on how to leverage the strengths of each technique. We will delve into the causality behind experimental choices and present a self-validating system for robust D-galactonate analysis.

The Analytical Imperative: Why Cross-Validation Matters

In the realm of analytical chemistry, no single method is infallible. Each technique possesses inherent strengths and weaknesses. Cross-validation, the practice of comparing results from two distinct analytical methods, provides a powerful mechanism for confirming the accuracy and reliability of your quantitative data.[5][6] This is particularly crucial in regulated environments and when making critical decisions based on analytical outcomes. By demonstrating concordance between HPLC and mass spectrometry, you build a formidable case for the integrity of your findings.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation

HPLC is a cornerstone of analytical laboratories, prized for its robustness and quantitative precision. For the analysis of organic acids like D-galactonate, HPLC is often coupled with Ultraviolet (UV) or Refractive Index (RI) detection.

The Causality of Method Design in HPLC

The choice of column and mobile phase is not arbitrary; it is dictated by the physicochemical properties of D-galactonate. As a polar, non-chromophoric compound, its analysis presents specific challenges.

  • Column Selection: A reversed-phase C18 column is a common starting point for many organic acid separations. However, for enhanced retention of highly polar analytes like D-galactonate, specialized columns such as those with polar endcapping or mixed-mode stationary phases can be advantageous.[7] Ion-exchange chromatography is another powerful alternative, separating molecules based on their charge.

  • Mobile Phase Composition: An acidic mobile phase, typically containing a buffer like potassium phosphate, is employed to suppress the ionization of the carboxylic acid group of D-galactonate, leading to better peak shape and retention on a reversed-phase column.[8] The pH of the mobile phase is a critical parameter that must be carefully controlled.

  • Detection: Given D-galactonate's lack of a strong UV chromophore, direct UV detection can be challenging, though possible at low wavelengths (around 210 nm).[8] Refractive Index (RI) detection is a universal detection method for non-chromophoric compounds, but it is sensitive to temperature and mobile phase fluctuations. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) offer alternatives with better sensitivity than RI for non-volatile analytes.

Mass Spectrometry (MS): The Apex of Specificity and Sensitivity

Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), offers unparalleled selectivity and sensitivity.[9] It measures the mass-to-charge ratio of ions, providing a high degree of confidence in analyte identification.

The Rationale Behind Mass Spectrometry Approaches

For D-galactonate, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options, each with its own set of considerations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): D-galactonate is non-volatile and requires chemical derivatization to increase its volatility for GC analysis.[10] Silylation, which replaces active hydrogens with trimethylsilyl (TMS) groups, is a common and effective derivatization strategy.[11][12] This process not only increases volatility but can also improve chromatographic performance.[10] The choice of derivatizing agent and reaction conditions (temperature and time) are critical for achieving complete and reproducible derivatization.[11]

    • Expert Insight: A two-step derivatization involving methoximation followed by silylation is often employed for sugars and sugar acids.[13] Methoximation protects carbonyl groups, reducing the formation of multiple derivatives and simplifying the resulting chromatogram.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a direct means of analysis without the need for derivatization.[9][14] Electrospray ionization (ESI) is the most common ionization technique for polar molecules like D-galactonate, typically operating in negative ion mode to deprotonate the carboxylic acid. The high specificity of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (the deprotonated D-galactonate molecule) and its fragmentation into characteristic product ions. This selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity, minimizing interferences from complex sample matrices.[9]

Head-to-Head Comparison: HPLC vs. Mass Spectrometry

To facilitate a clear comparison, the following table summarizes the key performance characteristics of typical HPLC and MS methods for D-galactonate analysis.

Parameter HPLC (with UV/RI Detection) Mass Spectrometry (LC-MS/MS or GC-MS)
Selectivity Moderate to Good. Relies on chromatographic separation. Co-eluting compounds can interfere.Excellent. High specificity from mass-to-charge ratio and fragmentation patterns.
Sensitivity Micromolar (µM) to millimolar (mM) range.Nanomolar (nM) to micromolar (µM) range.
Accuracy Good to Excellent. Dependent on the quality of calibration standards.Excellent. High specificity reduces matrix effects, leading to better accuracy.
Precision Excellent. Typically low relative standard deviations (RSDs).Excellent. Modern instrumentation provides high reproducibility.
Throughput Moderate. Run times are typically in the range of 10-30 minutes.Moderate to High. LC-MS run times are comparable to HPLC. GC-MS may require longer run times due to derivatization.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Ease of Use Generally easier to operate and maintain.More complex instrumentation requiring specialized expertise.
Derivatization Not required.Required for GC-MS. Not required for LC-MS.

Cross-Validation Experimental Workflow

A robust cross-validation study involves analyzing the same set of samples using both validated HPLC and MS methods. The following provides a detailed, step-by-step methodology.

Experimental Workflow Diagram

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Comparison Sample Biological or Process Sample Extraction Extraction of D-galactonate (e.g., protein precipitation, SPE) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC-UV/RI Analysis Filtration->HPLC Aliquot 1 LCMS LC-MS/MS Analysis Filtration->LCMS Aliquot 2 GCMS Derivatization & GC-MS Analysis Filtration->GCMS Aliquot 3 Quant_HPLC Quantification (HPLC) HPLC->Quant_HPLC Quant_MS Quantification (MS) LCMS->Quant_MS GCMS->Quant_MS Comparison Statistical Comparison (e.g., Bland-Altman plot, correlation) Quant_HPLC->Comparison Quant_MS->Comparison

Caption: Cross-validation workflow for D-galactonate analysis.

Step-by-Step Experimental Protocols

1. Sample Preparation (Common to Both Methods)

  • Extraction: For biological samples such as cell culture supernatant or plasma, perform protein precipitation by adding a 3-fold excess of cold methanol or acetonitrile. Vortex and incubate at -20°C for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE) (Optional): For complex matrices, an anion-exchange SPE cartridge can be used to clean up and concentrate the organic acids.[15]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. HPLC-UV/RI Method

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with phosphoric acid.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm or RI detector.

  • Quantification: Use an external calibration curve prepared with D-galactonate standards of known concentrations.

3. LC-MS/MS Method

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute D-galactonate (e.g., 0-5% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Transition: Monitor the transition of the deprotonated D-galactonate precursor ion to a specific product ion (e.g., m/z 195 -> m/z 75).

  • Quantification: Use an external calibration curve with a stable isotope-labeled internal standard if available, or a structural analog.

4. GC-MS Method (with Derivatization)

  • Drying: Evaporate a known volume of the filtered sample to dryness under a stream of nitrogen.

  • Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes.

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.

  • GC Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: A suitable temperature gradient to separate the derivatized D-galactonate from other components.

  • Ionization: Electron Ionization (EI).

  • MS Detection: Scan for characteristic ions of the derivatized D-galactonate or use selected ion monitoring (SIM) for enhanced sensitivity.

  • Quantification: Use an external calibration curve prepared with derivatized D-galactonate standards.

Data Interpretation and Trustworthiness

The cornerstone of this cross-validation guide is the establishment of a self-validating system. The quantitative results from both the HPLC and MS methods should be statistically compared. A high degree of correlation (e.g., R² > 0.98) and agreement, as visualized by a Bland-Altman plot, provides strong evidence for the accuracy of the measurements. Any significant discrepancies should be investigated, as they may point to matrix effects, co-eluting interferences in the HPLC method, or incomplete derivatization in the GC-MS method.

Conclusion: A Synergistic Approach to Analytical Confidence

The choice between HPLC and mass spectrometry for D-galactonate analysis is not a matter of one being universally "better" than the other. Instead, it is a decision based on the specific requirements of the study, including the required sensitivity, selectivity, and available resources. HPLC offers a robust and cost-effective solution for routine analysis, while mass spectrometry provides the ultimate in specificity and sensitivity for challenging applications and for confirming the identity of the analyte.

By understanding the principles behind each technique and implementing a rigorous cross-validation workflow, researchers can achieve the highest level of confidence in their D-galactonate quantification, ensuring the integrity and impact of their scientific endeavors.

References

  • D-galactonate production with different substrate concentrations and... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • GC Derivatization. (n.d.). Retrieved January 21, 2026, from [Link]

  • Quantification of L-galactonate (squares) and L-gulonate (circles) using the diaphorase coupled YjjN assay - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Comparison of three derivatization approaches (oximation and acetylation, reduction and acetylation, acetylation in Me 2 SO/1-MeIm) for - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • GC-MS Based Metabolomics and NMR Spectroscopy Investigation of Food Intake Biomarkers for Milk and Cheese in Serum of Healthy Humans - PMC - NIH. (2018, March 23). Retrieved January 21, 2026, from [Link]

  • (PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - ResearchGate. (2020, September 24). Retrieved January 21, 2026, from [Link]

  • Cross and Partial Validation. (n.d.). Retrieved January 21, 2026, from [Link]

  • D-galactonate metabolism in enteric bacteria: a molecular and physiological perspective. (2024, August 12). Retrieved January 21, 2026, from [Link]

  • How Composition Methods Are Developed and Validated | Journal of Agricultural and Food Chemistry - ACS Publications. (2013, July 23). Retrieved January 21, 2026, from [Link]

  • Molecular and Functional Insights Into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli - PubMed. (2019, January 28). Retrieved January 21, 2026, from [Link]

  • HPLC Method for Analysis of Galactose on Primesep S2 Column - SIELC Technologies. (n.d.). Retrieved January 21, 2026, from [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). Retrieved January 21, 2026, from [Link]

  • Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. (2012, April 13). Retrieved January 21, 2026, from [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. (2014, September 5). Retrieved January 21, 2026, from [Link]

  • LC-MS analysis of metabolites Basis of Chromatography. (2015, January 20). Retrieved January 21, 2026, from [Link]

  • Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • D-galactonate metabolism in enteric bacteria: a molecular and physiological perspective | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Identification of galactitol and galactonate in red blood cells by gas chromatography/mass spectrometry - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • LC/MS detection of oligogalacturonic acids obtained from tragacanth degradation by pectinase producing bacteria - PubMed. (2018, December 13). Retrieved January 21, 2026, from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). Retrieved January 21, 2026, from [Link]

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  • The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

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Validation

An In Vitro Comparative Analysis of Calcium D-Galactonate and Other Calcium Sources on Cell Proliferation: A Technical Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct an in vitro comparison of Calcium D-Galactonate against other common calcium sources for their effe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct an in vitro comparison of Calcium D-Galactonate against other common calcium sources for their effects on cell proliferation. Recognizing the critical role of calcium as a ubiquitous second messenger in regulating cell cycle progression, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust comparative study. While direct comparative data for Calcium D-Galactonate is emerging, this guide establishes a self-validating system to generate such crucial data in your own laboratory setting.

Introduction: The Pivotal Role of Calcium in Cell Proliferation

Calcium signaling is a fundamental process governing a myriad of cellular functions, including the intricate orchestration of the cell cycle.[1][2] Transient fluctuations in intracellular calcium concentration ([Ca2+]i) act as critical signals at multiple checkpoints, including the transitions from G0 to G1, G1 to S phase, and through mitosis.[1][2] These calcium signals are decoded by a sophisticated network of calcium-binding proteins and downstream effectors, primarily the calmodulin (CaM) and protein kinase C (PKC) pathways.

The choice of calcium source in cell culture media is, therefore, a critical experimental parameter that can significantly influence cellular responses. While inorganic salts like calcium chloride are common, organic calcium salts such as calcium gluconate, calcium lactate, and the focus of this guide, Calcium D-Galactonate, offer alternative physicochemical properties that may confer unique biological effects. This guide provides the technical foundation to dissect these differences.

A Comparative Overview of Calcium Sources

The selection of a calcium salt for in vitro studies should be guided by its chemical and physical properties, which dictate the bioavailability of calcium ions to the cells.

PropertyCalcium D-GalactonateCalcium Chloride (dihydrate)Calcium GluconateCalcium Lactate (pentahydrate)
Molecular Formula C₁₂H₂₂CaO₁₄CaCl₂·2H₂OC₁₂H₂₂CaO₁₄C₆H₁₀CaO₆·5H₂O
Molecular Weight 430.37 g/mol 147.01 g/mol 430.37 g/mol 308.30 g/mol
Elemental Calcium (%) ~9.3%~27.2%~9.3%~13.0%
Solubility in Water SolubleHighly SolubleSolubleSoluble
Nature OrganicInorganicOrganicOrganic

This table presents a summary of the key physicochemical properties of the compared calcium salts.

The organic anions—galactonate, gluconate, and lactate—may have their own metabolic fates and biological activities, which could modulate the overall cellular response to calcium supplementation. The D-galactonate anion, for instance, is a sugar acid that can be metabolized by certain pathways, although its specific effects on mammalian cell proliferation are not as well-characterized as those of glucose.[3][4][5]

Experimental Design for a Comparative Proliferation Study

A robust comparison requires a well-controlled experimental design. The following workflow is recommended for assessing the impact of different calcium sources on cell proliferation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Proliferation Assays cluster_3 Phase 4: Data Analysis A Select Cell Line (e.g., Fibroblasts, Epithelial Cells) B Prepare Equimolar Stock Solutions of Calcium Salts A->B C Determine Optimal Seeding Density B->C D Seed Cells in 96-well Plates C->D E Treat with a Dose-Response Range of each Calcium Salt D->E F Incubate for Defined Time Points (e.g., 24, 48, 72 hours) E->F G MTT Assay (Metabolic Activity) F->G H BrdU Incorporation Assay (DNA Synthesis) F->H I Direct Cell Counting (e.g., Trypan Blue Exclusion) F->I J Calculate Relative Proliferation G->J H->J I->J K Statistical Analysis (e.g., ANOVA) J->K L Generate Dose-Response Curves K->L

Figure 1: A comprehensive workflow for the in vitro comparison of different calcium sources on cell proliferation.

Cell Line Selection

The choice of cell line is critical and should be relevant to the research question. Fibroblasts (e.g., NIH-3T3, primary dermal fibroblasts) and epithelial cells (e.g., HaCaT) are commonly used models for proliferation studies due to their contact-inhibition properties and well-characterized responses to growth stimuli.

Preparation of Calcium Salt Solutions

To ensure a valid comparison, it is imperative to use equimolar concentrations of each calcium salt. This normalizes the amount of elemental calcium being delivered to the cells. Stock solutions should be prepared in serum-free cell culture medium or a buffered salt solution and sterile-filtered.

Detailed Experimental Protocols

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6][7][8][9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Replace the culture medium with medium containing various concentrations of the different calcium salts. Include a vehicle control (medium without added calcium).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

BrdU Incorporation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.[10][11][12][13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Two to four hours before the end of the incubation period, add BrdU labeling solution to each well to a final concentration of 10 µM.

  • Fixation and Denaturation: At the end of the incubation, remove the labeling medium, and fix the cells with a suitable fixative. Denature the DNA using an acid solution to expose the incorporated BrdU.

  • Immunodetection: Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate until a color change is observed.

  • Stop Reaction and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Understanding the Underlying Signaling Pathways

Calcium-mediated cell proliferation is primarily regulated by the activation of calmodulin-dependent kinases (CaMKs) and protein kinase C (PKC).[1][14][15][16][17][18][19][20][21][22][23][24]

G cluster_0 Calcium Influx cluster_1 Intracellular Signaling cluster_2 Downstream Effects Ca_source Extracellular Calcium (e.g., Calcium D-Galactonate) CaM Calmodulin (CaM) Ca_source->CaM Activation PKC Protein Kinase C (PKC) Ca_source->PKC Activation CaMK CaM-Kinase (CaMK) CaM->CaMK Activation Gene_expression Gene Expression (e.g., c-fos, c-myc) PKC->Gene_expression Cyclins Cyclin/CDK Activity CaMK->Cyclins Proliferation Cell Proliferation Cyclins->Proliferation Gene_expression->Proliferation

Figure 2: A simplified diagram of the primary calcium signaling pathways involved in cell proliferation.

Differences in the kinetics of calcium ion release from various salts could potentially lead to differential activation of these pathways, resulting in varied proliferative responses.

Data Analysis and Interpretation

The data obtained from the proliferation assays should be analyzed to determine the relative effects of each calcium source.

Hypothetical Proliferation Data:

Calcium SourceConcentration (mM)Relative Proliferation (% of Control)
Control 0100 ± 5.2
Calcium D-Galactonate 0.5115 ± 6.1
1.0135 ± 7.3
2.0120 ± 6.8
Calcium Chloride 0.5112 ± 5.9
1.0130 ± 7.0
2.0115 ± 6.5
Calcium Gluconate 0.5110 ± 5.5
1.0128 ± 6.9
2.0112 ± 6.2

This table presents hypothetical data from an MTT assay after 48 hours of treatment, illustrating a potential dose-dependent effect of different calcium sources on cell proliferation. Data are represented as mean ± standard deviation.

Statistical analysis, such as a one-way or two-way ANOVA followed by a post-hoc test, should be performed to identify significant differences between the treatment groups.

Conclusion and Future Directions

This guide provides a comprehensive methodology for the in vitro comparison of Calcium D-Galactonate with other calcium sources on cell proliferation. By following these protocols, researchers can generate reliable and reproducible data to understand the nuanced effects of different calcium formulations on cellular behavior. Future studies could expand on this framework to investigate the impact of these calcium sources on cell differentiation, apoptosis, and specific signaling pathway activation through techniques like Western blotting for key pathway proteins or calcium imaging to monitor intracellular calcium dynamics. Such investigations will contribute to a more complete understanding of the biological effects of various calcium supplements and inform their application in research and development.

References

  • Wikipedia. (2023, December 29). Calcium signaling in cell division. In Wikipedia. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2023, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). BrdU Protocol. Retrieved from [Link]

  • Berridge, M. J. (1995). Calcium signalling and cell proliferation. BioEssays, 17(6), 491–500. [Link]

  • Means, A. R., & Kahl, C. R. (2003). Regulation of Cell Cycle Progression by Calcium/Calmodulin-Dependent Pathways. Endocrine Reviews, 24(2), 219–259. [Link]

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  • Bement, W. M., & Capco, D. G. (1991). Protein kinase C acts downstream of calcium at entry into the first mitotic interphase of Xenopus laevis. Molecular Biology of the Cell, 2(11), 1169–1177. [Link]

  • Bement, W. M., & Capco, D. G. (1991). Protein kinase C acts downstream of calcium at entry into the first mitotic interphase of Xenopus laevis. Molecular Biology of the Cell, 2(11), 1169–1177.
  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

  • Ma, Y., et al. (2008). Activated Ca2+/Calmodulin-Dependent Protein Kinase IIγ Is a Critical Regulator of Myeloid Leukemia Cell Proliferation. Cancer Research, 68(10), 3871–3879. [Link]

  • Black, A. R., & Black, J. D. (2012). Protein kinase C signaling and cell cycle regulation. Journal of Biological Chemistry, 287(38), 31839–31845. [Link]

  • Wikipedia. (2023, December 13). CAMK. In Wikipedia. Retrieved from [Link]

  • Lu, C., et al. (2010). Calmodulin-dependent kinase II mediates vascular smooth muscle cell proliferation and is potentiated by extracellular signal regulated kinase. Endocrinology, 151(6), 2747–2759. [Link]

  • Wang, L., et al. (2017). Ca2+/calmodulin-dependent protein kinase II regulates colon cancer proliferation and migration via ERK1/2 and p38 pathways. World Journal of Gastroenterology, 23(33), 6067–6078. [Link]

  • Bement, W. M., & Capco, D. G. (1991). Protein kinase C acts downstream of calcium at entry into the first mitotic interphase of Xenopus laevis. Molecular Biology of the Cell, 2(11), 1169-1177.
  • Long, J. L., & Bikle, D. D. (1987). Effect of calcium on cell proliferation and extracellular matrix synthesis in arterial smooth muscle cells and dermal fibroblasts. Endocrinology, 121(5), 1667–1673. [Link]

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  • Universitas Airlangga. (2021, January 1). Cytotoxicity and proliferation evaluation on fibroblast after combining calcium hydroxide and ellagic acid. Retrieved from [Link]

  • Prastika, K., et al. (2021). Cytotoxicity and proliferation evaluation on fibroblast after combining calcium hydroxide and ellagic acid. Journal of Advanced Pharmaceutical Technology & Research, 12(1), 27–31. [Link]

  • Singh, S., et al. (2022). Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. Journal of Bacteriology, 204(1). [Link]

  • Neliti. (n.d.). The Effect of Calcium Hydroxide on Fibroblast Cells Viability. Retrieved from [Link]

  • Singh, S., et al. (2025, June 11). Functional consequences of genetic variations in DgoR, a GntR/FadR family transcriptional repressor of D-galactonate metabolism in Escherichia coli. Journal of Bacteriology.
  • Singh, S., et al. (2022). D-galactonate metabolism in enteric bacteria: a molecular and physiological perspective. Current Opinion in Microbiology, 69, 102188.
  • Zheng, D., et al. (2021). Exploiting cancer's sweet tooth to induce oxidative stress-mediated cell death. Journal of Cell Science, 134(8), jcs258372.
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Comparative

A Comparative Guide to the Cellular Metabolism of D-Galactonate and D-Gluconate: Pathways, Bioenergetics, and Experimental Interrogation

For Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Sugar Acids D-gluconate and D-galactonate are six-carbon aldonic acids, oxidized forms of glucose and galactose, respectively. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Sugar Acids

D-gluconate and D-galactonate are six-carbon aldonic acids, oxidized forms of glucose and galactose, respectively. They are prevalent in various biological systems and serve as carbon sources for numerous microorganisms.[1][2] Their structural similarity belies fundamentally different routes of metabolic processing. D-gluconate is typically channeled into the Pentose Phosphate Pathway (PPP), a central metabolic route.[3][4] In contrast, D-galactonate is catabolized via the DeLey-Doudoroff pathway, a less common, alternative pathway that ultimately yields different metabolic intermediates.[5][6][7] Understanding these differences is crucial for fields ranging from microbial engineering to the study of host-pathogen interactions, where the availability and utilization of specific sugar acids can dictate colonization and virulence.[6][8]

Metabolic Pathways: Divergent Fates

The initial steps of catabolism define the functional divergence between these two molecules. D-gluconate enters the well-established Pentose Phosphate Pathway, while D-galactonate catabolism requires a specialized set of enzymes.

The D-Gluconate Pathway: Entry into the Pentose Phosphate Shunt

D-gluconate is readily phosphorylated by gluconokinase to form 6-phosphogluconate.[9][10] This intermediate is a direct substrate for the oxidative phase of the Pentose Phosphate Pathway.[3][11] The subsequent dehydrogenation and decarboxylation of 6-phosphogluconate by 6-phosphogluconate dehydrogenase yields ribulose-5-phosphate, carbon dioxide, and, critically, generates NADPH.[4][12] This pathway directly links D-gluconate metabolism to the production of reducing power for biosynthesis and nucleotide precursors.[13][14]

D-Gluconate Pathway cluster_gluconate D-Gluconate Metabolism Gluconate D-Gluconate P6G 6-Phospho-D-gluconate Gluconate->P6G Gluconokinase (ATP -> ADP) Ru5P Ribulose-5-phosphate P6G->Ru5P 6-Phosphogluconate Dehydrogenase (NADP+ -> NADPH + CO2) PPP Pentose Phosphate Pathway Intermediates Ru5P->PPP

Caption: Catabolism of D-Gluconate via the Pentose Phosphate Pathway.

The D-Galactonate Pathway: The DeLey-Doudoroff Route

The catabolism of D-galactonate proceeds through the DeLey-Doudoroff pathway, which is distinct from the classical Entner-Doudoroff pathway.[15][16] This pathway involves a series of enzymatic steps that are not part of central metabolism in many organisms. The key enzymes include:

  • D-galactonate dehydratase , which converts D-galactonate to 2-keto-3-deoxy-D-galactonate.[17][18]

  • 2-keto-3-deoxy-galactonate kinase , which phosphorylates the intermediate to form 2-keto-3-deoxy-6-phosphogalactonate.[19]

  • 2-keto-3-deoxy-6-phosphogalactonate aldolase , which cleaves this final intermediate into two key metabolites: pyruvate and glyceraldehyde-3-phosphate (G3P).[7][20]

These products, pyruvate and G3P, are central glycolytic intermediates, meaning the DeLey-Doudoroff pathway serves as a feeder route into the later stages of glycolysis.

D-Galactonate Pathway cluster_galactonate D-Galactonate Metabolism Galactonate D-Galactonate KDG 2-Keto-3-deoxy- D-galactonate Galactonate->KDG Galactonate Dehydratase KDPG 2-Keto-3-deoxy-6-phospho- D-galactonate KDG->KDPG 2-keto-3-deoxy-galactonate Kinase (ATP -> ADP) Cleavage KDPG->Cleavage KDPG Aldolase Pyruvate Pyruvate Cleavage->Pyruvate G3P Glyceraldehyde- 3-phosphate Cleavage->G3P

Caption: Catabolism of D-Galactonate via the DeLey-Doudoroff Pathway.

Key Functional Differences and Consequences

The distinct metabolic routes for D-gluconate and D-galactonate lead to significant differences in cellular physiology, particularly concerning redox balance and biosynthetic potential.

FeatureD-Gluconate MetabolismD-Galactonate MetabolismFunctional Consequence
Primary Pathway Pentose Phosphate PathwayDeLey-Doudoroff PathwayDifferent enzymatic machinery required.
Key Enzymes Gluconokinase, 6-Phosphogluconate DehydrogenaseGalactonate Dehydratase, KDG Kinase, KDPG AldolasePathway activity is dependent on the expression of these specific enzymes.
Entry into Central Metabolism 6-Phosphogluconate (PPP)Pyruvate & Glyceraldehyde-3-Phosphate (Glycolysis)D-gluconate feeds into the upper PPP, while D-galactonate feeds into lower glycolysis.
NADPH Production 1 mole per mole of gluconate None directly from the pathwayD-gluconate is a potent source of reducing power for anabolic reactions and oxidative stress response.
Biosynthetic Precursors Ribose-5-phosphate, Erythrose-4-phosphateNone directly from the pathwayD-gluconate metabolism directly supplies precursors for nucleotide and aromatic amino acid synthesis.
Net ATP Yield (Theoretical) ~1 ATP, 1 NADPH~0 ATP (net)Energetic yields differ, with the value of NADPH from gluconate being context-dependent.

Redox Balance: The most striking difference is the direct production of NADPH from D-gluconate metabolism.[11] NADPH is the primary cellular reductant for biosynthetic processes like fatty acid and steroid synthesis, and for regenerating the antioxidant glutathione. Cells utilizing D-gluconate have a distinct advantage in environments requiring high anabolic activity or resistance to oxidative stress.

Biosynthetic Potential: By entering the PPP, D-gluconate catabolism directly generates ribose-5-phosphate, the backbone of nucleotides (ATP, GTP) and nucleic acids (DNA, RNA).[13] The PPP also produces erythrose-4-phosphate, a precursor for the synthesis of aromatic amino acids. D-galactonate metabolism does not directly yield these essential precursors.

Experimental Methodologies for Comparative Analysis

To empirically validate and quantify these functional differences, researchers can employ a suite of established biochemical and analytical techniques.

Protocol: Stable Isotope Tracing for Pathway Elucidation

This protocol uses uniformly labeled ¹³C-glucose and ¹³C-galactose to trace the metabolic fate of each sugar acid, providing definitive evidence of the active pathways.

Objective: To map the flow of carbon from D-gluconate and D-galactonate into central metabolic pathways.

Methodology:

  • Cell Culture: Grow the microbial strain of interest in a minimal medium with either D-gluconate or D-galactonate as the sole carbon source.

  • Isotope Labeling: At mid-log phase, switch the cells to a medium containing uniformly labeled [U-¹³C₆]-D-gluconate or [U-¹³C₆]-D-galactonate.[21][22]

  • Metabolite Extraction: After a defined period (e.g., several cell doublings to approach isotopic steady-state), quench metabolism rapidly and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass isotopologue distribution (MID) for key intermediates of the PPP and glycolysis (e.g., phosphogluconate, ribose-5-phosphate, pyruvate, etc.).[23][24]

  • Data Analysis: The labeling patterns will confirm the pathway utilization. For example, [U-¹³C₆]-D-gluconate will result in fully labeled (M+6) 6-phosphogluconate and (M+5) ribose-5-phosphate.[25] In contrast, [U-¹³C₆]-D-galactonate will produce fully labeled (M+3) pyruvate and (M+3) glyceraldehyde-3-phosphate.

Isotope Tracing Workflow Start Cell Culture (Minimal Media) Label Switch to [U-13C6]-Substrate Start->Label Quench Quench Metabolism & Extract Label->Quench Analyze LC-MS/MS Analysis of Isotopologues Quench->Analyze Interpret Map Mass Isotopologue Distributions (MIDs) Analyze->Interpret

Caption: Workflow for Stable Isotope Tracing Experiments.

Protocol: Enzymatic Assays for Pathway Activity

Measuring the specific activity of key enzymes in cell lysates provides direct evidence of a pathway's functional capacity.

A. Gluconokinase Activity Assay [26][27]

  • Principle: This is a coupled enzyme assay. Gluconokinase (GntK) produces 6-phosphogluconate, which is then oxidized by an excess of 6-phosphogluconate dehydrogenase (6PGDH), leading to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored spectrophotometrically.[28]

  • Reaction Mixture (Final Concentrations):

    • 100 mM Tris-HCl buffer, pH 8.0

    • 10 mM MgCl₂

    • 5 mM ATP

    • 2 mM NADP⁺

    • 10 mM D-gluconate

    • 1 unit/mL 6-phosphogluconate dehydrogenase

    • Cell lysate

  • Procedure:

    • Prepare the reaction mixture without D-gluconate.

    • Add cell lysate and incubate for 2 minutes to establish a baseline rate.

    • Initiate the reaction by adding D-gluconate.

    • Record the increase in absorbance at 340 nm over time.

    • Calculate activity based on the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

B. D-Galactonate Dehydratase Assay [17]

  • Principle: The formation of 2-keto-3-deoxy-D-galactonate from D-galactonate can be measured using a colorimetric method involving semicarbazide, which reacts with the keto-acid product to form a semicarbazone that absorbs light at 250 nm.

  • Reaction Mixture (Final Concentrations):

    • 100 mM Tris-HCl buffer, pH 7.8

    • 5 mM MgCl₂

    • 10 mM D-galactonate

    • 10 mM Semicarbazide HCl

    • Cell lysate

  • Procedure:

    • Prepare the reaction mixture in a UV-transparent cuvette.

    • Add cell lysate to initiate the reaction.

    • Monitor the increase in absorbance at 250 nm over time.

    • Calculate activity based on a standard curve generated with a known keto-acid.

Conclusion and Future Directions

The metabolic divergence of D-gluconate and D-galactonate offers a compelling example of how subtle changes in substrate stereochemistry can lead to profound functional differences in cellular metabolism. D-gluconate utilization directly fuels the Pentose Phosphate Pathway, providing a significant advantage in terms of NADPH production and biosynthetic precursor supply. In contrast, D-galactonate is shunted into lower glycolysis via the specialized DeLey-Doudoroff pathway.

For researchers in drug development and metabolic engineering, these differences present unique opportunities. For instance, targeting the D-galactonate pathway could offer a strategy for selectively inhibiting pathogens that rely on this route for carbon assimilation in specific host environments. Conversely, engineering organisms to preferentially utilize D-gluconate could enhance the production of compounds requiring high levels of NADPH. Future research should focus on the regulatory mechanisms that govern the expression of these pathways and their integration with the broader metabolic network of the cell.

References

  • Wong, T. Y. (1994). The DeLey-Doudoroff Pathway of Galactose Metabolism in Azotobacter Vinelandii. Applied and Environmental Microbiology, 60(6), 2065–2068.

  • John, L., et al. (2020). D-galactose catabolism in archaea: operation of the DeLey–Doudoroff pathway in Haloferax volcanii. FEMS Microbiology Letters, 367(1).

  • Wong, T. Y. (1994). The DeLey-Doudoroff Pathway of Galactose Metabolism in Azotobacter vinelandii. Applied and Environmental Microbiology, 60(6), 2065–2068.

  • May, B. H., et al. (2012). Use of Stable Isotopes To Measure the Metabolic Activity of the Human Intestinal Microbiota. Applied and Environmental Microbiology, 78(2), 591-593.

  • John, L., et al. (2020). D-galactose catabolism in archaea: operation of the DeLey–Doudoroff pathway in Haloferax volcanii. FEMS Microbiology Letters, 367(1).

  • John, L., et al. (2020). D-galactose catabolism in archaea: operation of the DeLey-Doudoroff pathway in Haloferax volcanii. PubMed, 32052820.

  • Singh, H., et al. (2019). Molecular and Functional Insights Into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. Journal of Bacteriology, 201(8).

  • Singh, H., et al. (2019). Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. ASM Journals, 201(8).

  • Szymona, M., & Szumilo, T. (1966). Pathway for D-galactonate catabolism in nonpathogenic mycobacteria. Journal of Bacteriology, 92(6), 1729–1734.

  • Arya, R., et al. (2020). DgoR negatively regulates d-galactonate metabolism. ResearchGate.

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  • Arya, R., et al. (2022). Functional consequences of genetic variations in DgoR, a GntR/FadR family transcriptional repressor of D-galactonate metabolism in Escherichia coli. ASM Journals, 10(3).

  • Tsai, C. S., & Chen, S. F. (1983). Kinetic studies of gluconate pathway enzymes from Schizosaccharomyces pombe. International Journal of Biochemistry, 15(4), 587-592.

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  • Sigma-Aldrich. (1997). Enzymatic Assay of GLUCONATE KINASE. Sigma-Aldrich.

  • Tee, S. Y., et al. (2021). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. MDPI, 26(24), 7480.

  • Lund, P. J., et al. (2022). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Cell Metabolism, 34(1), 139-153.e10.

  • Stincone, A., et al. (2014). The gluconate shunt is an alternative route for directing glucose into the pentose phosphate pathway in fission yeast. Journal of Biological Chemistry, 289(49), 33898–33908.

  • ResearchGate. (n.d.). Pathway for metabolism of glucose-1-phosphate, D-gluconate, D-glucose, and D-galactose. ResearchGate.

  • Wikipedia. (n.d.). Gluconate 5-dehydrogenase. Wikipedia.

  • Vasconcelos, I. F. S., et al. (2021). Co-feeding glucose with either gluconate or galacturonate during clostridial fermentations provides metabolic fine-tuning capabilities. Scientific Reports, 11(1).

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  • Chen, L., et al. (2014). Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis. PLoS ONE, 9(6).

  • Singh, H., et al. (2019). Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. PMC, 201(8).

  • van Maris, A. J., et al. (2004). Proposed pathway for δ-gluconolactone metabolism in S. bulderi. ResearchGate.

  • Tharandt, L., et al. (1979). [Investigations on the utilization of D-gluconate and D-glucono-delta-lactone in the metabolism of the normal and alloxan diabetic rat (author's transl)]. Journal of Clinical Chemistry and Clinical Biochemistry, 17(4), 257-67.

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  • CHEM 407. (2017). Pentose Phosphate Pathway - 6-phosphogluconate Dehydrogenase. YouTube.

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Validation

A comparative analysis of different salts of D-galactonic acid in drug delivery

In the evolving landscape of targeted therapeutics, the design of effective drug delivery systems is paramount. D-galactonic acid, a sugar acid derived from galactose, presents a compelling scaffold for such systems due...

Author: BenchChem Technical Support Team. Date: February 2026

In the evolving landscape of targeted therapeutics, the design of effective drug delivery systems is paramount. D-galactonic acid, a sugar acid derived from galactose, presents a compelling scaffold for such systems due to its inherent biocompatibility and the potential for targeted delivery to specific cell types. The choice of the salt form of D-galactonic acid can significantly influence the physicochemical properties and, consequently, the in vivo performance of a drug delivery vehicle. This guide provides a comparative analysis of different salts of D-galactonic acid—namely those with alkali metals (e.g., sodium, potassium) and alkaline earth metals (e.g., calcium, magnesium)—in the context of drug delivery applications. We will delve into the synthesis, characterization, and evaluation of these salts, offering both theoretical insights and practical experimental protocols for researchers in the field.

The Promise of D-Galactonic Acid in Drug Delivery

D-galactonic acid is a naturally occurring compound found in various plants and is a metabolite in several organisms, including humans.[1][2] Its structure, rich in hydroxyl groups, offers numerous sites for drug conjugation and modification. Furthermore, the galactose moiety can be recognized by asialoglycoprotein receptors (ASGPRs) which are abundantly expressed on the surface of hepatocytes.[3] This interaction provides a basis for passive targeting to the liver, a crucial organ in many diseases and a site for drug metabolism. By utilizing D-galactonic acid or its salts as a drug carrier, it is possible to enhance the therapeutic index of a drug by increasing its concentration at the target site while minimizing off-target toxicity.

Synthesis of D-Galactonic Acid Salts: A Preparative Overview

The synthesis of D-galactonic acid salts typically involves the oxidation of D-galactose, followed by neutralization with the corresponding base. A common method for producing D-galactonic acid is through microbial fermentation. For instance, the bacterium Gluconobacter oxydans can efficiently convert galactose to galactonic acid.[4] The subsequent formation of the desired salt can be achieved by reacting the galactonic acid with the appropriate hydroxide or carbonate.

Alternatively, commercially available salts, such as calcium D-galactonate, can serve as a starting material for the preparation of other salts or the free acid.[1][5][6]

Experimental Protocol: Preparation of Sodium D-Galactonate from Calcium D-Galactonate

This protocol describes the conversion of calcium D-galactonate to sodium D-galactonate via an ion-exchange method.

Materials:

  • Calcium D-galactonate

  • Sodium carbonate

  • Deionized water

  • Ethanol

  • 0.2 µm syringe filter

Procedure:

  • Dissolve a known amount of calcium D-galactonate in hot deionized water.

  • In a separate container, dissolve a stoichiometric amount of sodium carbonate in deionized water.

  • Slowly add the sodium carbonate solution to the hot calcium D-galactonate solution while stirring continuously. A precipitate of calcium carbonate will form.

  • Continue stirring the mixture for 1-2 hours to ensure complete reaction.

  • Cool the mixture to room temperature and then filter it through a 0.2 µm syringe filter to remove the calcium carbonate precipitate.

  • The resulting filtrate contains sodium D-galactonate. To isolate the solid salt, concentrate the solution by rotary evaporation.

  • Precipitate the sodium D-galactonate by adding an excess of ethanol to the concentrated aqueous solution.

  • Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.

Comparative Analysis of D-Galactonic Acid Salts

The choice of the counter-ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) significantly impacts the physicochemical properties of the resulting D-galactonate salt. These differences, in turn, influence their performance as drug delivery vehicles.

PropertyAlkali Metal Salts (e.g., Sodium, Potassium)Alkaline Earth Metal Salts (e.g., Calcium, Magnesium)Rationale & Implications for Drug Delivery
Water Solubility Generally highGenerally lower than alkali metal salts[4]Higher solubility of alkali metal salts may be advantageous for formulating intravenous injections. Lower solubility of alkaline earth metal salts could be leveraged for creating sustained-release depots or oral formulations with controlled dissolution.
Biocompatibility Generally considered safe and biocompatible.[7]Generally considered safe and biocompatible.[8]Both classes of cations are endogenous and well-tolerated at physiological concentrations. However, high local concentrations of divalent cations could potentially interact with cellular membranes or proteins.
Drug Loading Capacity Potentially lower due to higher solubility and less complex coordination chemistry.Potentially higher due to the ability of divalent cations to form coordination complexes with both the galactonate and the drug molecule, especially if the drug has suitable functional groups.The chelation properties of Ca²⁺ and Mg²⁺ could facilitate higher drug loading through non-covalent interactions.
Drug Release Profile Likely to exhibit faster drug release due to rapid dissolution of the salt matrix.Can be designed for more controlled and sustained drug release due to slower dissolution and stronger interactions within the drug-carrier matrix.[2]The choice of salt can be a tool to modulate the drug release kinetics to match the therapeutic need.
Stability Generally stable as crystalline solids.Generally stable as crystalline solids.The stability of the salt form is crucial for the shelf-life of the final drug product.
Hygroscopicity Can be hygroscopic, which may affect powder handling and stability.Generally less hygroscopic than their alkali metal counterparts.Lower hygroscopicity simplifies formulation and manufacturing processes.

Experimental Evaluation of D-Galactonic Acid Salts in Drug Delivery

To empirically validate the theoretical comparisons outlined above, a series of experiments should be conducted. Below are detailed protocols for key evaluations.

Characterization of D-Galactonic Acid Salt-Drug Conjugates

Objective: To confirm the successful conjugation or association of the drug with the D-galactonic acid salt and to characterize the resulting product.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] It can be used to confirm the presence of both the D-galactonate carrier and the drug in the final product.[10]

  • Protocol:

    • Acquire FTIR spectra of the pure drug, the D-galactonic acid salt, and the drug-loaded D-galactonate salt.

    • Prepare samples as KBr pellets or use an ATR-FTIR accessory.

    • Collect spectra over a range of 4000-400 cm⁻¹.

    • Compare the spectra. The spectrum of the drug-loaded salt should exhibit characteristic peaks from both the drug and the carrier. Shifts in peak positions may indicate interactions between the drug and the carrier.[11]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR can confirm the chemical structure of the conjugate.

  • Protocol:

    • Dissolve the pure drug, the D-galactonic acid salt, and the drug-loaded salt in a suitable deuterated solvent (e.g., D₂O).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the spectra to identify characteristic peaks for both the drug and the carrier. The presence of peaks from both moieties in the conjugate's spectrum confirms their association.

Determination of Drug Loading and Encapsulation Efficiency

Objective: To quantify the amount of drug successfully loaded into or onto the D-galactonic acid salt carrier.

High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[12][13]

  • Protocol:

    • Develop and validate an HPLC method for the quantification of the specific drug. This includes selecting an appropriate column, mobile phase, and detector.

    • Prepare a known amount of the drug-loaded D-galactonate salt.

    • Dissolve the drug-loaded salt in a suitable solvent to release the drug.

    • Filter the solution to remove any undissolved carrier.

    • Inject a known volume of the filtered solution into the HPLC system.

    • Quantify the drug concentration by comparing the peak area to a standard curve of the pure drug.

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Mass of drug in carrier / Total mass of drug-loaded carrier) x 100

      • EE (%) = (Mass of drug in carrier / Initial mass of drug used) x 100

In Vitro Drug Release Studies

Objective: To evaluate the rate and extent of drug release from the D-galactonic acid salt carrier under physiological conditions.

  • Principle: This experiment simulates the release of the drug from the carrier in a biological environment.

  • Protocol:

    • Place a known amount of the drug-loaded D-galactonate salt in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected aliquots using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Biocompatibility Assessment

Objective: To assess the cytotoxicity of the D-galactonic acid salts.

MTT Assay (Cell Viability)

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Seed a suitable cell line (e.g., HepG2 for liver-targeting studies) in a 96-well plate and allow the cells to adhere overnight.

    • Treat the cells with various concentrations of the different D-galactonic acid salts for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control cells.

Cellular Uptake Studies

Objective: To investigate the efficiency of cellular internalization of the D-galactonic acid salt-based drug delivery system.

Fluorescence Microscopy

  • Principle: A fluorescently labeled drug or carrier can be visualized inside cells using a fluorescence microscope to assess cellular uptake.[14]

  • Protocol:

    • Synthesize a fluorescently labeled version of the drug-carrier conjugate.

    • Seed the target cells (e.g., HepG2) on glass coverslips in a culture dish.

    • Incubate the cells with the fluorescently labeled conjugate for various time points.

    • After incubation, wash the cells to remove any non-internalized conjugate.

    • Fix the cells and stain the nuclei with a fluorescent nuclear stain (e.g., DAPI).

    • Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The co-localization of the fluorescent conjugate with the cell's cytoplasm or specific organelles can provide insights into the uptake mechanism.

Visualizing the Workflow and Concepts

To better illustrate the experimental workflow and the underlying concepts, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation start D-Galactose oxidation Oxidation start->oxidation galactonic_acid D-Galactonic Acid oxidation->galactonic_acid neutralization Neutralization with Base (e.g., NaOH, Ca(OH)₂) galactonic_acid->neutralization salt D-Galactonate Salt (e.g., Sodium, Calcium) neutralization->salt drug_loading Drug Loading/ Conjugation salt->drug_loading final_product Drug-Loaded D-Galactonate Salt drug_loading->final_product ftir FTIR final_product->ftir nmr NMR final_product->nmr hplc HPLC (Drug Loading) final_product->hplc release Drug Release final_product->release biocompatibility Biocompatibility (MTT) final_product->biocompatibility uptake Cellular Uptake final_product->uptake

Caption: Experimental workflow for the synthesis, characterization, and evaluation of D-galactonic acid salt-based drug delivery systems.

Cellular_Uptake_Mechanism carrier Galactonate-Drug Conjugate receptor ASGP Receptor carrier->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis cell_membrane Hepatocyte Cell Membrane endosome Endosome endocytosis->endosome release Drug Release (e.g., pH-mediated) endosome->release drug Free Drug release->drug target Intracellular Target drug->target

Caption: Proposed mechanism of targeted delivery and cellular uptake of a D-galactonate-based drug carrier in hepatocytes.

Conclusion and Future Perspectives

The selection of a salt form for D-galactonic acid is a critical consideration in the design of drug delivery systems. Alkali metal salts, with their high water solubility, are well-suited for parenteral formulations requiring rapid drug availability. In contrast, alkaline earth metal salts offer the potential for developing controlled-release formulations due to their lower solubility and ability to form more complex structures with drug molecules. The experimental protocols detailed in this guide provide a comprehensive framework for the systematic evaluation and comparison of these different salts.

Future research should focus on fabricating and testing these D-galactonic acid salt-based drug delivery systems with a variety of therapeutic agents. Investigating the in vivo performance, including pharmacokinetics, biodistribution, and therapeutic efficacy, will be crucial for translating these promising carriers from the laboratory to clinical applications. The versatility of D-galactonic acid and its salts, combined with their favorable safety profile, positions them as a valuable platform for the next generation of targeted drug delivery technologies.

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Comparative

Validating the Role of dgoR in D-galactonate Metabolism: A Comparative Guide to Experimental Approaches

For researchers in metabolic engineering, infectious disease, and fundamental microbiology, understanding the intricate regulatory networks that govern bacterial nutrient utilization is paramount. The metabolism of D-gal...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic engineering, infectious disease, and fundamental microbiology, understanding the intricate regulatory networks that govern bacterial nutrient utilization is paramount. The metabolism of D-galactonate, a sugar acid prevalent in various biological niches, is of growing interest due to its role in bacterial colonization and virulence.[1] In Escherichia coli, the dgo operon, responsible for D-galactonate transport and catabolism, is under the control of the transcriptional regulator DgoR.[2][3] This guide provides an in-depth, experimentally-grounded comparison of methodologies to validate the function of the dgoR gene, designed for researchers, scientists, and drug development professionals seeking to rigorously characterize this and similar regulatory systems.

The D-galactonate Metabolic Pathway and its Putative Regulator, DgoR

The dgo operon in E. coli encodes the necessary machinery for the uptake and conversion of D-galactonate into intermediates of central metabolism.[4] This pathway involves a transporter (DgoT), a dehydratase (DgoD), a kinase (DgoK), and an aldolase (DgoA).[4] The dgoR gene, located upstream of the structural genes, is hypothesized to encode a repressor protein that controls the expression of the entire operon.[5]

Based on extensive research, DgoR is a member of the GntR/FadR family of transcriptional regulators.[1][2] In the absence of D-galactonate, the DgoR protein is proposed to bind to specific operator sites within the dgo promoter region, physically obstructing transcription. When D-galactonate is present, it is believed to act as an inducer, binding to DgoR and causing a conformational change that releases the repressor from the DNA, thereby allowing for the transcription of the dgo operon.[2][6] The following experimental guide provides a framework for validating this proposed regulatory mechanism.

D_galactonate_Metabolism cluster_medium External Medium cluster_cell Bacterial Cell D-galactonate_ext D-galactonate DgoT DgoT (Transporter) D-galactonate_ext->DgoT Uptake D-galactonate_int D-galactonate DgoD DgoD D-galactonate_int->DgoD DgoT->D-galactonate_int Metabolite_1 2-dehydro-3-deoxy- D-galactonate DgoK DgoK Metabolite_1->DgoK DgoD->Metabolite_1 Metabolite_2 2-dehydro-3-deoxy- D-galactonate 6-P DgoA DgoA Metabolite_2->DgoA DgoK->Metabolite_2 Metabolite_3 Glyceraldehyde-3-P + Pyruvate Central_Metabolism Central Metabolism Metabolite_3->Central_Metabolism DgoA->Metabolite_3

Figure 1: The D-galactonate catabolic pathway in E. coli.

Experimental Validation Strategy: A Three-Pronged Approach

To rigorously validate the role of dgoR, a comparative analysis of three distinct bacterial strains is essential:

  • Wild-Type (WT): The parent strain with an intact dgoR gene.

  • ΔdgoR Mutant: A strain in which the dgoR gene has been precisely deleted.

  • Complemented Strain (ΔdgoR + pdgoR): The ΔdgoR mutant carrying a plasmid with a functional copy of the dgoR gene.

This approach allows for the direct comparison of phenotypes and gene expression profiles, providing strong evidence for the specific function of dgoR.[7]

Experimental_Workflow Start Start with Wild-Type (WT) Strain Create_Mutant Generate ΔdgoR Mutant (e.g., via Recombineering) Start->Create_Mutant Phenotypic_Analysis Phenotypic Analysis (Growth Curves) Start->Phenotypic_Analysis Transcriptomic_Analysis Transcriptomic Analysis (qRT-PCR / RNA-seq) Start->Transcriptomic_Analysis Reporter_Assay Reporter Gene Assay Start->Reporter_Assay Create_Complemented Create Complemented Strain (ΔdgoR + pdgoR) Create_Mutant->Create_Complemented Create_Mutant->Phenotypic_Analysis Create_Mutant->Transcriptomic_Analysis Create_Mutant->Reporter_Assay Create_Complemented->Phenotypic_Analysis Create_Complemented->Transcriptomic_Analysis

Figure 2: Experimental workflow for validating dgoR function.

I. Phenotypic Analysis: Growth Curve Comparisons

A fundamental method to assess the physiological role of a metabolic gene is to compare the growth characteristics of the wild-type, mutant, and complemented strains on the target substrate.

Expected Outcome: If dgoR is a repressor of the dgo operon, its deletion should lead to constitutive expression of the D-galactonate catabolism genes, resulting in a fitness advantage (e.g., shorter lag phase, faster growth rate) when D-galactonate is the sole carbon source.[2][3] The complemented strain should exhibit a growth phenotype similar to the wild-type.

Table 1: Expected Growth Characteristics on M9 Minimal Media with D-galactonate

StrainGenotypeExpected Lag Phase (hours)Expected Doubling Time (minutes)Rationale
Wild-TypedgoR+~2-3~90-120Induction of the dgo operon is required upon exposure to D-galactonate.
ΔdgoRΔdgoR<1~60-80Constitutive expression of the dgo operon bypasses the need for induction.
ComplementedΔdgoR + pdgoR~2-3~90-120The plasmid-borne dgoR restores the repression of the dgo operon.
Experimental Protocol: Bacterial Growth Curves
  • Inoculum Preparation: Grow overnight cultures of the wild-type, ΔdgoR, and complemented strains in a rich medium (e.g., LB broth).

  • Washing and Resuspension: Pellet the cells by centrifugation, wash twice with M9 minimal medium salts to remove residual rich media, and resuspend in M9 salts.

  • Growth Setup: In a 96-well microplate, add M9 minimal medium supplemented with either D-galactonate (e.g., 0.2% w/v) or a control carbon source (e.g., glucose). Inoculate the wells with the washed bacterial suspensions to a starting OD600 of ~0.05.

  • Incubation and Monitoring: Incubate the microplate in a plate reader with shaking at 37°C. Measure the OD600 at regular intervals (e.g., every 15-30 minutes) for 24-48 hours.

  • Data Analysis: Plot the OD600 values over time to generate growth curves. Calculate the lag phase and doubling time for each strain under each condition.

II. Transcriptomic Analysis: Quantifying Gene Expression

To directly measure the regulatory effect of DgoR on the dgo operon, quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) can be employed.[8][9] These techniques quantify the abundance of dgo operon transcripts in the different genetic backgrounds.

Expected Outcome: In the absence of D-galactonate, the transcript levels of the dgo structural genes (dgoT, dgoD, dgoK, dgoA) should be significantly higher in the ΔdgoR mutant compared to the wild-type and complemented strains.[10] Upon induction with D-galactonate, the transcript levels in the wild-type and complemented strains should increase to levels comparable to the ΔdgoR mutant.

Table 2: Expected Relative Fold Change in dgoT Transcript Levels (Compared to WT, no inducer)

StrainGenotypeNo Inducer (Glycerol)With Inducer (D-galactonate)Rationale
Wild-TypedgoR+1 (baseline)~50-100D-galactonate induces the expression of the dgo operon.
ΔdgoRΔdgoR~50-100~50-100Expression is constitutive and high, regardless of the presence of the inducer.
ComplementedΔdgoR + pdgoR~1-5~50-100Repression is restored in the absence of the inducer.
Experimental Protocol: qRT-PCR for dgo Gene Expression
  • Cell Culture and RNA Extraction: Grow the wild-type, ΔdgoR, and complemented strains in M9 minimal medium with a non-inducing carbon source (e.g., glycerol) to mid-log phase. For induction experiments, add D-galactonate and incubate for a defined period (e.g., 30-60 minutes). Harvest the cells and extract total RNA using a commercial kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase and random primers.

  • qPCR: Perform quantitative PCR using primers specific for the dgo structural genes (e.g., dgoT) and a housekeeping gene (e.g., rrsA) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

III. In Vivo Regulatory Analysis: Reporter Gene Assays

Reporter gene assays provide a quantitative measure of promoter activity in living cells.[11] By fusing the dgo promoter region to a reporter gene (e.g., lacZ for β-galactosidase or a fluorescent protein like Venus), the regulatory activity of DgoR can be directly monitored.[1][5]

Expected Outcome: In a ΔdgoR background, the reporter gene expression driven by the dgo promoter should be constitutively high. In the wild-type background, reporter expression should be low in the absence of D-galactonate and high in its presence.

Reporter_Assay_Logic cluster_wt Wild-Type (dgoR+) cluster_mutant ΔdgoR Mutant dgo_promoter_wt dgo Promoter reporter_gene_wt Reporter Gene dgo_promoter_wt->reporter_gene_wt drives expression of reporter_output_wt Reporter Output reporter_gene_wt->reporter_output_wt produces dgoR_protein_wt DgoR dgoR_protein_wt->dgo_promoter_wt represses D_galactonate_wt D-galactonate D_galactonate_wt->dgoR_protein_wt inactivates dgo_promoter_mut dgo Promoter reporter_gene_mut Reporter Gene dgo_promoter_mut->reporter_gene_mut constitutively drives expression of reporter_output_mut Reporter Output reporter_gene_mut->reporter_output_mut produces

Figure 3: Logic of the reporter gene assay for dgoR function.

Table 3: Expected Reporter Activity (β-galactosidase units)

StrainGenotypeNo Inducer (Glycerol)With Inducer (D-galactonate)Rationale
WT + Pdgo-lacZdgoR+<50>1000DgoR represses the promoter in the absence of the inducer.
ΔdgoR + Pdgo-lacZΔdgoR>1000>1000The absence of DgoR leads to constitutive promoter activity.
Experimental Protocol: β-Galactosidase Reporter Assay
  • Construct Reporter Strains: Create transcriptional fusions of the dgo promoter region to the lacZ gene on a low-copy plasmid or integrate it into the chromosome of both the wild-type and ΔdgoR strains.

  • Cell Culture: Grow the reporter strains under the same conditions as described for the qRT-PCR experiment (with and without D-galactonate induction).

  • Cell Lysis and Assay: Harvest the cells, lyse them to release the cellular contents, and perform a β-galactosidase assay using a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).

  • Quantification: Measure the production of the colored product (o-nitrophenol) spectrophotometrically at 420 nm. Calculate the Miller units to quantify β-galactosidase activity.

Conclusion

The combined application of phenotypic analysis, transcriptomic profiling, and in vivo reporter assays provides a robust and multi-faceted approach to validating the regulatory role of the dgoR gene. The comparative analysis of wild-type, knockout, and complemented strains is crucial for attributing the observed effects specifically to the function of DgoR. This experimental framework not only confirms DgoR as the transcriptional repressor of the D-galactonate metabolic pathway but also serves as a comprehensive guide for researchers investigating other bacterial gene regulatory networks. Such detailed characterization is fundamental for advancing our understanding of bacterial physiology and for the development of novel antimicrobial strategies targeting metabolic pathways.

References

  • Functional consequences of genetic variations in DgoR, a GntR/FadR family transcriptional repressor of D-galactonate metabolism in Escherichia coli. ASM Journals. Available at: [Link]

  • Molecular and Functional Insights Into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. PubMed. Available at: [Link]

  • Molecular and Functional Insights into the Regulation of d-Galactonate Metabolism by the Transcriptional Regulator DgoR in Escherichia coli. PMC - PubMed Central. Available at: [Link]

  • Molecular mechanisms underlying allosteric behavior of Escherichia coli DgoR, a GntR/FadR family transcriptional regulator. Nucleic Acids Research | Oxford Academic. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of Calcium D-Galactonate: A Comprehensive Guide for Laboratory Professionals

Navigating the landscape of laboratory waste management requires a blend of regulatory adherence and a deep understanding of the chemical and toxicological properties of the substances we handle. This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the landscape of laboratory waste management requires a blend of regulatory adherence and a deep understanding of the chemical and toxicological properties of the substances we handle. This guide provides an in-depth, procedural framework for the proper disposal of Calcium D-Galactonate, a compound frequently utilized in pharmaceutical and food science research. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream safely, efficiently, and in compliance with environmental standards, thereby fostering a culture of safety and responsibility within the laboratory.

Hazard Assessment and Chemical Profile of Calcium D-Galactonate

Before establishing a disposal protocol, it is imperative to understand the intrinsic properties of Calcium D-Galactonate. It is the calcium salt of D-galactonic acid, a sugar acid.

Chemical and Physical Properties Summary

PropertyValueSource
CAS Number 69617-74-9
Molecular Formula C₁₂H₂₂CaO₁₄ (anhydrous)
Appearance White crystalline powder
Solubility Soluble in water
Hazards Not classified as a hazardous material. May cause skin, eye, and respiratory irritation. Harmful if swallowed in large quantities.

Calcium D-Galactonate is generally considered to be of low toxicity and is even used as a food additive and in pharmaceutical formulations.[1] This low hazard profile is a key factor in determining the appropriate disposal route. It is not classified as a hazardous waste by major regulatory bodies when not mixed with other hazardous substances.

The biodegradability of sugar acids like galactonic acid is a crucial consideration. These compounds are intermediates in carbohydrate metabolism in many organisms, suggesting they are readily biodegradable and pose a low risk to the environment upon release in controlled quantities.

Personal Protective Equipment (PPE) and Safety Precautions

Even with non-hazardous chemicals, adherence to standard laboratory safety protocols is non-negotiable. When handling Calcium D-Galactonate for disposal, the following PPE should be worn:

  • Eye Protection: Safety glasses or goggles to prevent irritation from dust.

  • Hand Protection: Nitrile or latex gloves to avoid skin contact.

  • Respiratory Protection: A dust mask or respirator is recommended when handling large quantities of the powder to prevent respiratory tract irritation.

  • Lab Coat: To protect clothing and skin from contamination.

Disposal Procedures: A Decision-Based Approach

The appropriate disposal method for Calcium D-Galactonate depends on the quantity of waste, its physical form (solid or aqueous solution), and, most importantly, local and institutional regulations. The following decision workflow provides a systematic approach to its disposal.

DisposalWorkflow start Start: Calcium D-Galactonate Waste is_mixed Is the waste mixed with any hazardous chemicals? start->is_mixed is_solid Is the waste in solid form? is_mixed->is_solid No hazardous_waste Manage and dispose of as hazardous waste according to institutional protocols. is_mixed->hazardous_waste Yes is_small_spill Is it a small spill? is_solid->is_small_spill Yes is_bulk_solid Is it bulk solid waste? is_solid->is_bulk_solid No is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No is_small_spill->is_bulk_solid No sweep_up Sweep up solid, place in a labeled, sealed container for non-hazardous solid waste. is_small_spill->sweep_up Yes collect_solid Collect in a labeled, sealed container. Dispose of in a designated non-hazardous solid waste dumpster. is_bulk_solid->collect_solid Yes incinerate Arrange for disposal at an industrial combustion plant (incineration facility). is_bulk_solid->incinerate If required by institution is_drain_disposal_allowed Are drain disposal of non-hazardous waste and local regulations permitting? is_aqueous->is_drain_disposal_allowed Yes is_large_volume Is the volume large? is_drain_disposal_allowed->is_large_volume Yes collect_liquid Collect in a labeled, sealed container. Manage as non-hazardous liquid waste for incineration. is_drain_disposal_allowed->collect_liquid No drain_disposal Dilute with copious amounts of water and pour down the drain. is_large_volume->drain_disposal No (small volume) is_large_volume->collect_liquid Yes

Caption: Decision workflow for the proper disposal of Calcium D-Galactonate waste.

Small Quantities of Solid Waste and Spills

For minor spills or residual amounts of solid Calcium D-Galactonate (typically less than 100 grams in a research lab setting):

  • Containment: If it is a spill, cordon off the area to prevent dispersal.

  • Collection: Carefully sweep the solid material into a dustpan or onto a piece of paper. Avoid creating dust. For very fine powder, a damp paper towel can be used for the final wipe-down.

  • Packaging: Place the collected solid into a clearly labeled, sealed container (e.g., a screw-cap plastic bottle or a sealed bag). The label should read "Non-hazardous solid waste: Calcium D-Galactonate".

  • Disposal: Dispose of the container in the designated non-hazardous solid waste stream for your facility. This is often a specific dumpster for laboratory waste that is destined for a sanitary landfill. Do not dispose of it in regular office trash to avoid accidental exposure of custodial staff.

Bulk Solid Waste

For larger quantities of expired or unused solid Calcium D-Galactonate:

  • Packaging: The material should be in its original, sealed container if possible. If not, transfer it to a larger, durable, and sealable container. Ensure the container is clearly labeled as "Non-hazardous solid waste: Calcium D-Galactonate".

  • Disposal Route Assessment:

    • Landfill: For many institutions, non-hazardous solid waste can be disposed of in a sanitary landfill.[2] Check with your institution's Environmental Health and Safety (EHS) department to confirm this is the approved method.

    • Incineration: Some Safety Data Sheets (SDS) recommend disposal at an industrial combustion plant. This is a more robust method that ensures complete destruction of the chemical. The rationale for this recommendation, even for a non-hazardous substance, is to eliminate any potential, albeit low, for environmental accumulation and to provide a "catch-all" for laboratory waste that may have been inadvertently cross-contaminated. Contact your EHS office to arrange for collection and disposal via a licensed waste management contractor that offers incineration services.

Aqueous Solutions

The high water solubility and low toxicity of Calcium D-Galactonate make drain disposal a potential option for small quantities of its aqueous solutions, but this is highly dependent on local and institutional regulations.

  • Regulatory Check: Crucially, first confirm with your institution's EHS department and review local wastewater regulations. Many institutions provide a list of chemicals that are permissible for drain disposal.[3] While Calcium D-Galactonate may not be explicitly listed, compounds with similar properties (e.g., other non-hazardous organic salts and sugars) often are.

  • If Drain Disposal is Permitted (for small quantities, typically < 1 liter of a dilute solution):

    • Dilution: Dilute the solution with at least 100 parts of water.

    • Disposal: Pour the diluted solution down a laboratory sink drain, followed by flushing with a copious amount of cold water to ensure it is cleared from the plumbing system.

  • If Drain Disposal is Not Permitted or for Large Volumes:

    • Collection: Collect the aqueous waste in a clearly labeled, sealed container (e.g., a plastic carboy). The label should read "Non-hazardous aqueous waste: Calcium D-Galactonate".

    • Disposal: Arrange for pickup by your institution's EHS department for disposal, likely through incineration or another approved method for non-hazardous liquid waste.

Chemical Incompatibilities in Waste Streams

A fundamental principle of chemical waste management is the segregation of incompatible materials to prevent dangerous reactions. While Calcium D-Galactonate is relatively stable, it is prudent to avoid mixing it with the following in a waste container:

  • Strong Oxidizing Agents: (e.g., nitric acid, permanganates, peroxides) - Can lead to exothermic reactions.

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid) - While not highly reactive, mixing could lead to the generation of fumes or heat.

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) - Similar to strong acids, mixing should be avoided as a general precaution.

The following diagram illustrates the segregation logic for Calcium D-Galactonate waste.

IncompatibilityDiagram cluster_compatible Compatible for Co-disposal (if non-hazardous) cluster_incompatible INCOMPATIBLE - DO NOT MIX main_node Calcium D-Galactonate Waste compatible1 Other non-hazardous organic solids compatible2 Inert materials (e.g., silica gel) incompatible1 Strong Oxidizing Agents main_node->incompatible1 incompatible2 Strong Acids main_node->incompatible2 incompatible3 Strong Bases main_node->incompatible3 incompatible4 Hazardous Waste Streams main_node->incompatible4

Caption: Chemical compatibility guidelines for Calcium D-Galactonate waste.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of Calcium D-Galactonate is a straightforward process when guided by an understanding of its chemical properties and applicable regulations. Its low hazard profile allows for relatively simple disposal methods, but this does not diminish the importance of rigorous adherence to safety protocols and institutional policies. By following the decision-based procedures outlined in this guide, laboratory professionals can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety department for specific guidance, as they are the ultimate authority on waste management within your organization.

References

  • ChemBK. Calcium D-galactonate.[Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Calcium galactonate.[Link]

  • American Chemical Society. Hazardous Waste & Disposal.[Link]

  • Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste.[Link]

  • University of British Columbia. In-Laboratory Treatment of Chemical Waste.[Link]

  • U.S. Waste Industries. Incineration Disposal.[Link]

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Handling

A Guide to Personal Protective Equipment for Handling Calcium D-Galactonate

As a key excipient in pharmaceutical formulations and a valued additive in the food industry, Calcium D-Galactonate is widely handled in research and development settings.[1] While it is biocompatible and serves crucial...

Author: BenchChem Technical Support Team. Date: February 2026

As a key excipient in pharmaceutical formulations and a valued additive in the food industry, Calcium D-Galactonate is widely handled in research and development settings.[1] While it is biocompatible and serves crucial functions in drug delivery and as a stabilizer, its physical form as a crystalline powder necessitates a robust understanding of its handling requirements to ensure personnel safety.[1] This guide provides an in-depth, procedural framework for the safe handling of Calcium D-Galactonate, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Profile of Calcium D-Galactonate

Understanding the specific hazards is the foundation of any safety protocol. According to its Safety Data Sheet (SDS), Calcium D-Galactonate is classified with several hazards that dictate the required level of protection.[2][3] The primary risks are associated with its powder form, which can be easily aerosolized during handling.

The compound is categorized as harmful if swallowed, inhaled, or if it comes into contact with skin.[2] It is also a confirmed skin and serious eye irritant.[2] While not classified as a carcinogen, mutagen, or reproductive toxicant, these acute hazards require stringent control measures.[2]

Hazard Classification (GHS)CategoryDescriptionSource
Acute Toxicity (Oral)Category 4Harmful if swallowed.[2]
Acute Toxicity (Dermal)Category 4Harmful in contact with skin.[2]
Acute Toxicity (Inhalation)Category 4Harmful if inhaled.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2]
Combustible DustN/AFine dust enrichment may lead to the danger of dust explosion.[2]
Core Protective Equipment & Rationale

The selection of PPE is not a checklist but a risk-mitigation strategy directly derived from the substance's hazard profile. The goal is to create a complete barrier between the researcher and the chemical.[4]

  • Respiratory Protection : The most significant route of exposure for a fine powder is inhalation.[5] Inhaling Calcium D-Galactonate dust can cause respiratory irritation and systemic harm.[2]

    • Minimum Requirement : A particulate filter respirator (e.g., N95, FFP2) is essential when handling quantities that may generate dust.

    • For High-Energy Operations : For activities with high potential for aerosolization (e.g., blending, milling, or handling large quantities), a full-face respirator provides a higher protection factor and also protects the eyes.[6][7] All handling should ideally occur within a local exhaust ventilation system, such as a chemical fume hood.[2][8]

  • Eye and Face Protection : Given that the compound causes serious eye irritation, robust eye protection is mandatory.[2]

    • Minimum Requirement : Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are necessary to protect against airborne particles.[6] Standard safety glasses do not provide adequate protection from fine dust.

    • Enhanced Protection : A face shield, worn in conjunction with safety goggles, should be used when handling larger quantities or during procedures with a high risk of splashes or dust clouds.[9]

  • Skin and Body Protection : Direct contact with Calcium D-Galactonate can cause skin irritation and is classified as harmful.[2]

    • Hand Protection : Chemical-impermeable gloves are required.[6] Nitrile gloves are a suitable choice for handling this powder.[7][10] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[8][11]

    • Body Protection : A lab coat is the minimum requirement to protect skin and clothing.[5] For larger-scale operations, coveralls may be necessary.[9] Ensure clothing provides full coverage of the arms and legs.

Procedural Workflow for Safe Handling

A systematic approach ensures that safety is integrated into every step of the experimental process. The following workflow outlines the critical stages of handling Calcium D-Galactonate, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep 1. Risk Assessment Review SDS for specific hazards of Calcium D-Galactonate. ppe 2. PPE Selection Don appropriate gear: Respirator, Goggles, Gloves, Lab Coat. prep->ppe Confirm Hazards vent 3. Use Ventilated Area Work in a fume hood or use local exhaust ventilation. ppe->vent Enter Work Area handle 4. Controlled Handling Use designated tools. Avoid dust creation. Ground equipment. vent->handle Begin Experiment spill 5. Spill & Decontamination Clean spills mechanically. Decontaminate surfaces. handle->spill After Use / In Case of Spill dispose 6. Waste Disposal Segregate contaminated PPE and chemical waste into labeled containers. spill->dispose Final Cleanup

Caption: Workflow for the safe handling of Calcium D-Galactonate.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, ensure the container is clearly labeled and undamaged.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1][12] Keep the container tightly closed.[2][6]

  • Date the container upon receipt and upon opening.[13]

Step-by-Step Handling Protocol:

  • Ventilation is Key : Always handle Calcium D-Galactonate powder inside a certified chemical fume hood or an enclosure with local exhaust ventilation to minimize dust inhalation.[2]

  • Prevent Dust Clouds : When transferring the powder, use scoops or spatulas carefully. Avoid pouring from a height, which can aerosolize the fine particles.

  • Static Control : The enrichment of fine dust can create a risk of dust explosion.[2] Therefore, ground and bond containers and receiving equipment during transfer to prevent static discharge.[2]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2]

Emergency Procedures:

  • Skin Contact : Immediately take off all contaminated clothing.[2] Flush the affected skin with plenty of water. If irritation persists, seek medical attention.[11]

  • Eye Contact : Immediately flush the eyes with copious amounts of fresh, clean water for at least 15 minutes, holding the eyelids apart.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them warm and at rest.[2][6] If the person feels unwell, call a poison center or doctor.[2]

  • Spill Cleanup : For small spills, carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][14] Ventilate the area of the spill.[2]

Disposal Plan: Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : Calcium D-Galactonate waste should be collected in a clearly labeled, sealed container.[14] Disposal should proceed via an industrial combustion plant or in accordance with local, regional, and national regulations.[2] Do not dispose of it in general laboratory trash.[14]

  • Contaminated Materials : All PPE (gloves, masks) and materials (weighing paper, paper towels) contaminated with the powder should be handled as if they were the chemical itself.[2][14] Collect these items in a sealed bag or container for disposal.

  • Empty Containers : Once completely empty, containers can be recycled or disposed of as regular waste, but only after the label has been defaced to prevent misuse.[2][14]

By adhering to these stringent PPE and handling protocols, researchers can safely harness the benefits of Calcium D-Galactonate while ensuring a secure laboratory environment.

References

  • Title: Safety Data Sheet: Calcium galactonate - Chemos GmbH&Co.KG Source: Chemos GmbH&Co.KG URL: [Link]

  • Title: CALCIUM-D-GALACTONATE PENTAHYDRATE SDS Source: Chemexper URL: [Link]

  • Title: PPE and Safety for Chemical Handling - ACS Material Source: ACS Material URL: [Link]

  • Title: Protective Gear for Chemical Handling Must-Have Equipment Source: SAMS Solutions URL: [Link]

  • Title: Powder Coating Personal Protective Equipment (PPE) Requirements Source: NSP Coatings URL: [Link]

  • Title: The importance of Personal Protective Equipment in the handling of chemicals Source: Solimix URL: [Link]

  • Title: PPE for Chemical Handling: Simple Safety Guide for Workplaces Source: Safety Hub URL: [Link]

  • Title: Calcium-D-galactonate hydrate, 2 g, CAS No. 69617-74-9 Source: Carl ROTH URL: [Link]

  • Title: RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY Source: Princeton University URL: [Link]

  • Title: Safe Handling Practices for Laboratory Chemicals Source: GZ Industrial Supplies URL: [Link]

  • Title: Ficha de Datos de Seguridad: Calcium galactonate Source: Chemos GmbH & Co. KG URL: [Link]

  • Title: Safe Handling and Storage of Chemicals Source: University of Pittsburgh URL: [Link]

  • Title: Lab Safety Manual: Chemical Management Source: Hampshire College URL: [Link]

  • Title: Laboratory Chemical Lab Safety and Handling Guidelines Source: Westlab URL: [Link]

  • Title: Safety Data Sheet: Calcium - Carl ROTH Source: Carl ROTH URL: [Link]

Sources

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